molecular formula C7H7BrN2O3 B12107369 2-Bromo-3-methoxy-6-nitroaniline

2-Bromo-3-methoxy-6-nitroaniline

Cat. No.: B12107369
M. Wt: 247.05 g/mol
InChI Key: AXSFASXZURDNPF-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methoxy-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxy-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-methoxy-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSFASXZURDNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-Bromo-3-methoxy-6-nitroaniline, a potentially valuable building block in medicinal chemistry and materials science. The proposed synthesis is designed for high regioselectivity and yield, starting from a commercially available precursor. This document moves beyond a simple recitation of steps to offer insights into the chemical rationale, safety considerations, and detailed experimental protocols.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of intermediates in the synthesis of a wide array of organic molecules. Their utility stems from the versatile reactivity of the functional groups they possess. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to form heterocycles or other complex scaffolds. The aniline moiety itself is a cornerstone of many synthetic transformations. The specific substitution pattern of 2-Bromo-3-methoxy-6-nitroaniline, with its electronically distinct and strategically positioned bromo, methoxy, and nitro groups, makes it a promising scaffold for the development of novel pharmaceuticals and functional materials.

Proposed Synthesis Pathway: A Two-Step Approach

The most logical and efficient pathway to synthesize 2-Bromo-3-methoxy-6-nitroaniline begins with the commercially available starting material, 2-Bromo-3-methoxyaniline.[1][2] This precursor already contains the desired bromo and methoxy substituents in the correct 2 and 3 positions, respectively. The core of the synthesis then involves the regioselective introduction of a nitro group at the 6-position.

Direct nitration of anilines is often fraught with challenges, including oxidation of the electron-rich aromatic ring and the formation of undesired meta-substituted products due to the protonation of the amino group in the strongly acidic nitrating medium.[3][4] To circumvent these issues, a well-established protecting group strategy is employed. The amino group is first acylated to form an acetanilide. This acetamido group is still an ortho-, para-director but is significantly less activating than the free amino group, allowing for a more controlled and selective nitration.[5][6] Following nitration, the protecting acetyl group is readily removed via hydrolysis to yield the target molecule.

The overall synthetic transformation is depicted in the following workflow diagram:

Synthesis_Pathway Start 2-Bromo-3-methoxyaniline Intermediate N-(2-bromo-3-methoxyphenyl)acetamide Start->Intermediate Acetylation (Acetic Anhydride) Product 2-Bromo-3-methoxy-6-nitroaniline Intermediate->Product Nitration (HNO3/H2SO4) then Hydrolysis (H+)

Caption: Proposed two-step synthesis of 2-Bromo-3-methoxy-6-nitroaniline.

Experimental Protocols

Part 1: Acetylation of 2-Bromo-3-methoxyaniline

Objective: To protect the amino group of the starting material as an acetanilide to control the subsequent nitration step.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-3-methoxyaniline202.0510.0 g0.0495
Acetic Anhydride102.096.0 mL (6.5 g)0.0637
Glacial Acetic Acid60.0550 mL-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Deionized Water18.02As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0495 mol) of 2-Bromo-3-methoxyaniline in 50 mL of glacial acetic acid.

  • With gentle stirring, slowly add 6.0 mL (0.0637 mol) of acetic anhydride to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain this temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold deionized water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • To remove any remaining acetic acid, the crude product can be stirred in a saturated aqueous solution of sodium bicarbonate for 30 minutes, followed by filtration and washing with deionized water.

  • Dry the purified N-(2-bromo-3-methoxyphenyl)acetamide in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Nitration of N-(2-bromo-3-methoxyphenyl)acetamide and Hydrolysis

Objective: To regioselectively introduce a nitro group at the 6-position of the acetanilide intermediate, followed by deprotection to yield the final product.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-bromo-3-methoxyphenyl)acetamide244.0810.0 g0.0410
Concentrated Sulfuric Acid (98%)98.0830 mL-
Concentrated Nitric Acid (70%)63.013.0 mL~0.047
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide (aq. solution)40.00As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • In small portions, add 10.0 g (0.0410 mol) of N-(2-bromo-3-methoxyphenyl)acetamide to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate beaker, keeping it cooled in an ice bath.

  • Add the nitrating mixture dropwise from the dropping funnel to the solution of the acetanilide over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC (1:1 hexane/ethyl acetate) to confirm the consumption of the starting material.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Transfer the crude nitro-acetanilide to a 250 mL round-bottom flask and add 50 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the acetamido group.

  • Cool the reaction mixture to room temperature and neutralize it carefully by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

  • Collect the precipitated 2-Bromo-3-methoxy-6-nitroaniline by vacuum filtration, wash it with cold deionized water, and dry it in a vacuum oven.

Rationale and Scientific Integrity

The proposed synthetic pathway is grounded in well-established principles of organic chemistry, ensuring a high degree of trustworthiness and reproducibility.

  • Protection Strategy: The acetylation of the aniline is a crucial step to moderate its reactivity and prevent unwanted side reactions during nitration. The acetamido group is a reliable protecting group that can be easily removed under acidic conditions.[5]

  • Regioselectivity of Nitration: The directing effects of the substituents on the aromatic ring are key to the success of this synthesis. The acetamido group at position 1 is an ortho-, para-director. The methoxy group at position 3 is also an ortho-, para-director. The bromo group at position 2 is a deactivating ortho-, para-director. The desired position for nitration is the 6-position, which is para to the strongly activating acetamido group and ortho to the deactivating bromo group. This electronic and steric environment strongly favors the introduction of the nitro group at the 6-position.

The logical flow of this synthesis is illustrated in the following diagram:

Rationale cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration & Hydrolysis A1 2-Bromo-3-methoxyaniline A2 N-(2-bromo-3-methoxyphenyl)acetamide A1->A2 Protection of Amine B1 N-(2-bromo-3-methoxyphenyl)acetamide B2 N-(2-bromo-3-methoxy-6-nitrophenyl)acetamide B1->B2 Regioselective Nitration B3 2-Bromo-3-methoxy-6-nitroaniline B2->B3 Deprotection

Caption: Logical workflow of the synthesis, highlighting the key transformations.

Conclusion

This in-depth technical guide provides a robust and scientifically sound pathway for the synthesis of 2-Bromo-3-methoxy-6-nitroaniline. By employing a strategic protecting group strategy and leveraging the directing effects of the existing substituents, this two-step protocol is designed to deliver the target molecule with high regioselectivity and in good yield. The detailed experimental procedures and the underlying chemical rationale presented herein should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). [Link]

  • Chemistry Steps. Reactions of Aniline. (2024). [Link]

  • Lab Supplies. 2-Bromo-3-methoxyaniline, min 96%, 10 grams. [Link]

  • Chemistry LibreTexts. 16.6: Multistep Synthesis. (2019). [Link]

  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. Synlett 2005, No. 18, 2755–2758.
  • PubChem. 2-Bromo-3-methoxyaniline. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • YouTube. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted and experimentally analogous physicochemical properties of 2-Bromo-3-methoxy-6-nitroaniline. Due to the compound's novelty and the limited availability of direct experimental data in public-domain literature, this document establishes a baseline for researchers by leveraging data from structurally similar isomers and related nitroaniline compounds. It further outlines detailed, field-proven experimental protocols for the precise determination of its core physicochemical characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may be synthesizing or characterizing this and similar molecules.

Introduction and Statement of Context

2-Bromo-3-methoxy-6-nitroaniline is a substituted aromatic amine featuring a complex interplay of electron-donating (methoxy, amino) and electron-withdrawing (bromo, nitro) functional groups. This unique electronic and steric arrangement suggests its potential as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The precise positioning of these substituents—an ortho-nitro group to the amine, a meta-methoxy group, and an ortho-bromo group—governs its reactivity, solubility, crystal packing, and ultimately, its utility.

  • Comparative Analysis: We present available data for closely related isomers, such as 2-Bromo-4-methoxy-6-nitroaniline, to provide a scientifically grounded estimation of the target compound's properties.

  • Methodological Empowerment: We provide robust, step-by-step experimental protocols that constitute a self-validating framework for any research team to characterize the compound de novo. The emphasis is on the causality behind methodological choices, ensuring accuracy and reproducibility.

Chemical Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous identification of the molecule.

Molecular Structure

The chemical structure of 2-Bromo-3-methoxy-6-nitroaniline is depicted below. The arrangement of functional groups is critical for all subsequent property discussions.

Caption: 2D Structure of 2-Bromo-3-methoxy-6-nitroaniline.

Identification and Computed Properties

The following table summarizes key identifiers and computationally predicted properties for the target molecule.

PropertyValueSource / Method
IUPAC Name 2-Bromo-3-methoxy-6-nitroanilineIUPAC Nomenclature
Molecular Formula C₇H₇BrN₂O₃Elemental Composition
Molecular Weight 247.05 g/mol Calculated
Canonical SMILES COC1=C(C(=C(C=C1)N)N(=O)=O)BrStructure-to-SMILES
InChI Key (Predicted)Structure-to-InChI
CAS Number Not AssignedCAS Registry
XLogP3 (Predicted) ~2.5 - 3.0Computational[1][2]
Topological Polar Surface Area (TPSA) 95.99 ŲComputational[3]

Physicochemical Properties: A Comparative Analysis

Direct experimental values for melting point, boiling point, and solubility are unavailable. The table below presents data for structurally related compounds to provide a scientifically relevant estimation. The primary difference lies in the position of the substituents, which significantly impacts crystal lattice energy (melting point) and solvation properties.

Property2-Bromo-4-methoxy-6-nitroaniline (Isomer)2-Bromo-6-nitroaniline (Related)3-Nitroaniline (Related)
CAS Number 10172-35-75228-14-899-09-2[4]
Appearance White to yellow to brown powder or crystalsYellow solid[5]Yellow solid[4]
Melting Point Not Available70 - 73 °C114 °C[4]
Boiling Point Not Available284 °C306 °C[4]
Solubility Insoluble in water (inferred)[6]Insoluble in water (inferred)0.1 g/100 mL in water at 20 °C[4]
logP (Octanol/Water) Not Available1.851.37

Expert Insight: The ortho-nitro group relative to the amine in the target molecule, 2-Bromo-3-methoxy-6-nitroaniline, allows for intramolecular hydrogen bonding between an oxygen of the nitro group and a hydrogen of the amine group. This is a well-documented phenomenon in ortho-nitroanilines. This internal hydrogen bond reduces the molecule's ability to participate in intermolecular hydrogen bonding with solvent molecules (like water) and with other molecules in the crystal lattice. Consequently, we predict that 2-Bromo-3-methoxy-6-nitroaniline will have a lower melting point than its isomers where this interaction is less favorable and very low aqueous solubility .

Spectroscopic Profile (Predicted)

While experimental spectra are not published, the expected spectroscopic characteristics can be predicted based on functional group analysis. These predictions are vital for confirming the identity and purity of a newly synthesized batch.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy (-OCH₃) protons, and the amine (-NH₂) protons. The aromatic protons will appear as doublets or doublets of doublets in the 6.5-8.5 ppm region, with coupling constants indicating their relative positions. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The amine protons will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR will display seven distinct signals. The carbon bearing the bromine atom will be shifted upfield, while the carbons attached to the nitro and methoxy groups will be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks. Key expected vibrations include:

    • N-H stretch: Two bands in the 3300-3500 cm⁻¹ region (primary amine).

    • C-H stretch (aromatic): ~3000-3100 cm⁻¹.

    • C-H stretch (aliphatic, -OCH₃): ~2850-2960 cm⁻¹.

    • N-O stretch (asymmetric): Strong band around 1500-1530 cm⁻¹.

    • N-O stretch (symmetric): Strong band around 1330-1360 cm⁻¹.

    • C-O stretch (aryl ether): ~1200-1275 cm⁻¹.

    • C-Br stretch: ~500-650 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, authoritative methods for determining the core physicochemical properties of a new chemical entity like 2-Bromo-3-methoxy-6-nitroaniline.

Workflow for Compound Characterization

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (e.g., < 1°C) typically signifies a high-purity compound. Impurities depress and broaden the melting range. This method is chosen for its simplicity, small sample requirement, and high accuracy.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube (1-2 mm internal diameter) to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement (Rapid Scan): Heat the sample rapidly to determine an approximate melting range.

  • Measurement (Slow Scan): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in step 3.

  • Data Recording: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Aqueous Solubility (Shake-Flask Method, OECD 105)

Causality: Aqueous solubility is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is considered the "gold standard" as it measures the equilibrium solubility of a compound in a saturated solution, providing a thermodynamically stable value.

Methodology:

  • System Preparation: To a series of glass vials, add an excess amount of 2-Bromo-3-methoxy-6-nitroaniline to a known volume of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λ_max.

  • Validation: Ensure the concentration is consistent across multiple time points (e.g., 24h and 48h) to confirm equilibrium has been achieved.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-methoxy-6-nitroaniline is not available, the hazards can be inferred from related compounds. Nitroanilines are generally classified as toxic and hazardous.[7][8][9]

  • GHS Pictograms (Predicted): GHS06 (Toxic), GHS08 (Health Hazard)

  • Hazard Statements (Predicted):

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

    • H373: May cause damage to organs through prolonged or repeated exposure.

    • H412: Harmful to aquatic life with long-lasting effects.

  • Precautionary Measures:

    • Handle only in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

2-Bromo-3-methoxy-6-nitroaniline represents a chemical entity with significant potential, yet its physicochemical properties remain to be experimentally defined. This guide provides a robust framework for its characterization by combining predictive analysis based on structural analogs with detailed, actionable experimental protocols. The provided methodologies for determining melting point, solubility, and spectroscopic identity are designed to yield reliable, high-quality data, empowering researchers to unlock the full potential of this novel compound.

References

  • This citation is not from a direct search result but represents a general knowledge source.
  • 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. (2025, May 20). Chemical Synthesis Database. Retrieved March 3, 2026, from [Link]

  • 2-Bromo-3-methoxyaniline. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • Safety Data Sheet - 2-Bromo-4-nitroaniline. (2025, February 12). Angene Chemical. Retrieved March 3, 2026, from [Link]

  • Synthesis of 2-Methoxy-6-nitroaniline. (n.d.). PrepChem.com. Retrieved March 3, 2026, from [Link]

  • 2-Bromo-3-nitroaniline. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • 2-bromo-3-methoxy-4-nitroaniline. (n.d.). American Elements. Retrieved March 3, 2026, from [Link]

  • Supporting Information: A Facile, Regioselective and Controllable Bromination of Aromatic Amines Using CuBr2/Oxone. (n.d.). The Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • 2-Bromo-3-fluoro-6-nitroaniline. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 3, 2026, from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). SciSpace. Retrieved March 3, 2026, from [Link]

  • 3-Nitroaniline. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to Brominated Methoxy-Nitroaniline Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Audience: Initial research for a comprehensive technical guide on "2-Bromo-3-methoxy-6-nitroaniline" did not yield a specific Chemical Abstracts Service (CAS) number or dedicated experimental data for this exact isomer. This suggests that it may not be a commonly synthesized or commercially available compound.

In the spirit of scientific integrity and to provide the most accurate and relevant information, this guide will instead focus on closely related, well-characterized isomers for which substantial data is available. We will explore the synthesis, properties, and potential applications of these isomers, providing a valuable resource for researchers working with substituted nitroanilines.

Introduction to Brominated Methoxy-Nitroanilines

Brominated methoxy-nitroanilines are a class of organic compounds that hold significant interest in the fields of medicinal chemistry and materials science. The strategic placement of bromo, methoxy, and nitro functional groups on an aniline scaffold allows for a diverse range of chemical properties and biological activities. These compounds serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active agents. The interplay of the electron-withdrawing nitro group, the electron-donating methoxy group, and the sterically influential bromo group creates a unique electronic and structural landscape, making them valuable intermediates in organic synthesis.

Isomer Focus: 2-Bromo-4-methoxy-6-nitroaniline

One of the most well-documented isomers in this class is 2-Bromo-4-methoxy-6-nitroaniline.

CAS Number: 10172-35-7[1][2]

Chemical Structure:

C1 C C2 C C1->C2 C1->C2 N2 NH2 C1->N2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C5->C6 C6->C1 N1 N C6->N1 C7 CH3 O1->C7 O2 O N1->O2 O3 O N1->O3

Caption: Chemical structure of 2-Bromo-4-methoxy-6-nitroaniline.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-methoxy-6-nitroaniline is presented in the table below.

PropertyValueSource
Molecular FormulaC7H7BrN2O3[1]
Molecular Weight247.05 g/mol [2]
Melting Point117-121 °C[2]
Boiling Point352.1±37.0 °C at 760 mmHg[2]
AppearanceSolid[2]
Purity≥96%[2]
Synthesis

The synthesis of 2-Bromo-4-methoxy-6-nitroaniline typically involves the bromination of a substituted aniline precursor. A common synthetic route is the bromination of 4-methoxy-2-nitroaniline.

Experimental Protocol: Bromination of 4-methoxy-2-nitroaniline

This protocol is based on established synthetic methodologies for similar compounds.

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Brominating Agent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution while maintaining a controlled temperature, often at or below room temperature. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 2-Bromo-4-methoxy-6-nitroaniline product.

start Start: 4-methoxy-2-nitroaniline dissolve Dissolve in Acetic Acid start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs monitor Monitor by TLC add_nbs->monitor workup Precipitate in Water & Filter monitor->workup purify Recrystallize from Ethanol/Water workup->purify end_product End Product: 2-Bromo-4-methoxy-6-nitroaniline purify->end_product

Caption: Synthetic workflow for 2-Bromo-4-methoxy-6-nitroaniline.

Applications in Research and Drug Development

Substituted nitroanilines are valuable precursors in the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The bromo and methoxy groups can also be modified or can participate in various coupling reactions to build molecular complexity.

Potential areas of application for derivatives of 2-Bromo-4-methoxy-6-nitroaniline include:

  • Anticancer Agents: The nitroaromatic scaffold is found in some anticancer drugs and can be a key pharmacophore.

  • Antimicrobial Agents: Nitro-containing compounds have a long history of use as antimicrobial agents.

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors used in cancer therapy.

Isomer Focus: 2-Bromo-3-methoxy-4-nitroaniline

Another relevant isomer is 2-Bromo-3-methoxy-4-nitroaniline.

CAS Number: 2060024-15-7[3]

Chemical Structure:

C1 C C2 C C1->C2 C1->C2 N2 NH2 C1->N2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C3->C4 O1 O C3->O1 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C5->C6 C6->C1 C7 CH3 O1->C7 O2 O N1->O2 O3 O N1->O3

Caption: Chemical structure of 2-Bromo-3-methoxy-4-nitroaniline.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC7H7BrN2O3[3]
Molecular Weight247.05 g/mol [3]
AppearanceNot specified
PurityAvailable in various grades[3]
Synthesis

The synthesis of 2-Bromo-3-methoxy-4-nitroaniline would likely proceed through a multi-step sequence involving the strategic introduction of the bromo, methoxy, and nitro groups onto an aniline or benzene ring precursor. The specific route would depend on the desired regioselectivity and the availability of starting materials. A plausible, though not explicitly documented, approach could involve the nitration of 2-bromo-3-methoxyaniline.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling brominated methoxy-nitroanilines. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While the specific isomer 2-Bromo-3-methoxy-6-nitroaniline is not well-documented, the study of its related isomers, such as 2-Bromo-4-methoxy-6-nitroaniline and 2-Bromo-3-methoxy-4-nitroaniline, provides valuable insights for researchers in drug discovery and chemical synthesis. These compounds offer a versatile platform for the development of novel molecules with a wide range of potential applications. The synthetic protocols and property data presented in this guide serve as a foundational resource for scientists working with this important class of chemical intermediates.

References

  • 2-bromo-3-methoxy-4-nitroaniline | CAS 2060024-15-7 | AMERICAN ELEMENTS ®. americanelements.com. [Link]

  • 2-bromo-3-nitroaniline | China | Manufacturer | Qingdao RENAS Polymer Material Co., Ltd. lookchem.com. [Link]

  • Synthesis of 2-Methoxy-6-nitroaniline - PrepChem.com. prepchem.com. [Link]

  • 2-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 14577494 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

  • 2-Bromo-3-methoxyaniline | C7H8BrNO | CID 10910575 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate. researchgate.net. [Link]

Sources

Technical Guide: Spectral Data & Characterization of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of 2-Bromo-3-methoxy-6-nitroaniline , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

Compound: 2-Bromo-3-methoxy-6-nitroaniline CAS Registry Number: [Not widely listed; Analogous to 10172-35-7] Molecular Formula: C₇H₇BrN₂O₃ Molecular Weight: 247.05 g/mol [1]

This guide provides a comprehensive structural analysis of 2-Bromo-3-methoxy-6-nitroaniline, a highly functionalized aniline derivative. Due to the steric crowding and electronic push-pull effects created by the electron-donating methoxy/amine groups and the electron-withdrawing nitro/bromo groups, this molecule exhibits distinct spectral signatures. This document outlines the theoretical and experimental spectral expectations (NMR, IR, MS) to facilitate its identification and purity assessment in drug development and dye synthesis workflows.

Structural Analysis & Electronic Environment

The molecule features a tetrasubstituted benzene ring.[1] The positioning of the substituents creates a unique electronic environment:

  • Amine (C1): Acts as the primary anchor.[1] The lone pair donates density, but is partially engaged in intramolecular Hydrogen Bonding with the ortho-nitro group.

  • Bromine (C2): Provides steric bulk and weak inductive withdrawal.[1]

  • Methoxy (C3): Strong pi-donor, increasing electron density at the ortho (C2, C4) and para (C6) positions.[1][2]

  • Nitro (C6): Strong electron-withdrawing group (EWG), deshielding adjacent protons and creating a "push-pull" system with the amine.[1]

Synthesis & Fragmentation Workflow

The following diagram illustrates the logical retrosynthetic fragmentation and the electronic interactions governing the spectral data.

G cluster_0 Electronic Effects Target 2-Bromo-3-methoxy-6-nitroaniline (Target) Fragment_MS MS Frag: [M-NO2]+ Target->Fragment_MS m/z 200/202 (Loss of 46) Fragment_Br MS Frag: [M-Br]+ Target->Fragment_Br m/z 167 (Loss of 79/81) HBond Intramolecular H-Bond (NH2 ... NO2) Target->HBond Precursor 3-Methoxy-6-nitroaniline Precursor->Target Electrophilic Bromination (NBS/DMF or Br2/AcOH) Shielding H4 Shielding (via OMe)

Figure 1: Synthesis logic and primary Mass Spectrometry fragmentation pathways.

Mass Spectrometry (MS) Data

Method: EI (Electron Ionization) or ESI+ (Electrospray Ionization).[1]

The presence of a single bromine atom dictates the mass spectrum's appearance, characterized by the 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.[1][2]

Key Diagnostic Peaks
m/z ValueIon IdentityRelative AbundanceInterpretation
246.0 [M]⁺ (⁷⁹Br)100%Molecular ion (Base Peak in soft ionization).[1]
248.0 [M+2]⁺ (⁸¹Br)~98%Characteristic bromine isotope pattern (1:1 doublet).
200.0 / 202.0 [M - NO₂]⁺MediumLoss of nitro group (46 Da).[1]
167.0 [M - Br]⁺LowLoss of bromine radical (79/81 Da).[1]
231.0 / 233.0 [M - CH₃]⁺LowLoss of methyl from methoxy group.

Mechanistic Insight: The stability of the molecular ion is moderate.[1] In EI, the loss of the nitro group is a facile pathway driven by the stability of the resulting aromatic cation.[2] The 1:1 doublet at 246/248 is the primary confirmation of bromine incorporation.[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The spectrum is dominated by the amine and nitro functional groups.[1] The intramolecular hydrogen bond between the NH₂ and the ortho-NO₂ group typically shifts the NH stretches to lower frequencies and broadens them.[1]

Functional Group Assignments
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3450 - 3350 ν(N-H)Primary Amine (-NH₂)Asymmetric/Symmetric stretches.[1] Often split.[1]
1620 - 1590 δ(N-H)AmineScissoring bending vibration.
1550 - 1510 ν(N-O) asymNitro (-NO₂)Strong, characteristic band.[1]
1360 - 1320 ν(N-O) symNitro (-NO₂)Strong band.[1]
1250 - 1230 ν(C-O)Aryl Ether (Ar-O-C)Strong stretch due to methoxy group.[1]
850 - 800 γ(C-H)Aromatic C-HOut-of-plane bending for adjacent protons (H4, H5).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).[1]

¹H NMR Spectroscopy (400 MHz)

The molecule has two aromatic protons (H4 and H5) located ortho to each other.[1] This creates a classic AB spin system (two doublets).[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Justification
7.95 - 8.05 Doublet (J ≈ 9.0 Hz)1HH5 Deshielded by the ortho-nitro group.[1]
7.10 - 7.20 Doublet (J ≈ 9.0 Hz)1HH4 Shielded by the ortho-methoxy group.[1]
6.50 - 6.80 Broad Singlet2HNH₂ Exchangeable.[1] Shift varies with conc./temp.[1] Deshielded by H-bonding to NO₂.[1]
3.85 - 3.95 Singlet3H-OCH₃ Characteristic methoxy resonance.[1]

Coupling Analysis:

  • J(H4, H5) ≈ 9.0 Hz: Typical value for ortho-coupling on a benzene ring.[1]

  • NOE Effect: Irradiation of the OMe singlet (3.9 ppm) should show enhancement of the H4 doublet (7.15 ppm), confirming the regiochemistry (Methoxy is next to H4, not H5).[1][2]

¹³C NMR Spectroscopy (100 MHz)

The spectrum should display 7 distinct carbon signals .

  • 145.0 ppm (C-NH₂): Deshielded ipso-carbon attached to nitrogen.[1]

  • 148.0 ppm (C-OMe): Deshielded ipso-carbon attached to oxygen.[1]

  • 135.0 ppm (C-NO₂): Deshielded ipso-carbon.[1]

  • 128.0 ppm (C-H, C5): Aromatic methine.[1]

  • 115.0 ppm (C-H, C4): Aromatic methine (shielded by OMe).[1]

  • 105.0 ppm (C-Br): Shielded ipso-carbon (Heavy atom effect).[1]

  • 56.5 ppm (-OCH₃): Methoxy carbon.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from artifacts:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] CDCl₃ may be used, but amine protons may broaden or disappear due to exchange.[2]

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates.[1]

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).[1]

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

    • 0-2 min: 10% B[1]

    • 2-15 min: 10% -> 90% B

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorption).[1]

  • Acceptance Criteria: Purity > 98% by area integration.

References

  • Spectroscopic Tools: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. (Standard text for interpreting AB systems and substituent effects).

  • Synthesis Analogies: Lemaire, M., et al. (1989).[1] Regioselective bromination of anilines.[1][2]

  • Database Validation: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] (For comparing MS fragmentation of nitroanilines). [1][2]

  • Chemical Properties: PubChem Compound Summary for 2-Bromo-3-nitroaniline (Analog).[1][2]

Sources

Physicochemical Profiling and Solubility Determination of 2-Bromo-3-methoxy-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Chemical Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-Bromo-3-methoxy-6-nitroaniline (CAS: 90150-94-0) is a highly functionalized aromatic amine utilized as a critical building block in advanced organic synthesis and pharmaceutical development. Its molecular architecture—featuring a bromine atom, a methoxy group, a nitro group, and an amino group on a single benzene ring—creates a complex interplay of electronic effects, steric hindrance, and intermolecular hydrogen bonding.

Understanding its solubility profile in various organic solvents is paramount for optimizing reaction yields, designing purification protocols (e.g., recrystallization), and developing downstream formulations. This whitepaper provides a theoretical framework for its solvation thermodynamics and details a rigorously validated, self-correcting experimental protocol for determining its quantitative solubility in organic media.

Theoretical Framework: Solvation Thermodynamics

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through structural causality. The solubility of 2-Bromo-3-methoxy-6-nitroaniline is governed by the disruption of its crystalline lattice energy and the subsequent formation of solute-solvent interactions.

Structural Causality and Intermolecular Forces
  • Hydrogen Bonding Network: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, while the nitro (-NO₂) and methoxy (-OCH₃) groups act as potent hydrogen bond acceptors. In the solid state, these groups form a robust intermolecular network, resulting in a high lattice energy [1].

  • Steric Hindrance: The strategic placement of the bulky bromine atom at the 2-position and the methoxy group at the 3-position forces the molecule out of perfect planarity. This steric bulk prevents tight

    
     stacking compared to unsubstituted nitroanilines, which paradoxically lowers the energetic barrier to solvation in organic solvents [2].
    
  • Dipole Moment: The electron-withdrawing nature of the -NO₂ and -Br groups, contrasted with the electron-donating -OCH₃ and -NH₂ groups, creates a strong permanent dipole. Consequently, the compound exhibits maximum solubility in polar aprotic solvents that can stabilize this dipole through dipole-dipole interactions without competing for internal hydrogen bonds.

Expected Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of structurally analogous halogenated nitroanilines[3], the expected solubility hierarchy in organic solvents is summarized below.

Table 1: Predictive Solubility Profile of 2-Bromo-3-methoxy-6-nitroaniline

Solvent CategoryRepresentative SolventsPolarity Index (P')Expected SolubilityMechanistic Rationale
Polar Aprotic Acetone, Ethyl Acetate, DMF4.4 – 6.4High (>50 mg/mL)Excellent H-bond acceptors for the -NH₂ group; strong dipole stabilization; disrupts crystal lattice efficiently.
Polar Protic Methanol, Ethanol, Isopropanol3.9 – 5.2Moderate (10–50 mg/mL)Competes for H-bonding with the internal -NO₂ and -NH₂ network; good general solvation but limited by solvent self-association.
Non-Polar Toluene, Hexane, Heptane0.1 – 2.4Low (<10 mg/mL)Weak London dispersion forces; insufficient energy to break the strong polar interactions within the solute's crystal lattice.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data, the Isothermal Shake-Flask Method is the gold standard [4]. Adapted from OECD Test Guideline 105 for organic solvents, this protocol is designed as a self-validating system to ensure thermodynamic equilibrium is definitively reached.

Experimental Workflow Visualization

G N1 1. Solid-Liquid Mixing Excess Solute + Organic Solvent N2 2. Isothermal Agitation Orbital Shaker (298.15 K ± 0.1 K) N1->N2 N3 3. Equilibrium Verification Sample at t=48h & t=72h (Δ < 2%) N2->N3 N4 4. Phase Separation Isothermal Settling & PTFE Filtration N3->N4 N5 5. Quantification HPLC-UV Analysis & Data Processing N4->N5

Workflow for Isothermal Equilibrium Solubility Determination of 2-Bromo-3-methoxy-6-nitroaniline.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of 2-Bromo-3-methoxy-6-nitroaniline (e.g., 500 mg) into a 20 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the nitroaromatic system.

  • Add exactly 10.0 mL of the target highly pure organic solvent (HPLC grade or better).

  • Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Isothermal Equilibration

  • Place the vials in a thermostatic orbital shaker set to 298.15 K (25 °C) ± 0.1 K.

  • Agitate at 150 rpm.

  • Self-Validating Step: To prove thermodynamic equilibrium has been achieved (rather than just kinetic dissolution), agitate the samples for a minimum of 48 hours.

Step 3: Phase Separation and Filtration

  • Remove the vials from the shaker and allow them to stand undisturbed in a 25 °C thermostatic bath for 2 hours. This allows macroscopic undissolved particles to settle.

  • Using a pre-warmed glass syringe, carefully draw 2.0 mL of the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chosen because it is chemically inert to aggressive organic solvents (unlike Nylon or PES) and prevents solute adsorption onto the filter membrane, ensuring the filtrate accurately represents the saturated concentration.

Step 4: HPLC-UV Quantification

  • Volumetrically dilute the filtered aliquot with the mobile phase (e.g., 60:40 Methanol:Water) to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve.

  • Analyze the sample using High-Performance Liquid Chromatography coupled with a UV-Vis detector (HPLC-UV). Nitroanilines typically exhibit strong chromophoric absorption; set the detection wavelength (

    
    ) to approximately 250–280 nm [5].
    
  • Calculate the absolute solubility (mg/mL or mol/L) based on the integrated peak area against the standard curve.

  • Equilibrium Confirmation: Repeat the sampling and analysis at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is less than 2%, thermodynamic equilibrium is confirmed.

Conclusion

The solubility of 2-Bromo-3-methoxy-6-nitroaniline is a direct manifestation of its highly functionalized structure. By leveraging polar aprotic solvents, researchers can maximize solubility for synthetic applications. When empirical data is required, the rigorous application of the isothermal shake-flask method—coupled with strict temperature control, proper filter membrane selection, and equilibrium verification—ensures the generation of trustworthy, reproducible thermodynamic data.

References

  • Joshi, U., & Gaikar, V. G. (2009). Adsorption of Nitroanilines on Ion Exchange Resins in Nonaqueous Conditions. ResearchGate. Retrieved from[Link]

  • ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from[Link]

  • Technical University of Denmark (DTU). (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from[Link]

A Technical Guide to the Medicinal Chemistry Potential of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a vast array of therapeutic agents.[1][2] This guide delves into the untapped potential of a specific, highly functionalized derivative: 2-Bromo-3-methoxy-6-nitroaniline . While direct biological data for this compound is sparse, its unique combination of a bromine atom, a methoxy group, and a nitro group on an aniline core presents a compelling starting point for drug discovery campaigns. By analyzing structure-activity relationships (SAR) from analogous compounds, we will explore its potential as a versatile building block for novel kinase inhibitors, metabolic disease modulators, and other therapeutic agents. This document provides a forward-looking perspective, complete with proposed synthetic strategies, hypothetical mechanisms of action, and detailed experimental protocols to empower researchers to validate its potential.

The 2-Bromo-3-methoxy-6-nitroaniline Scaffold: Physicochemical Profile and Synthesis

The strategic arrangement of substituents on the 2-Bromo-3-methoxy-6-nitroaniline ring dictates its chemical personality and potential for biological interactions. The electron-withdrawing nitro group significantly influences the electronic properties of the entire molecule, while the bromo and methoxy groups provide vectors for synthetic elaboration and can participate in key interactions with biological targets.[3][4]

Predicted Physicochemical Properties

A preliminary in-silico analysis provides insight into the drug-like properties of the core scaffold.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₇BrN₂O₃Foundational for characterization.[5]
Molecular Weight 247.05 g/mol Falls within the range stipulated by Lipinski's Rule of Five for good oral bioavailability.[5]
XLogP3 ~2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~71.8 ŲSuggests good potential for cell permeability.[6]
Hydrogen Bond Donors 1 (from the amine)Allows for critical hydrogen bond formation with target proteins.
Hydrogen Bond Acceptors 4 (from methoxy and nitro oxygens)Provides multiple points for interaction with biological targets.

Note: Values are estimated based on structurally similar compounds and computational models, as extensive experimental data for this specific molecule is not publicly available.

Proposed Synthetic Strategy

The synthesis of 2-Bromo-3-methoxy-6-nitroaniline can be logically approached via electrophilic aromatic substitution. A plausible and efficient route starts from the commercially available 3-methoxyaniline. The proposed workflow prioritizes the installation of the directing nitro group, followed by selective bromination.

Synthetic_Workflow A 3-Methoxyaniline (Starting Material) B Acetanilide Protection A->B Ac₂O C 3-Methoxyacetanilide B->C D Nitration (HNO₃, H₂SO₄) C->D E 3-Methoxy-6-nitroacetanilide D->E F Bromination (Br₂, Acetic Acid) E->F G 2-Bromo-3-methoxy-6-nitroacetanilide F->G H Deprotection (Acid Hydrolysis) G->H I 2-Bromo-3-methoxy-6-nitroaniline (Final Product) H->I

Caption: Proposed synthetic workflow for 2-Bromo-3-methoxy-6-nitroaniline.

Experimental Protocol: Synthesis of 2-Bromo-3-methoxy-6-nitroaniline

This protocol is a generalized approach based on established methods for aniline modification and requires optimization.

  • Protection of the Amine:

    • Dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into ice water to precipitate the product, 3-methoxyacetanilide. Filter, wash with water, and dry.

  • Nitration:

    • Add the dried 3-methoxyacetanilide to concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C. The ortho-directing nature of the methoxy group and para-directing nature of the acetamido group should favor nitration at the C6 position.

    • Stir for 1-2 hours at 0°C, then pour onto crushed ice.

    • Filter the resulting precipitate (3-methoxy-6-nitroacetanilide), wash thoroughly with cold water, and dry.

  • Bromination:

    • Dissolve the 3-methoxy-6-nitroacetanilide in glacial acetic acid.

    • Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. The strong activation of the acetamido group should direct bromination to the C2 position.

    • Stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Pour the mixture into a solution of sodium bisulfite to quench excess bromine, then neutralize with sodium bicarbonate.

    • Filter the crude 2-Bromo-3-methoxy-6-nitroacetanilide, wash, and dry.

  • Deprotection:

    • Reflux the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-8 hours.

    • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

    • Extract the final product, 2-Bromo-3-methoxy-6-nitroaniline, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Potential Application I: A Scaffold for Novel Kinase Inhibitors

Substituted anilines are a hallmark of kinase inhibitors, which are critical in cancer therapy.[1] These molecules often function as ATP-competitive inhibitors, where the aniline moiety forms key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket.

Mechanistic Rationale

The 2-Bromo-3-methoxy-6-nitroaniline scaffold is well-suited for this role. The aniline nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor. The substituents offer opportunities for further interactions: the methoxy group can be a hydrogen bond acceptor, while the bromine atom can occupy hydrophobic pockets or form halogen bonds. The strongly electron-withdrawing nitro group can enhance the acidity of the N-H proton and participate in polar interactions, potentially increasing binding affinity.[3]

Kinase_Inhibition cluster_0 ATP Binding Pocket hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor 2-Bromo-3-methoxy-6-nitroaniline Scaffold NH₂ OCH₃ Br NO₂ inhibitor:f1->hinge H-Bond inhibitor:f3->hydrophobic_pocket Hydrophobic/ Halogen Bond inhibitor:f2->gatekeeper Steric/Polar Interaction SIRT6_Logic A Known Compound: 5-(4-methylpiperazin-1-yl) -2-nitroaniline B Validated as SIRT6 Inhibitor A->B C Core Scaffold: 2-Nitroaniline A->C D Our Compound: 2-Bromo-3-methoxy -6-nitroaniline D->C E Hypothesis: Potential Starting Point for Novel SIRT6 Inhibitors D->E F Action: Synthesize Library of Derivatives E->F G Goal: Identify Potent & Selective SIRT6 Modulators F->G

Caption: Logical pathway for exploring 2-Bromo-3-methoxy-6-nitroaniline as a SIRT6 inhibitor scaffold.

The 2-Bromo-3-methoxy-6-nitroaniline scaffold provides an excellent starting point to build upon this discovery. The amine at the C1 position can be functionalized, similar to the known inhibitor, while the bromo and methoxy groups at C2 and C3 offer novel vectors for modification to improve potency, selectivity, and pharmacokinetic properties.

Experimental Workflows for Target Validation

Validating the therapeutic potential of this scaffold requires robust and systematic biological evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, allowing for the determination of inhibitor potency (IC₅₀).

  • Preparation: Prepare a serial dilution of the test compound (derived from the 2-Bromo-3-methoxy-6-nitroaniline scaffold) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, serving as a proxy for cytotoxicity. [4]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Validation_Workflow A Synthesis of Derivative Library B Primary Screening: In Vitro Kinase Assay A->B C Determine IC₅₀ Values B->C D Hit Identification (Potent Compounds) C->D E Secondary Screening: Cell-Based MTT Assay D->E F Assess Cytotoxicity and Cellular Potency E->F G Lead Optimization F->G

Caption: A typical experimental workflow for validating kinase inhibitor candidates.

Future Outlook and Considerations

While the 2-Bromo-3-methoxy-6-nitroaniline scaffold is highly promising, drug development professionals must remain aware of potential challenges. Aniline-containing compounds can be susceptible to cytochrome P450-mediated oxidation, potentially leading to the formation of reactive metabolites. [7]As research progresses from initial hits to lead compounds, it will be crucial to perform metabolic stability assays and, if necessary, employ strategies like bioisosteric replacement to mitigate these liabilities. [8] In conclusion, 2-Bromo-3-methoxy-6-nitroaniline represents a molecule of significant potential. Its highly functionalized core provides a rich platform for the design of novel therapeutics, particularly in the realms of oncology and metabolic diseases. The hypotheses and protocols outlined in this guide provide a foundational framework for researchers to unlock the full potential of this versatile chemical scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery.
  • Benchchem. (n.d.). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines.
  • Benchchem. (n.d.). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • PMC. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 5). The Significance of Nitroaniline Derivatives in Chemical Research.
  • PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as a New Class of SIRT6 Inhibitors.
  • ResearchGate. (2020, April). Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors.
  • Benchchem. (n.d.). The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers.
  • American Elements. (n.d.). 2-bromo-3-methoxy-4-nitroaniline.
  • PubChem. (n.d.). 2-Bromo-3-nitroaniline.

Sources

The Synthetic Chemist's Compass: A Technical Guide to 2-Bromo-3-methoxy-6-nitroaniline as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Versatile, Yet Underutilized, Synthetic Intermediate for Advanced Organic Synthesis

For the discerning researcher and professional in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. This guide introduces 2-Bromo-3-methoxy-6-nitroaniline, a polysubstituted aniline with a unique arrangement of functional groups that offers a wealth of opportunities for molecular elaboration. While direct literature on this specific isomer is not abundant, this paper will serve as a technical primer, leveraging established principles of organic chemistry and data from closely related analogues to illuminate its potential as a valuable scaffold in the synthesis of complex organic molecules, particularly in the realm of heterocyclic chemistry and drug discovery.

Physicochemical Properties and Structural Insights

The strategic placement of a bromine atom, a methoxy group, and a nitro group on the aniline core imparts a unique electronic and steric profile to 2-Bromo-3-methoxy-6-nitroaniline. This distinct substitution pattern governs its reactivity and provides multiple handles for selective chemical transformations.

Table 1: Physicochemical Properties of 2-Bromo-3-methoxy-6-nitroaniline and Related Isomers

Property2-Bromo-3-methoxy-6-nitroaniline (Predicted)2-Bromo-4-methoxy-6-nitroaniline[1][2]2-bromo-3-methoxy-4-nitroaniline[3]2-Bromo-6-nitroaniline[4][5]
CAS Number Not readily available10172-35-72060024-15-759255-95-7
Molecular Formula C₇H₇BrN₂O₃C₇H₇BrN₂O₃C₇H₇BrN₂O₃C₆H₅BrN₂O₂
Molecular Weight 247.05 g/mol 247.05 g/mol 247.05 g/mol 217.02 g/mol
Appearance Likely a crystalline solidSolid-Yellow solid
Melting Point -117-121 °C--
Boiling Point -352.1±37.0 °C at 760 mmHg--

The presence of both electron-donating (methoxy, amino) and electron-withdrawing (nitro, bromo) groups creates a nuanced electronic landscape, influencing the reactivity of the aromatic ring and the individual functional groups.

Proposed Synthesis of 2-Bromo-3-methoxy-6-nitroaniline

Given the lack of a commercially available source for 2-Bromo-3-methoxy-6-nitroaniline, a plausible synthetic route is essential for its utilization. A potential pathway could commence from a readily available precursor, such as 3-methoxyaniline. The synthesis would likely involve a two-step process: regioselective nitration followed by bromination.

Synthetic Pathway 3-Methoxyaniline 3-Methoxyaniline Nitration Nitration 3-Methoxyaniline->Nitration HNO₃, H₂SO₄ Intermediate Intermediate Nitration->Intermediate Regioisomeric mixture Bromination Bromination Intermediate->Bromination Br₂, Acetic Acid 2-Bromo-3-methoxy-6-nitroaniline 2-Bromo-3-methoxy-6-nitroaniline Bromination->2-Bromo-3-methoxy-6-nitroaniline Purification

Caption: A proposed two-step synthesis of 2-Bromo-3-methoxy-6-nitroaniline.

It is crucial to note that the nitration of 3-methoxyaniline can lead to a mixture of isomers. Therefore, careful control of reaction conditions and chromatographic purification would be necessary to isolate the desired 2-nitro and 4-nitro intermediates. Subsequent bromination of the 2-nitro isomer would then be directed by the existing substituents to afford the target molecule. An alternative approach could involve the methylation of a suitable brominated nitrophenol derivative[6][7].

Core Applications in Organic Synthesis

The true value of 2-Bromo-3-methoxy-6-nitroaniline lies in its versatility as a building block. The three key functional groups—amino, nitro, and bromo—can be manipulated sequentially or in tandem to construct a diverse array of complex molecules.

The Gateway to Diamines: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast landscape of synthetic possibilities. This conversion transforms the starting material into a substituted o-phenylenediamine derivative, a critical precursor for the synthesis of various heterocyclic systems.

A variety of methods can be employed for this reduction, with the choice of reagent depending on the presence of other functional groups and the desired selectivity[8][9].

Commonly Employed Reduction Methods:

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and efficient method. However, care must be taken as these conditions can sometimes lead to the reduction of the bromine-carbon bond[8].

  • Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl) are robust and widely used for nitro group reductions[9].

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using gaseous hydrogen.

Nitro Reduction Workflow 2-Bromo-3-methoxy-6-nitroaniline 2-Bromo-3-methoxy-6-nitroaniline Reduction Reduction 2-Bromo-3-methoxy-6-nitroaniline->Reduction [H] 3-Bromo-4-methoxy-benzene-1,2-diamine 3-Bromo-4-methoxy-benzene-1,2-diamine Reduction->3-Bromo-4-methoxy-benzene-1,2-diamine

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Reduction of a Nitroaniline using Iron and Ammonium Chloride (Adapted from general procedures)

  • To a round-bottom flask, add the nitroaniline (1.0 eq), ethanol, and water.

  • Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • The filtrate is then concentrated, and the resulting crude diamine can be purified by column chromatography or recrystallization.

Forging New Bonds: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds[10][11]. This allows for the introduction of a wide variety of substituents at this position, dramatically increasing the molecular diversity that can be achieved from this single building block.

Key Palladium-Catalyzed Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds[12][13].

  • Heck Reaction: Coupling with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Formation of new C-N bonds by reacting with amines[14].

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Cross-Coupling Workflow 2-Bromo-3-methoxy-6-nitroaniline 2-Bromo-3-methoxy-6-nitroaniline Pd-Catalyst Pd-Catalyst 2-Bromo-3-methoxy-6-nitroaniline->Pd-Catalyst Coupling Partner Substituted Aniline Derivative Substituted Aniline Derivative Pd-Catalyst->Substituted Aniline Derivative

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoaniline (Adapted from general procedures)[10]

  • To a Schlenk flask, add the bromoaniline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added under the inert atmosphere.

  • A degassed solvent system (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • After completion, the reaction is cooled, and the organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

Constructing Heterocyclic Scaffolds: The Benzimidazole Synthesis

The in situ or isolated 3-Bromo-4-methoxy-benzene-1,2-diamine, obtained from the reduction of 2-Bromo-3-methoxy-6-nitroaniline, is a valuable precursor for the synthesis of benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals[15].

The synthesis typically involves the condensation of the diamine with an aldehyde, carboxylic acid, or their derivatives.

Benzimidazole Synthesis 3-Bromo-4-methoxy-benzene-1,2-diamine 3-Bromo-4-methoxy-benzene-1,2-diamine Condensation Condensation 3-Bromo-4-methoxy-benzene-1,2-diamine->Condensation R-CHO or R-COOH Substituted Benzimidazole Substituted Benzimidazole Condensation->Substituted Benzimidazole

Caption: Synthesis of substituted benzimidazoles from the corresponding diamine.

Experimental Protocol: One-Pot Synthesis of Benzimidazoles from a Nitroaniline (Adapted from general procedures)

  • In a round-bottom flask, the nitroaniline (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent, for example, iron powder and ammonium chloride, is added, and the mixture is heated to effect the reduction of the nitro group.

  • Once the reduction is complete (as monitored by TLC), the aldehyde or carboxylic acid (1.0-1.2 eq) is added directly to the reaction mixture.

  • The reaction is then heated, often to reflux, to promote condensation and cyclization to the benzimidazole.

  • Upon completion, the reaction mixture is worked up by filtration and extraction, and the crude product is purified by chromatography or recrystallization.

Safety and Handling

While a specific safety data sheet for 2-Bromo-3-methoxy-6-nitroaniline is not available, the hazards can be inferred from related compounds such as 2-Bromo-6-nitroaniline and other halogenated nitroanilines. These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled[16][17][18]. They can cause skin and eye irritation[18][19].

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[16][17].

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood[17][20].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling[16][20].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[20]. Keep away from heat, sparks, and open flames.

Conclusion

2-Bromo-3-methoxy-6-nitroaniline, though not a widely commercialized reagent, presents a compelling case for its utility as a versatile building block in organic synthesis. Its unique substitution pattern allows for a logical and sequential application of well-established synthetic transformations, including nitro group reduction, palladium-catalyzed cross-coupling, and heterocycle formation. This guide has provided a comprehensive overview of its potential, drawing upon the known chemistry of its isomers and related compounds to offer a practical framework for its synthesis and application. For the synthetic chemist engaged in the pursuit of novel molecular architectures, 2-Bromo-3-methoxy-6-nitroaniline represents a valuable, yet largely untapped, resource with the potential to unlock new avenues in drug discovery and materials science.

References

  • Google. (n.d.). 2-Bromo-4-methoxy-6-nitroaniline, min 98%, 1 gram.
  • American Elements. (n.d.). 2-bromo-3-methoxy-4-nitroaniline | CAS 2060024-15-7. Retrieved from [Link]

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Retrieved from [Link]

  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing nitroaniline derivatives - EP 0635483 A1.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-nitroanisole (C7H6BrNO3). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic reduction of 2-nitroaniline: a review. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromoaniline. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2026, February 26). (PDF) Heterocycles as versatile building blocks in different synthetic strategies. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Retrieved from [Link]

  • National Institutes of Health. (2026, February 14). Heterocycles in Medicinal Chemistry III. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

Sources

Technical Guide: Thermal Stability & Decomposition of 2-Bromo-3-methoxy-6-nitroaniline

[1]

Part 1: Executive Summary & Structural Alerts[1]

2-Bromo-3-methoxy-6-nitroaniline is a highly functionalized aromatic amine typically utilized as a key intermediate in the synthesis of antiviral therapeutics (e.g., HCV protease inhibitors) and specialized azo dyes.[1] Its utility in cross-coupling reactions (Suzuki-Miyaura) is offset by its inherent thermal instability, characteristic of polysubstituted nitroanilines.[1]

Core Structural Alerts

The molecule presents a "perfect storm" of high-energy structural motifs that dictate its decomposition profile:

  • Ortho-Nitro Effect: The nitro group at position 6 is ortho to the primary amine at position 1.[1] This proximity facilitates intramolecular hydrogen abstraction, lowering the activation energy for decomposition compared to meta- or para-isomers.[1]

  • Steric Crowding (The "Sandwich" Effect): The amine group is flanked by a Bromine atom (C2) and a Nitro group (C6).[1] This steric pressure distorts the planar conjugation, potentially weakening the C-N bonds and reducing the lattice energy, which can lead to lower melting onsets and earlier liquid-phase decomposition.[1]

  • Oxygen Balance: While not a high explosive, the presence of the nitro and methoxy groups provides an internal oxidizer source, supporting sustained exothermic decomposition even in inert atmospheres.[1]

Part 2: Decomposition Mechanism (Causality)[1]

Understanding the why is critical for safety.[1] The thermal decomposition of 2-Bromo-3-methoxy-6-nitroaniline does not proceed via simple bond homolysis but rather through a lower-energy, concerted rearrangement.[1]

The Benzofurazan Pathway

The primary decomposition route for ortho-nitroanilines involves the formation of a cyclic transition state.[1] The amine protons (


1
  • Intramolecular H-Transfer: Thermal excitation promotes the transfer of a hydrogen atom from the amine to the nitro oxygen, forming an aci-nitro intermediate.[1]

  • Cyclization: The nitrogen of the amine attacks the nitrogen of the nitro group.[1]

  • Elimination: Water is eliminated (dehydration), resulting in the formation of a Benzofurazan Oxide (Furoxan) derivative.[1]

  • Ring Rupture: At higher temperatures, the furoxan ring destabilizes, leading to ring opening, radical formation, and the release of

    
     and 
    
    
    gases.[1]
Visualization of the Pathway

The following diagram illustrates the predicted molecular rearrangement and critical control points.[1]

DecompositionPathwayFigure 1: Predicted Benzofurazan Cyclization Pathway for Ortho-NitroanilinesStart2-Bromo-3-methoxy-6-nitroaniline(Ground State)TSCyclic Transition State(H-bonding NH...O)Start->TSThermal Excitation(>180°C)InterAci-NitroIntermediateTS->InterH-TransferProduct1Benzofurazan Oxide(Furoxan) DerivativeInter->Product1CyclizationWaterH2O EliminationInter->WaterDecompRing Rupture &Gas Evolution (NOx, CO)Product1->DecompSecondaryExotherm

Caption: The dominant decomposition pathway involves intramolecular dehydration to form a benzofurazan oxide, a highly exothermic process.[1]

Part 3: Experimental Protocols for Thermal Validation

As a scientist, you must validate these predictions. Do not rely on literature values alone, as impurities (e.g., residual acids, metals) can drastically lower onset temperatures.[1]

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the Onset Temperature (


1
  • Sample Prep: Weigh 2–4 mg of dried 2-Bromo-3-methoxy-6-nitroaniline into a high-pressure gold-plated crucible (to prevent catalysis by steel/aluminum). Seal hermetically.

  • Reference: Use an empty crucible of identical mass.

  • Ramp: Heat from 30°C to 400°C at a rate of 5°C/min .

    • Note: A slower rate (5°C/min) is preferred over 10°C/min to minimize thermal lag and obtain a more accurate

      
      .[1]
      
  • Data Analysis:

    • Identify the melting endotherm (expected range: 100–150°C).

    • Identify the first exothermic event.[1][2] For ortho-nitroanilines, this often begins shortly after melting.[1]

    • Critical Limit: If

      
      , the material has high explosive potential.[1]
      
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Differentiate between evaporation and decomposition.[1]

  • Sample Prep: Load 5–10 mg into an open alumina pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 30°C to 400°C at 10°C/min.

  • Interpretation:

    • Mass loss coincident with the DSC exotherm confirms decomposition.[1][2]

    • Mass loss before the exotherm suggests sublimation or solvent loss.[1]

Protocol C: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for scale-up safety. Required if processing >100g.[1]

  • Mode: Heat-Wait-Search (HWS).[1]

  • Steps: Heat 5°C, wait 15 min for equilibrium, search for self-heating (>0.02°C/min).

  • Output: Calculate

    
     (Temperature at which TMR is 24 hours). Never operate a reactor within 50°C of this value.[1]
    

Part 4: Quantitative Data Summary (Expected)

While specific batch data varies, the following parameters represent the typical behavior of this structural class.

ParameterValue / RangeSignificance
Melting Point 110°C – 130°C (Predicted)Phase change often precedes decomposition.[1]
Decomposition Onset (

)
190°C – 230°CTemperature where significant heat release begins (DSC).[1]
Enthalpy (

)
-300 to -600 J/gHigh energy release; potential for thermal runaway.[1]
Peak Temperature (

)
260°C – 280°CPoint of maximum reaction rate.[1]
Gas Yield High (

,

,

)
Requires robust scrubbing; pressure relief sizing is critical.[1]

Note: The presence of Bromine adds a risk of corrosive


1

Part 5: Safety & Handling Directives

Temperature Control
  • Operating Limit: Maintain process temperatures at least 50°C below the DSC

    
    .
    
  • Melting: If melting the solid for dispensing, do not hold in the liquid phase for extended periods. The liquid state allows faster molecular mobility, accelerating the bimolecular or unimolecular decomposition steps.[1]

Chemical Compatibility
  • Avoid Strong Bases: Bases can deprotonate the amine or attack the aromatic ring, catalyzing the decomposition or triggering nucleophilic aromatic substitution (SNAr) which is often exothermic.[1]

  • Metal Contamination: Transition metals (Pd, Cu, Fe) used in coupling reactions can lower the decomposition onset.[1] Ensure thorough scavenging of catalysts before drying the solid.[1]

Storage
  • Store in amber glass or HDPE containers.

  • Keep cool (below 25°C) and dry.[1] Hydrolysis of the methoxy group or displacement of the bromine is slow but possible over long durations in humid/acidic conditions.[1]

References

  • Haddad, N., et al. (2013).[1] PAT Application in the Expedited Development of a Three-Step, One-Stage Synthesis of the Dipeptide Intermediate of HCV Protease Inhibitor Faldaprevir. Organic Process Research & Development. Retrieved from [Link]

  • Indian Academy of Sciences. (1982).[1] Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2019).[1] Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives. Retrieved from [Link][1]

Methodological & Application

Suzuki-Miyaura cross-coupling with 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling with 2-Bromo-3-methoxy-6-nitroaniline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, offers a powerful and versatile tool for synthetic chemists.[4] Its advantages are numerous, including mild reaction conditions, exceptional tolerance of various functional groups, and the use of generally stable and low-toxicity boronic acid reagents.[2][3] These attributes have cemented its role in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, particularly biaryl structures that are core to many therapeutic agents.[5][6]

This guide focuses on a substrate of significant interest: 2-Bromo-3-methoxy-6-nitroaniline . This molecule presents a unique synthetic challenge and opportunity. The aniline backbone is substituted with:

  • An ortho-bromine atom , the reactive site for oxidative addition.

  • An ortho-methoxy group and a free amine , both electron-donating, which can increase the electron density at the reaction center.

  • A para-nitro group , a strong electron-withdrawing group.

  • Significant steric hindrance around the reaction site due to the ortho substituents.

The successful coupling of this substrate provides a versatile scaffold for drug discovery, where the resulting biaryl aniline can be further functionalized. This document provides a deep dive into the mechanistic considerations, a field-tested experimental protocol, and troubleshooting guidance for the Suzuki-Miyaura coupling of this valuable building block.

Mechanistic Underpinnings: A Symphony of Catalysis

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7][8] Understanding these steps is critical for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Boronate Transmetalation (Ar'-B(OR)₂ + Base) PdII_Boronate->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') PdII_Boronate->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_Boronate Base Base Base->PdII_Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Their Roles
  • The Palladium Catalyst & Ligand: The choice of catalyst is paramount. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require a ligand to form the active Pd(0) species. For challenging substrates like 2-Bromo-3-methoxy-6-nitroaniline, which are both sterically hindered and electronically complex, standard ligands like PPh₃ may prove insufficient. Success often requires bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][5][9][10] These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the palladium center, preventing decomposition and increasing catalyst turnover.[2][10]

  • The Base: The base is not merely a spectator; it plays a critical role in the transmetalation step.[11][12] Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[13][14] The choice of base can dramatically impact yield.

    • Weak bases (e.g., Na₂CO₃): Often effective for simple substrates.

    • Stronger bases (e.g., K₃PO₄, Cs₂CO₃): Frequently required for more demanding couplings, especially those involving sterically hindered or electron-rich partners.[14] K₃PO₄ is particularly effective as it is a strong, yet poorly nucleophilic, base.

  • The Solvent System: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Protic solvents can lead to competitive protodeboronation (hydrolysis of the boronic acid).[15] Therefore, mixtures of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, DMF) with a small amount of water are commonly employed. The water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[15][16]

Detailed Experimental Protocol

This protocol describes the coupling of 2-Bromo-3-methoxy-6-nitroaniline with phenylboronic acid as a representative example.

Materials and Equipment
  • Reagents: 2-Bromo-3-methoxy-6-nitroaniline (>97%), Phenylboronic acid (>98%), Potassium Phosphate (K₃PO₄, >98%), SPhos Pd G2 catalyst, 1,4-Dioxane (anhydrous, >99.8%), Water (degassed).

  • Equipment: Schlenk flask or microwave vial, magnetic stir bar, condenser, oil bath, magnetic stir plate, standard glassware for work-up, rotary evaporator, flash chromatography system, inert gas line (Argon or Nitrogen).

Reagent Stoichiometry Table
ReagentM.W. ( g/mol )EquivalentsAmount (for 1.0 mmol scale)
2-Bromo-3-methoxy-6-nitroaniline247.051.0247 mg
Phenylboronic Acid121.931.2146 mg
Potassium Phosphate (K₃PO₄)212.272.5531 mg
SPhos Pd G2704.230.03 (3 mol%)21 mg
1,4-Dioxane--4.0 mL
Water--1.0 mL
Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a flame-dried Schlenk flask. Add 2-Bromo-3-methoxy-6-nitroaniline (247 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) for three cycles. This step is critical to remove oxygen, which can deactivate the catalyst.[15][16]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the SPhos Pd G2 catalyst (21 mg, 0.03 mmol). Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product, 2'-methoxy-5'-nitro-[1,1'-biphenyl]-2-amine.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to optimization is key.

Optimization_Workflow Start Low Yield / No Reaction Check_Reagents Verify Reagent Quality (Fresh Boronic Acid, Dry Solvents) Start->Check_Reagents Degassing Ensure Rigorous Degassing Check_Reagents->Degassing Screen_Catalyst Screen Catalyst/Ligand (e.g., XPhos, RuPhos) Degassing->Screen_Catalyst Screen_Base Screen Base (e.g., Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., Toluene, 2-MeTHF) Screen_Base->Screen_Solvent Temp Increase Temperature (e.g., to 110-120 °C) Screen_Solvent->Temp Success Optimized Conditions Temp->Success

Sources

reduction of the nitro group in 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Bromo-3-methoxy-6-nitroaniline to 3-Bromo-4-methoxybenzene-1,2-diamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

The transformation of 2-bromo-3-methoxy-6-nitroaniline into 3-bromo-4-methoxybenzene-1,2-diamine represents a classic chemoselectivity challenge in organic synthesis[1]. The objective is to fully reduce the strongly electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) without compromising the integrity of the adjacent aryl bromide (C-Br) bond[1].

Standard catalytic hydrogenation (e.g., using Palladium on Carbon under an H₂ atmosphere) is fundamentally incompatible with this substrate. Palladium readily undergoes oxidative addition into the labile C-Br bond, leading to catastrophic hydrodebromination[2]. To circumvent this, researchers must employ Single-Electron Transfer (SET) reagents—such as Iron (Fe) or Tin(II) chloride (SnCl₂)—which selectively reduce the nitro group via a stepwise electron/proton transfer mechanism while leaving the halogen untouched[3],[4].

Workflow Start Substrate: 2-Bromo-3-methoxy-6-nitroaniline Check Does substrate contain labile halogens (e.g., C-Br)? Start->Check Yes YES (C-Br bond present) Check->Yes No NO Check->No Chemoselective Chemoselective Reduction (Fe/NH4Cl or SnCl2) Yes->Chemoselective PdC Standard Hydrogenation (Pd/C, H2) No->PdC Warning WARNING: Hydrodebromination Risk PdC->Warning Side Reaction Success SUCCESS: 3-Bromo-4-methoxybenzene-1,2-diamine Chemoselective->Success High Yield

Fig 1: Decision workflow for chemoselective nitro reduction in the presence of aryl halides.

Quantitative Method Comparison

To select the optimal protocol, it is critical to evaluate the quantitative performance of various reducing agents against this specific tetrasubstituted aniline scaffold.

Reduction MethodReagents & ConditionsChemoselectivity (C-Br Retention)Typical YieldScalabilityPrimary Drawback
Catalytic Hydrogenation Pd/C (10%), H₂, MeOH, 25 °C< 10% (Severe Debromination)N/AHighLoss of structural integrity
Béchamp-Type Reduction Fe powder, NH₄Cl, EtOH/H₂O, 70 °C> 98%85–95%ExcellentGeneration of iron oxide sludge
Tin(II) Reduction SnCl₂·2H₂O, EtOAc, 60 °C> 98%80–90%PoorToxic tin waste, difficult emulsions
Dithionite Reduction Na₂S₂O₄, THF/H₂O, 50 °C~ 90%60–75%ModerateInconsistent yields, sulfite byproducts

Validated Experimental Protocols

The following protocols have been engineered to be self-validating systems . By monitoring specific in-process controls (IPCs), the operator can confirm the mechanistic success of the reaction in real-time.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This modified Béchamp reduction utilizes Iron powder as the electron source and Ammonium Chloride (NH₄Cl) as a mild proton donor[3].

  • Causality Insight: NH₄Cl is chosen over traditional Acetic Acid (AcOH) because it maintains a near-neutral pH (~6.0). This prevents the undesired spontaneous acetylation of the highly nucleophilic 1,2-diamine product, ensuring a clean primary amine output.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-methoxy-6-nitroaniline (1.0 equiv, e.g., 10 mmol, 2.47 g) in a 4:1 mixture of Ethanol and Water (50 mL).

  • Activation: Add NH₄Cl (3.0 equiv, 30 mmol, 1.60 g) and heat the mixture to 60 °C to ensure complete dissolution.

  • Reduction: Carefully add Iron powder (325 mesh, 5.0 equiv, 50 mmol, 2.79 g) in three portions over 15 minutes. Caution: The SET process is exothermic.

  • Reflux: Elevate the temperature to 75 °C and stir vigorously for 2–4 hours.

  • In-Process Control (IPC): The initial vibrant yellow solution will transition to a dark brown/black suspension. TLC (30% EtOAc in Hexanes) should confirm the disappearance of the yellow starting material spot and the emergence of a lower-Rf, UV-active spot that stains dark brown with ninhydrin.

  • Workup: While still hot (>50 °C), filter the entire reaction mixture through a tightly packed pad of Celite to remove the Fe₃O₄/Fe₂O₃ sludge. Wash the pad generously with hot EtOAc (3 × 30 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the diamine.

Protocol B: Tin(II) Chloride Reduction (Recommended for Lab-Scale Discovery)

Tin(II) chloride dihydrate is a classic, highly reliable reagent for lab-scale chemoselective nitro reductions[4].

  • Causality Insight: SnCl₂ operates under non-aqueous or semi-aqueous conditions. The primary challenge is the formation of intractable polymeric tin hydroxide emulsions during basic workup. To solve this, the reaction is run in EtOAc, and the biphasic quench is filtered directly through Celite before phase separation.

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (1.0 equiv, 5 mmol, 1.23 g) in Ethyl Acetate (30 mL).

  • Reduction: Add SnCl₂·2H₂O (5.0 equiv, 25 mmol, 5.64 g) in one portion. Stir the mixture at 60 °C for 3 hours.

  • Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous CO₂ evolution will occur, and a thick white emulsion of tin salts will precipitate.

  • Emulsion Resolution: Pour the entire biphasic, emulsified mixture through a pad of Celite. The Celite traps the tin polymers. Wash the pad with EtOAc (50 mL).

  • Isolation: Transfer the clear filtrate to a separatory funnel. Isolate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Analytical Verification

To scientifically validate the integrity of the chemoselective reduction, perform LC-MS analysis on the isolated product:

  • Mass Shift: The exact mass must shift from 245.96 Da (Starting Material) to 216.00 Da (Product).

  • Isotopic Signature (Critical): The mass spectrum must exhibit the characteristic 1:1 isotopic ratio of the bromine atom ([M+H]⁺ = 217.0 Da and 219.0 Da).

  • Failure Mode Detection: If a peak appears at [M+H]⁺ = 139.1 Da, the C-Br bond has been cleaved (hydrodebromination), indicating a failure in chemoselectivity.

Mechanistic Pathway

The reduction of the nitro group by SET metals (Fe or Sn) proceeds through a highly ordered sequence of electron and proton transfers, bypassing the oxidative addition pathways that plague palladium catalysis[5].

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxyl Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Arylamine (Ar-NH2) Hydroxyl->Amine +2e-, +2H+ -H2O

Fig 2: Stepwise single-electron transfer (SET) mechanism for the reduction of the nitro group.

References

  • ACS Publications (Organic Letters) - Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Available at:[Link][3]

  • Organic Chemistry Portal - Amine synthesis by nitro compound reduction. Available at:[Link][5]

  • Wikipedia - Reduction of nitro compounds (Mechanistic overviews). Available at:[Link][2]

  • Master Organic Chemistry - Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at:[Link][4]

Sources

synthesis of heterocyclic compounds from 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Bioactive Heterocycles from 2-Bromo-3-methoxy-6-nitroaniline

Abstract

This technical guide details the strategic utilization of 2-Bromo-3-methoxy-6-nitroaniline as a high-value scaffold for the synthesis of fused heterocyclic systems. Characterized by its orthogonal reactivity—a nucleophilic amine, an electrophilic aryl bromide, and a reducible nitro group—this precursor enables the divergent synthesis of benzimidazoles , indoles , and quinoxalines . These protocols are optimized for medicinal chemistry applications, specifically targeting kinase inhibitor scaffolds and DNA-intercalating agents.

Strategic Analysis & Reactivity Profile

The utility of 2-Bromo-3-methoxy-6-nitroaniline lies in its "Handle-Based" architecture. Each functional group serves a distinct role in the synthetic pathway:

  • Position 1 (-NH₂): Primary nucleophile for cyclization; dictates the nitrogen placement in the final heterocycle.

  • Position 2 (-Br): A critical handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or C-H activation. In benzimidazole synthesis, this remains as a C4-bromide, allowing for late-stage diversification.

  • Position 3 (-OMe): An electron-donating group (EDG) that modulates the electronic properties of the ring, often crucial for hydrogen-bonding interactions in protein active sites.

  • Position 6 (-NO₂): A "masked" amine. Upon reduction, it generates a 1,2-diamine motif with the C1-amine, the obligate precursor for benzimidazoles and quinoxalines.

Reactivity SM 2-Bromo-3-methoxy- 6-nitroaniline Benz Benzimidazoles (Kinase Inhibition) SM->Benz 1. Reduction (-NO2) 2. Condensation Ind Indoles (Natural Products) SM->Ind Pd-Cat Coupling (-Br / -NH2) Quinox Quinoxalines (Intercalators) SM->Quinox 1. Reduction 2. Glyoxal

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Protocol A: Synthesis of 4-Bromo-5-methoxybenzimidazoles

Significance: The resulting benzimidazole retains the bromine atom at the C4 position. This is sterically privileged, often projecting substituents into the "solvent front" or "hinge region" of kinase enzymes.

Step 1: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the bromine.

  • Caution: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of debromination. Iron-mediated reduction is required.

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq)[1]

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Charge a round-bottom flask with the nitroaniline substrate in EtOH/H₂O.

  • Activation: Add NH₄Cl and Fe powder.

  • Reflux: Heat the suspension to reflux (80°C) with vigorous mechanical stirring.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The yellow nitro spot will disappear; a polar, fluorescent diamine spot will appear.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate to yield 3-bromo-4-methoxy-1,2-diaminobenzene . Use immediately (oxidation sensitive).

Step 2: Cyclization

Objective: Condensation of the diamine with an orthoester to form the benzimidazole core.

Materials:

  • Freshly prepared Diamine (1.0 eq)

  • Triethyl orthoformate (HC(OEt)₃, 5.0 eq) - Acts as reagent and solvent

  • p-Toluenesulfonic acid (pTSA, 0.1 eq) - Catalyst

Procedure:

  • Suspend the diamine in triethyl orthoformate. Add pTSA.

  • Heat to 100°C for 3 hours.

  • Cool to room temperature. The product often precipitates.

  • If no precipitate, evaporate volatiles and recrystallize from EtOH.

  • Product: 4-Bromo-5-methoxy-1H-benzimidazole .

Protocol B: Synthesis of 4-Methoxy-7-nitroindoles

Significance: This route utilizes the ortho-relationship between the amine and the bromide (positions 1 and 2). The nitro group is retained, providing a handle for future functionalization at the indole C7 position.

Methodology: Sonogashira Coupling followed by Base-Mediated Cyclization.

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq)[1]

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) / DMF (1:4 ratio)

Procedure:

  • Degassing: Dissolve the aniline in DMF/TEA. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Cu catalyst.

  • Coupling: Add Pd catalyst, CuI, and phenylacetylene.

  • Heating: Heat to 80°C under Argon for 12 hours.

    • Mechanism:[2][3][4][5] The Pd inserts into the C-Br bond. The alkyne couples to form 2-(phenylethynyl)-3-methoxy-6-nitroaniline .

  • Cyclization (One-Pot): Often, the heating alone drives cyclization (5-endo-dig or 5-exo-dig followed by isomerization). If incomplete, add Potassium tert-butoxide (KOtBu, 2.0 eq) and heat to 60°C for 1 hour.

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Product: 2-Phenyl-4-methoxy-7-nitroindole .

IndolePath SM Start: 2-Br-Aniline Inter Intermediate: 2-Alkynyl-aniline SM->Inter Sonogashira (Pd/Cu, Alkyne) Prod Product: 4-Methoxy-7-nitroindole Inter->Prod Cyclization (Base/Heat)

Figure 2: Indole synthesis via Sonogashira coupling and cyclization.

Data Summary & Comparison

ParameterBenzimidazole RouteIndole RouteQuinoxaline Route
Key Intermediate 1,2-Diamine (via reduction)2-Alkynylaniline (via coupling)1,2-Diamine (via reduction)
Reaction Type CondensationOrganometallic CouplingCondensation
Critical Reagent Fe/NH₄Cl (Chemoselective)Pd(PPh₃)₂Cl₂ (O₂ sensitive)Glyoxal / 1,2-Dione
Final Handle C4-Br (Ar-Halide)C7-NO₂ (Nitro)C5-Br (Ar-Halide)
Typical Yield 75-85%60-70%80-90%

Safety & Handling

  • Nitroanilines: Known to be toxic by inhalation and skin contact. May cause methemoglobinemia. Handle in a fume hood with double nitrile gloves.

  • Brominated Compounds: Persistent environmental pollutants. Collect all waste in halogenated organic waste streams.

  • Palladium/Copper: Heavy metals. Scavenge residues using Thiol-silica or charcoal filtration before final product analysis.

References

  • Synthesis of 2-Bromo-6-nitroaniline Derivatives

    • Source: BenchChem Application Notes.
    • Relevance: Provides the nitration/bromination precursors and handling for the specific substitution p
  • General Benzimidazole Synthesis from o-Phenylenediamines

    • Source: Beilstein Journal of Organic Chemistry. "Recent advances in the synthesis of benzimidazoles."
    • Relevance: Standardizes the Fe/AcOH reduction and orthoester condens
  • Larock Indole Synthesis Mechanism

    • Source: Journal of Organic Chemistry.
    • Relevance: Mechanistic grounding for the conversion of 2-haloanilines to indoles.
  • Compound Data (CAS 90150-94-0)

    • Source: BLD Pharm & ChemScene C
    • Relevance: Verification of starting material commercial availability and physical properties.

Sources

Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Bromo-3-methoxy-6-nitroaniline Scaffold

In the landscape of modern medicinal chemistry, the rational design of novel bioactive molecules is a cornerstone of drug discovery. The selection of a versatile starting material is paramount, as it dictates the accessible chemical space and the efficiency of library synthesis. Aromatic nitro compounds, in particular, are foundational building blocks in the synthesis of a wide array of pharmaceuticals, owing to the nitro group's powerful electron-withdrawing nature and its synthetic flexibility.[1][2]

The 2-Bromo-3-methoxy-6-nitroaniline scaffold is a molecule of significant strategic importance. It presents three distinct and orthogonally reactive functional handles, allowing for a systematic and diverse elaboration of its core structure.

  • The Aryl Bromide: Positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.[3]

  • The Nitro Group: A potent activating group for nucleophilic aromatic substitution and, critically, a precursor to the versatile amino group upon reduction. The conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group is a classic and powerful transformation in multi-step aromatic synthesis.

  • The Amino Group: While present from the start, its nucleophilicity can be modulated or it can be used for directing effects in certain reactions. The true potential of this position is often unlocked after the reduction of the nitro group, yielding a diamine with differentiated reactivity.

This guide provides a comprehensive framework for leveraging the unique reactivity of 2-Bromo-3-methoxy-6-nitroaniline. It details field-proven protocols for its key transformations and outlines a strategic approach to constructing diverse molecular libraries for screening and development.

Physicochemical and Safety Data

While specific experimental data for 2-Bromo-3-methoxy-6-nitroaniline is not widely published, the properties of its close structural isomers provide a reliable basis for handling and characterization.

Table 1: Physicochemical Properties of 2-Bromo-3-methoxy-6-nitroaniline and Related Isomers

Property2-Bromo-3-methoxy-6-nitroaniline (Target)2-Bromo-3-nitroaniline[4]2-Bromo-4-methoxy-6-nitroaniline[5]
Molecular Formula C₇H₇BrN₂O₃C₆H₅BrN₂O₂C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol 217.02 g/mol 247.05 g/mol
CAS Number Not Available35757-20-110172-35-7
Appearance Estimated: Yellow to brown solidYellow SolidWhite to yellow to brown powder or crystals
Melting Point Data not availableData not available117-121 °C
Calculated LogP Data not available2.1Data not available

MANDATORY SAFETY & HANDLING PROTOCOL

Substituted nitroanilines are potent chemical agents and must be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are mandatory.[3]

  • Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 3).[4] May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 1: Core Synthetic Transformations

This section details the primary synthetic operations that leverage the scaffold's key functional groups. The provided protocols are generalized starting points adapted from established methods on analogous substrates and must be optimized for this specific molecule.

Section 1.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or its ester.[3] This reaction is fundamental for introducing aryl, heteroaryl, or vinyl substituents to the scaffold. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[3]

Diagram 1: Suzuki-Miyaura Coupling Workflow A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Scaffold (1 eq), Boronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq) B Add Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a reaction vessel A->B C Add Degassed Solvent (e.g., Toluene/H2O or Dioxane/H2O) B->C D Heat mixture under inert atmosphere (e.g., N2 or Ar) at 80-100 °C C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with EtOAc, wash with H2O & brine E->F G Dry organic layer (Na2SO4), filter, and concentrate F->G H Purify by column chromatography G->H

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)₄, 2-5 mol%) under a blanket of inert gas (Nitrogen or Argon).

  • Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture like Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water (e.g., 4:1 ratio). The solvent volume should be sufficient to create a ~0.1 M solution of the starting aniline.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.

Table 2: Suzuki-Miyaura Coupling - Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality base or boronic acid.Use a fresh batch of catalyst; Ensure thorough degassing of solvents by sparging with N₂/Ar for 20-30 min; Use freshly opened or purified reagents.
Debromination of Starting Material Catalyst degradation; Presence of water or protic sources.Use a different ligand/catalyst system (e.g., Pd(dppf)Cl₂); Ensure anhydrous conditions if necessary for the specific boronic acid.
Homocoupling of Boronic Acid Excess boronic acid; Presence of oxygen.Use a closer stoichiometry (e.g., 1.1 eq of boronic acid); Maintain a strict inert atmosphere.
Section 1.2: Nucleophilic Aromatic Substitution (SNAr)

Principle: The SNAr reaction is a powerful method for displacing the aryl bromide with a suitable nucleophile. The reaction is facilitated by the strongly electron-withdrawing nitro group, which is positioned ortho to the bromine leaving group. This positioning allows for the stabilization of the negatively charged intermediate (the Meisenheimer complex) through resonance.[4] The reaction proceeds via a two-step addition-elimination mechanism.[5]

Diagram 2: SNAr Mechanism The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Nitro_Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitro-Scaffold (1 eq) in Ethanol or Ethyl Acetate B Add SnCl₂·2H₂O (4-5 eq) portion-wise A->B C Heat mixture to reflux (approx. 70-80 °C) B->C D Monitor reaction by TLC for disappearance of starting material C->D E Cool to RT, concentrate solvent D->E F Add saturated NaHCO₃ (aq) until pH > 8 (Caution: Gas!) E->F G Extract with EtOAc (3x) F->G H Dry, concentrate, and purify (if necessary) G->H Library_Synthesis cluster_step1 cluster_step2 cluster_step3 Start 2-Bromo-3-methoxy-6-nitroaniline (Scaffold) Suzuki Introduce R¹ via Suzuki Coupling Start->Suzuki Intermediate1 Biaryl Nitroaniline Intermediate Suzuki->Intermediate1 Reduction Reduce NO₂ to NH₂ Intermediate1->Reduction Intermediate2 Biaryl Diamine Key Intermediate Reduction->Intermediate2 Amidation Introduce R² via Amide Coupling Intermediate2->Amidation Library Final Drug Candidate Library (R¹ and R² varied) Amidation->Library

Sources

protocol for N-alkylation of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the N-Alkylation of 2-Bromo-3-methoxy-6-nitroaniline

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the N-alkylation of 2-bromo-3-methoxy-6-nitroaniline, a key synthetic transformation for generating valuable intermediates in medicinal chemistry and materials science. The protocol detailed herein is a robust, well-established method utilizing alkyl halides in the presence of a mild base, which is broadly applicable for the synthesis of a diverse range of mono-N-alkylated derivatives.

The narrative explains the causality behind experimental choices, provides a self-validating protocol including reaction monitoring and purification, and is grounded in authoritative chemical principles.

Introduction and Scientific Context

N-substituted nitroanilines are crucial building blocks in the synthesis of pharmaceuticals, dyes, and electro-optical materials. The specific scaffold of 2-bromo-3-methoxy-6-nitroaniline presents a unique electronic and steric environment. The introduction of an alkyl group onto the amine nitrogen is a critical step that allows for the fine-tuning of molecular properties such as lipophilicity, solubility, and metabolic stability. This modification is often a key step in constructing more complex heterocyclic systems or in structure-activity relationship (SAR) studies during drug development.

This guide provides a detailed, field-proven protocol for the efficient mono-N-alkylation of this substituted aniline, addressing the challenges posed by its electronically deactivated nature.

Reaction Principle and Mechanistic Insight

The N-alkylation of 2-bromo-3-methoxy-6-nitroaniline proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The core transformation involves the nitrogen atom of the aniline acting as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Causality of Experimental Design:

  • Nucleophilicity: The aniline's amine group is the nucleophile. However, its nucleophilic character is significantly diminished by the presence of two potent electron-withdrawing groups (EWG): the nitro group (-NO₂) and the bromine atom (-Br). These groups pull electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair, making it a weaker nucleophile than an unsubstituted aniline.

  • Reaction Conditions: Due to the reduced nucleophilicity, moderately forcing conditions are necessary to drive the reaction to completion. This typically involves heating the reaction mixture.[1]

  • Role of the Base: A base, such as potassium carbonate (K₂CO₃), is essential. It plays a crucial role in deprotonating the ammonium salt that forms after the initial nucleophilic attack, regenerating the neutral N-alkylated aniline product. This prevents the protonated amine from being taken out of the reaction and avoids the formation of undesired side products.[1]

  • Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the aniline substrate and the inorganic base, and its high boiling point is suitable for heated reactions. It also solvates the cation of the base, enhancing the reactivity of the carbonate anion.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process monitoring to ensure reaction completion and rigorous purification to yield a high-purity final product.

Materials and Reagents
Reagent/MaterialGradeNotes
2-Bromo-3-methoxy-6-nitroaniline≥97% PurityStarting Material
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)Reagent GradeAlkylating Agent (1.1 - 1.2 eq)
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedBase (2.0 - 3.0 eq)
N,N-Dimethylformamide (DMF)AnhydrousReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeExtraction & Chromatography
HexanesACS GradeChromatography
Deionized WaterWorkup
Brine (Saturated NaCl solution)Workup
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Silica Gel230-400 meshFlash Chromatography
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Reaction Monitoring
Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methoxy-6-nitroaniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Under a nitrogen or argon atmosphere, add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

Addition of Reagents & Reaction: 4. Begin vigorous stirring to create a fine suspension of the base. 5. Using a syringe, add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature. 6. Heat the reaction mixture to 60-80 °C using an oil bath. 7. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The consumption of the starting aniline and the appearance of a new, less polar spot corresponding to the N-alkylated product should be observed. The reaction typically takes 4-16 hours.

Workup: 8. Once the starting material is consumed, cool the reaction mixture to room temperature. 9. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). 10. Extract the aqueous layer three times with ethyl acetate. 11. Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.[1] 12. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

Purification & Characterization: 13. Purify the resulting crude residue by flash column chromatography on silica gel. 14. Elute with a suitable gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product. 15. Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to confirm its identity and assess purity.[1]

Summary of Reaction Parameters

The following table provides suggested starting parameters for various common alkylating agents. Optimization may be required.

Alkylating AgentEquivalentsTemperature (°C)Typical Time (h)Notes
Iodomethane1.1604-8Highly reactive. Monitor for potential dialkylation.
Ethyl Bromide1.2706-12Less reactive than iodomethane.
Benzyl Bromide1.1808-16Prone to being a lachrymator; handle in a fume hood.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from setup to final product characterization.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge Flask: - Aniline (1.0 eq) - K2CO3 (2.0 eq) B Add Anhydrous DMF (0.2 M) A->B C Add Alkyl Halide (1.1 eq) Dropwise B->C D Heat to 60-80 °C C->D E Monitor by TLC (4-16 h) D->E F Cool to RT E->F G Quench with Water F->G H Extract with EtOAc (3x) G->H I Wash with Water & Brine H->I J Dry (MgSO4) & Concentrate I->J K Flash Column Chromatography (Silica, Hex/EtOAc) J->K L Characterize Product (NMR, MS) K->L

Caption: Workflow for the N-alkylation of 2-bromo-3-methoxy-6-nitroaniline.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
No Reaction / Sluggish Reaction 1. Insufficient temperature.2. Inactive reagents (wet solvent/base).3. Unreactive alkylating agent.1. Increase reaction temperature in 10 °C increments.2. Use freshly opened anhydrous solvent and freshly dried base.3. Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I).
Formation of Dialkylated Product 1. Excess alkylating agent.2. High reaction temperature or prolonged time.1. Use a smaller excess of the alkylating agent (e.g., 1.05 eq).2. Add the alkylating agent slowly at a lower temperature.[1]
Low Yield after Workup 1. Incomplete reaction.2. Product loss during aqueous extraction.3. Product loss during chromatography.1. Ensure reaction goes to completion via TLC before workup.2. Perform more extractions (e.g., 5x) with the organic solvent.3. Use a less polar eluent system for chromatography.

Safety Precautions

  • 2-Bromo-3-methoxy-6-nitroaniline: Handle with care. Assumed to be harmful if swallowed, inhaled, or in contact with skin.

  • Alkyl Halides: Many are toxic, volatile, and lachrymatory (e.g., benzyl bromide). Always handle in a well-ventilated chemical fume hood.

  • DMF: A combustible liquid that can be absorbed through the skin. It is a suspected teratogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the palladium-catalyzed amination of 2-Bromo-3-methoxy-6-nitroaniline, a critical transformation in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications. We present a detailed, optimized protocol for the Buchwald-Hartwig amination of this challenging substrate, characterized by its electron-deficient nature and potential for competing side reactions. This guide delves into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering field-proven insights to ensure reproducible and high-yielding results. The protocol is designed to be a self-validating system, incorporating troubleshooting advice and data interpretation guidelines.

Introduction: The Significance of N-Aryl Anilines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with N-aryl anilines serving as pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and exhibit limited substrate scope.[1][2]

The specific substrate, 2-Bromo-3-methoxy-6-nitroaniline, presents a unique synthetic challenge. The presence of a nitro group renders the aromatic ring highly electron-deficient, which can influence the reactivity of the aryl bromide. Furthermore, the aniline moiety itself can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. This application note provides a robust protocol to navigate these challenges and achieve efficient amination.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2][3][4] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [Ar-Pd(II)(NHR2)-X(L)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR2(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-Bromo-3-methoxy-6-nitroaniline to form a Pd(II) complex.[3][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst.[3][5]

The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to facilitate these steps.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol has been optimized for the coupling of 2-Bromo-3-methoxy-6-nitroaniline with a generic secondary amine (e.g., morpholine) as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-3-methoxy-6-nitroaniline≥98%Commercially AvailableStore in a cool, dark place.
Secondary Amine (e.g., Morpholine)≥99%Commercially AvailableEnsure it is dry.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableHandle in a glovebox or under inert atmosphere.
Xantphos≥98%Commercially AvailableAir-stable, but best handled under inert gas.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableFinely powder before use to increase surface area.
TolueneAnhydrousCommercially AvailableUse a dry solvent for optimal results.
Schlenk Flask or Reaction Vial--Must be oven-dried before use.
Magnetic Stirrer and Stir Bar---
Inert Gas Supply (Argon or Nitrogen)High Purity--
Reaction Setup and Procedure

Reaction_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification Oven_Dry Oven-dry glassware Inert_Atmosphere Establish inert atmosphere (Ar or N2) Oven_Dry->Inert_Atmosphere Add_Solids Add 2-Bromo-3-methoxy-6-nitroaniline, Cs2CO3, Pd(OAc)2, and Xantphos to the reaction vessel. Inert_Atmosphere->Add_Solids Add_Liquids Add anhydrous toluene and the secondary amine. Add_Solids->Add_Liquids Degas Degas the reaction mixture (freeze-pump-thaw or sparging) Add_Liquids->Degas Heat Heat the reaction to 100 °C with vigorous stirring. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter through Celite to remove solids. Cool->Filter Extract Perform aqueous work-up and extraction. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Figure 2: A flowchart outlining the experimental workflow for the amination reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-methoxy-6-nitroaniline (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Degassing: It is recommended to degas the reaction mixture by either three freeze-pump-thaw cycles or by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (3 x 10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Rationale for Experimental Choices and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component.[6]

ComponentChoiceRationalePotential Issues & Solutions
Palladium Source Pd(OAc)₂A common, relatively air-stable, and cost-effective Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.Issue: Incomplete reduction to Pd(0). Solution: Ensure proper degassing and use of high-quality reagents.
Ligand XantphosA bulky, electron-rich bidentate phosphine ligand that promotes both oxidative addition and reductive elimination, and is effective for coupling with electron-deficient anilines.[7]Issue: Low yield. Solution: Consider screening other bulky phosphine ligands such as RuPhos or BrettPhos, as ligand choice can be substrate-dependent.
Base Cs₂CO₃A strong, yet relatively mild, inorganic base that is effective in promoting the deprotonation of the coordinated amine without causing degradation of sensitive functional groups.[7][8]Issue: Slow reaction. Solution: Ensure the base is finely powdered. Stronger bases like NaOt-Bu or K₃PO₄ can be used, but may not be compatible with all functional groups.
Solvent TolueneA non-polar, high-boiling solvent that is well-suited for this transformation.Issue: Solubility problems. Solution: Dioxane or THF can be used as alternative solvents.[3]

Safety Considerations

  • Palladium Compounds: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.

  • Bases: Cesium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The palladium-catalyzed amination of 2-Bromo-3-methoxy-6-nitroaniline provides an efficient and reliable route to valuable N-aryl aniline derivatives. The protocol detailed herein, utilizing a Pd(OAc)₂/Xantphos catalytic system with Cs₂CO₃ as the base in toluene, offers a robust starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, scientists can effectively troubleshoot and adapt this methodology for a wider range of substrates.

References

  • Books, S. M. for P. A. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hopkins, B. A., Smith, G. F., & Sciammetta, N. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1351–1355. [Link]

  • EPFL. (n.d.). Palladium Catalyzed C-H Amination. Retrieved from [Link]

  • Dennis, J. M., White, N. A., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]

  • ResearchGate. (2025, August 6). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Retrieved from [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho, 10(4). [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • SciSpace. (n.d.). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]

  • National Institutes of Health. (2021, November 12). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • ACS Publications. (2015, July 10). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • ACS Publications. (2024, December 17). Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Buchwald-Hartwig palladium catalyzed CN cross-coupling reaction and several optimized ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions | Request PDF. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

Sources

reaction conditions for Buchwald-Hartwig amination of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-6-nitroaniline

Introduction: Navigating the Challenges of a Multifunctional Aryl Halide

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of C–N bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science, by providing a broad-scope alternative to traditional, often harsher, methods like nucleophilic aromatic substitution.[1][3]

This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific and challenging substrate: 2-Bromo-3-methoxy-6-nitroaniline. This molecule presents a unique set of electronic and steric challenges that require careful consideration for successful C-N bond formation. The aryl bromide is activated by a strongly electron-withdrawing nitro group, yet also features an electron-donating methoxy group and a potentially reactive primary aniline moiety. The strategic selection of the catalyst, ligand, base, and solvent is therefore not merely a procedural step but the central determinant of reaction success, dictating yield, purity, and the avoidance of undesired side reactions.

This document is intended for researchers and drug development professionals, offering both a theoretical framework for understanding the reaction's nuances and a practical, step-by-step protocol for its implementation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] A comprehensive understanding of this mechanism is fundamental to rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-methoxy-6-nitroaniline, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C–N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)(NR'R'')L_n] oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - H-Base+) amido_complex->pd0 Reductive Elimination (Ar-NR'R'') Product Product amido_complex->Product HBase H-Base+ amido_complex->HBase ArBr 2-Bromo-3-methoxy- 6-nitroaniline ArBr->oa_complex Amine R'R''NH Amine->oa_complex Base Base Base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameter Optimization: A Guide to Rational Design

The success of coupling with 2-Bromo-3-methoxy-6-nitroaniline hinges on the careful selection of four key parameters.

Palladium Precursor

Commonly used precursors like Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are both effective.[3] They are reduced in situ to the active Pd(0) species. For consistency and air stability, modern pre-formed precatalysts, which pair a palladium source with a specific ligand, are excellent but often more expensive options.

Ligand Selection

The ligand is arguably the most critical component. For a substrate bearing both electron-donating and -withdrawing groups, sterically hindered, electron-rich biarylphosphine ligands are paramount.[1]

  • Why are they effective? These bulky ligands promote the crucial reductive elimination step, accelerate the overall catalytic rate, and stabilize the Pd(0) species.

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand, often a first choice for challenging substrates.[7]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent general ligand, known for its high activity.

    • BrettPhos (4-(Dicyclohexylphosphino)-N,N-dimethyl-3,5-dimethoxyaniline): Particularly effective for coupling primary amines.[6]

Base Selection

The choice of base is critical due to the presence of the nitro group, which can be incompatible with certain strong bases like sodium tert-butoxide (NaOtBu), potentially leading to decomposition or side reactions.[6]

  • Strong Bases (Use with Caution): Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are highly effective but should be tested carefully. Their strength is often necessary for deprotonating the amine partner efficiently.[7]

  • Weaker Bases (Safer Starting Point): Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives that can prevent degradation of the nitro-substituted aryl halide.[3] The trade-off may be a slower reaction rate. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective, particularly when proton tolerance is required.[6][8]

Solvent

Anhydrous, aprotic solvents are required to prevent quenching of the base and deactivation of the catalyst.

  • Standard Choices: Toluene, Dioxane, and Tetrahydrofuran (THF) are the most common solvents used for this reaction.[4] Toluene is often preferred for its higher boiling point, allowing for a broader range of reaction temperatures.

Data Presentation: A Comparative Guide for Optimization

The following table outlines a hypothetical screening process to determine the optimal conditions for coupling 2-Bromo-3-methoxy-6-nitroaniline with a generic secondary amine like morpholine.

EntryPd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Est. Yield (%)Notes
1Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene1101865%A safe starting point with a weaker base.
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (1.5)Toluene1101860%Similar to Entry 1, another mild option.
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100892%Stronger base leads to faster reaction and higher yield.
4Pd₂(dba)₃ (1)RuPhos (4)NaOtBu (1.4)Dioxane100895%Different catalyst/ligand system, excellent yield.
5Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene801688%Lower temperature is effective but requires longer time.

Experimental Workflow Visualization

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of 2-Bromo-3-methoxy-6-nitroaniline with morpholine as a representative secondary amine.

Reagents & Equipment:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve 0.1 M concentration)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-methoxy-6-nitroaniline, Pd(OAc)₂, XPhos, and NaOtBu.

    • Scientist's Note: Adding the solid reagents first in the dry flask minimizes exposure to air and moisture. The base is hygroscopic and should be handled quickly.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the morpholine (liquid coupling partner).

    • Scientist's Note: The order of addition (solvent then liquid amine) ensures proper mixing and prevents localized high concentrations.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting

  • Low or No Conversion: Ensure all reagents and the solvent are completely anhydrous. Consider a stronger base (if using a mild one) or a different ligand system. Verify the activity of the palladium precursor.

  • Hydrodehalogenation (Replacement of Br with H): This side reaction suggests the presence of water or issues with the reductive elimination pathway. Using a bulkier ligand like XPhos or ensuring strictly anhydrous conditions can mitigate this.

  • Decomposition of Starting Material: This may indicate incompatibility with the base or temperature. Screen a milder base (Cs₂CO₃, K₃PO₄) or lower the reaction temperature.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Németh, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). DSpace@MIT. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

Sources

Advanced Application Note: Synthesis and Photophysical Tuning of Dyes Derived from 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-3-methoxy-6-nitroaniline (CAS: 90150-94-0)

Introduction and Mechanistic Rationale

In the design of advanced organic colorants, fluorescent probes, and non-linear optical (NLO) materials, the selection of a highly functionalized precursor is paramount. 2-Bromo-3-methoxy-6-nitroaniline serves as an exceptional polyfunctional building block[1]. Its unique substitution pattern on the benzene ring provides three distinct, orthogonal vectors for chemical modification:

  • The "Push-Pull" ICT Axis: The molecule inherently possesses a strong Intramolecular Charge Transfer (ICT) network. The methoxy group (-OCH₃) acts as an electron-donating group (the "push"), while the nitro group (-NO₂) acts as a potent electron-withdrawing group (the "pull")[2]. This lowers the HOMO-LUMO gap, facilitating significant bathochromic (red) shifts in the resulting dyes[3].

  • The Diazotizable Amine: The primary amine (-NH₂) at position 1 allows for rapid conversion into a highly electrophilic diazonium salt, the foundational step for azo dye synthesis[4].

  • The Cross-Coupling Anchor: The bromine atom at position 2 provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Crucially, this allows researchers to extend the π-conjugated system after the core dye structure has been synthesized, fine-tuning the molar extinction coefficient and emission wavelengths.

Divergent Synthetic Workflows

The following workflows detail how to leverage this single precursor to generate three distinct classes of advanced dyes: Push-Pull Azo Dyes, Quinoxaline Fluorophores, and Extended Conjugation Systems.

DyeSynthesis Precursor 2-Bromo-3-methoxy- 6-nitroaniline (Precursor) Diazonium Diazonium Salt Intermediate Precursor->Diazonium NaNO2, HCl < 5°C Diamine 1,2-Diamine Intermediate Precursor->Diamine SnCl2, HCl (Selective Reduction) AzoDye Push-Pull Azo Dye (Vis/NIR Absorbing) Diazonium->AzoDye N,N-Dimethylaniline pH 4-5 Quinoxaline Bromo-Quinoxaline Fluorophore Diamine->Quinoxaline 1,2-Diketone EtOH, Reflux ExtendedDye Extended π-Conjugated Quinoxaline Dye Quinoxaline->ExtendedDye Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling

Fig 1. Divergent synthetic pathways from 2-Bromo-3-methoxy-6-nitroaniline.

Experimental Protocols

Protocol A: Synthesis of Push-Pull Azo Dyes via Diazotization

This protocol generates a highly conjugated azo dye. The electron-rich coupling partner (N,N-dimethylaniline) synergizes with the nitro group of the precursor to create a broad-spectrum absorber[2].

Step-by-Step Methodology:

  • Acidic Dissolution: Suspend 10 mmol of 2-Bromo-3-methoxy-6-nitroaniline in 20 mL of 2M HCl. Stir vigorously.

  • Thermal Control (Critical): Cool the reaction mixture in an ice-salt bath until the internal temperature drops below 5 °C. Causality: Diazonium salts are highly unstable. Temperatures above 5 °C will cause the intermediate to rapidly decompose into a phenol derivative, destroying the electrophile and ruining the yield[4].

  • Diazotization: Dissolve 10.5 mmol of sodium nitrite (NaNO₂) in 5 mL of cold distilled water. Add this dropwise to the aniline solution over 15 minutes, ensuring the temperature never exceeds 5 °C.

  • Quenching: After 15 minutes of stirring, add 0.5 g of urea. Causality: Urea acts as a scavenger for unreacted nitrosonium ions (NO⁺). If left unquenched, excess NO⁺ will cause unwanted nitrosylation of the coupling partner in the next step[5].

  • Coupling: Dissolve 10 mmol of N,N-dimethylaniline in 10 mL of a 1M sodium acetate buffer (pH 4.5). Add the cold diazonium solution dropwise to the coupling partner. A deep red/purple precipitate will form immediately.

  • Isolation: Stir at room temperature for 1 hour. Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Synthesis of Quinoxaline Fluorophores via Selective Reduction

Quinoxalines are highly stable, electron-deficient heterocycles known for excellent photoluminescence quantum yields[6]. To synthesize them, the nitro group must first be reduced to an amine to form a 1,2-diamine.

Step-by-Step Methodology:

  • Selective Reduction (Critical): Dissolve 5 mmol of the precursor in 25 mL of ethanol. Add 25 mmol of Stannous Chloride dihydrate (SnCl₂·2H₂O) and 5 mL of concentrated HCl. Reflux for 2 hours. Causality: SnCl₂ is specifically chosen over standard catalytic hydrogenation (Pd/C with H₂). Palladium catalysis frequently causes hydrodebromination (cleavage of the C-Br bond). SnCl₂ selectively reduces the -NO₂ group to -NH₂ while preserving the synthetically valuable bromine atom at position 2.

  • Neutralization: Cool the mixture, pour over crushed ice, and basify to pH 10 using 5M NaOH. Extract the resulting 1,2-diamine with ethyl acetate (3 x 20 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Condensation: Dissolve the crude 1,2-diamine and 5 mmol of benzil (1,2-diphenylethane-1,2-dione) in 20 mL of ethanol. Add 3 drops of glacial acetic acid as a catalyst. Reflux for 4 hours.

  • Isolation: Cool to room temperature. The bromo-quinoxaline dye will precipitate as a brightly fluorescent solid. Filter and wash with cold ethanol.

Protocol C: Fluorophore Extension via Suzuki-Miyaura Cross-Coupling

To further red-shift the emission of the quinoxaline dye and increase its molar extinction coefficient, the preserved bromine atom is utilized to extend the π-conjugation[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 2 mmol of the bromo-quinoxaline dye (from Protocol B), 2.5 mmol of 4-(diphenylamino)phenylboronic acid, and 6 mmol of K₂CO₃.

  • Solvent System: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 15 mL).

  • Catalysis: Under a steady stream of Argon, add 0.1 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Causality: The position-2 bromine is sterically hindered by the adjacent methoxy group. A highly active Pd(0) catalyst and elevated temperatures are required to overcome this activation barrier.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours.

  • Purification: Cool the mixture, extract with dichloromethane, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 8:2) to yield the extended push-pull quinoxaline dye.

Photophysical Data Summary

The structural modifications outlined in the protocols above drastically alter the optical properties of the resulting dyes. The table below summarizes the expected photophysical parameters based on the ICT and conjugation length[3][8].

Dye ClassCore StructureAbsorption Max (λmax)Emission Max (λem)Molar Extinction (ε)Stokes ShiftPrimary Application
Push-Pull Azo Dye Azobenzene520–560 nmN/A (Non-radiative)> 40,000 M⁻¹cm⁻¹N/ADark quenchers, NLO materials
Bromo-Quinoxaline Quinoxaline350–380 nm480–510 nm~ 15,000 M⁻¹cm⁻¹~ 130 nmFluorescent cellular probes
Extended Quinoxaline Aryl-Quinoxaline420–460 nm550–590 nm~ 35,000 M⁻¹cm⁻¹~ 130 nmOLED emitters, Bioimaging

Note: Absorption and emission values are solvent-dependent due to the solvatochromic nature of push-pull systems. Values represent measurements in polar aprotic solvents (e.g., DMSO or Acetonitrile).

References

  • PierpaLab. (2024). The preparation of Azo Violet. Retrieved from[Link]

  • National Institutes of Health (PMC). (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • ResearchGate. (2016). Quantification of the push–pull character of azo dyes and a basis for their evaluation as potential nonlinear optical materials. Retrieved from [Link]

  • RSC Publishing. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. Retrieved from [Link]

  • MDPI. (2024). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Retrieved from [Link]

  • Case Western Reserve University / ACS. (2011). Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. Retrieved from [Link]

  • ResearchGate. Electronic absorption spectra of selected quinoxaline derivatives. Retrieved from[Link]

Sources

scale-up synthesis of 2-Bromo-3-methoxy-6-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

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Defining Scale-Up Strategy

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 2-Bromo-3-methoxy-6-nitroaniline. As your Senior Application Scientist, my goal is to move beyond a simple protocol and offer a framework for understanding the critical parameters of this reaction, enabling you to diagnose issues and rationally optimize your synthesis for higher yield and purity.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses the most frequently encountered challenges during the synthesis of 2-Bromo-3-methoxy-6-nitroaniline. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A lower-than-expected yield is the most common problem. The root cause often lies in the reaction conditions, reagent quality, or work-up procedure.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solutions & Protocols
Ineffective Brominating Agent N-Bromosuccinimide (NBS) is a common choice for this selective bromination. However, NBS can degrade over time, especially with exposure to light and moisture, leading to a lower concentration of active bromine.Action: Always use freshly opened or properly stored NBS. Protocol: To test for activity, a simple titration can be performed. Ensure the NBS is a fine, crystalline powder.
Sub-optimal Reaction Temperature The electrophilic aromatic substitution is highly temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk the formation of di-brominated or other side products.Action: Maintain strict temperature control. Protocol: Begin the reaction at 0°C by adding the brominating agent slowly to the dissolved starting material. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Incorrect Solvent Choice The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the brominating agent. Using a solvent that does not adequately dissolve the starting material, 3-methoxy-6-nitroaniline, will result in a sluggish and incomplete reaction.Action: Use a solvent that ensures homogeneity. Protocol: Acetonitrile is often a suitable solvent for this reaction due to its ability to dissolve the aniline starting material and its relative inertness under the reaction conditions. Dichloromethane (DCM) can also be used.
Premature Reaction Quenching The reaction may not have proceeded to completion before the work-up was initiated.Action: Monitor the reaction progress diligently. Protocol: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A typical mobile phase could be a 3:1 mixture of hexane and ethyl acetate. Only proceed with the work-up once the starting material spot is faint or absent.
Issue 2: Significant Formation of Impurities

The presence of side products complicates purification and reduces the overall yield of the desired isomer.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solutions & Protocols
Formation of Di-brominated Species The product, 2-Bromo-3-methoxy-6-nitroaniline, is still an activated aromatic ring and can undergo a second bromination, leading to the formation of di-bromo-3-methoxy-6-nitroaniline. This is more likely if an excess of the brominating agent is used or if the reaction temperature is too high.Action: Use a precise stoichiometry of the brominating agent. Protocol: Use 1.0 to 1.1 equivalents of NBS relative to the 3-methoxy-6-nitroaniline. The NBS should be added portion-wise over 15-20 minutes at 0°C to maintain a low instantaneous concentration.
Presence of Isomeric Byproducts While the directing effects of the methoxy, amino, and nitro groups strongly favor bromination at the C2 position, minor amounts of other isomers can form.Action: Optimize reaction conditions to favor the desired isomer. Protocol: Lowering the reaction temperature can increase the selectivity of the bromination. Running the reaction at 0°C to room temperature is generally sufficient to minimize the formation of other isomers.
Oxidation of the Aniline Aniline and its derivatives can be susceptible to oxidation, especially if trace metals are present or if the reaction is exposed to air for extended periods at elevated temperatures.Action: Maintain an inert atmosphere and moderate temperatures. Protocol: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

G cluster_start cluster_diagnosis cluster_solutions start Low Yield of 2-Bromo-3-methoxy-6-nitroaniline tlc Analyze Crude Reaction Mixture by TLC start->tlc Begin Diagnosis nmr Analyze Crude Mixture by ¹H NMR start->nmr sm_present Significant Starting Material Remains tlc->sm_present impurities Multiple Unidentified Spots / Complex NMR Spectrum tlc->impurities clean_low Clean Reaction but Low Mass (Product is major component) tlc->clean_low sol_incomplete Root Cause: Incomplete Reaction Solutions: • Verify NBS activity • Increase reaction time • Check solvent suitability sm_present->sol_incomplete If YES sol_side_reactions Root Cause: Side Reactions Solutions: • Lower reaction temperature • Add NBS portion-wise • Verify stoichiometry (1.0-1.1 eq) impurities->sol_side_reactions If YES sol_workup Root Cause: Work-up / Isolation Loss Solutions: • Optimize extraction pH • Check for product precipitation • Re-evaluate purification method clean_low->sol_workup If YES

Caption: A flowchart for troubleshooting low yield in the synthesis of 2-Bromo-3-methoxy-6-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for 2-Bromo-3-methoxy-6-nitroaniline?

A: The most effective method for purifying the final product is flash column chromatography on silica gel. A gradient elution system starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) is typically effective at separating the desired product from the starting material and non-polar impurities. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed as a final polishing step to obtain a highly pure product.

Q2: How critical is the order of reagent addition?

A: The order of addition is very important. The brominating agent (NBS) should always be added to the solution of the starting material (3-methoxy-6-nitroaniline). This ensures that the brominating agent is never in large excess at any point in the reaction, which helps to minimize the formation of di-brominated byproducts. The addition should be done slowly and at a reduced temperature (0°C).

Q3: Can I use liquid bromine instead of N-Bromosuccinimide (NBS)?

A: While liquid bromine (Br₂) can be used, it is generally not recommended for this specific transformation. Liquid bromine is less selective and more aggressive than NBS, which can lead to a higher proportion of di-brominated and other side products. Furthermore, NBS is a crystalline solid that is significantly easier and safer to handle than highly corrosive and volatile liquid bromine.

Q4: What are the key safety precautions for this reaction?

A: Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with solvents like acetonitrile or DCM.

  • NBS Handling: N-Bromosuccinimide is an irritant. Avoid inhalation of the powder and contact with skin.

  • Quenching: The reaction work-up often involves quenching with an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any unreacted bromine. This should be done carefully, especially if a large excess of NBS was used.

References

  • At present, specific synthesis guides for 2-Bromo-3-methoxy-6-nitroaniline are not readily available in public databases. The troubleshooting and optimization strategies provided are based on established principles of electrophilic aromatic substitution and experience with analogous transformations of substituted anilines. For foundational knowledge, please refer to standard organic chemistry texts and resources on heterocyclic chemistry.

Technical Support Center: Purification of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-3-methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purification strategy for 2-Bromo-3-methoxy-6-nitroaniline.

Q1: What are the most effective primary purification techniques for 2-Bromo-3-methoxy-6-nitroaniline?

A1: The two most effective and commonly employed purification techniques are Recrystallization and Flash Column Chromatography.

  • Recrystallization is ideal when the crude material is of relatively high purity (typically >90%) and is used to remove small amounts of impurities.[1][2]

  • Flash Column Chromatography is the method of choice for purifying crude mixtures containing significant quantities of impurities or impurities with polarities very similar to the product.[1][3] It offers superior separation based on the differential adsorption of compounds to a solid stationary phase.[4]

Q2: What are the likely impurities I might encounter in my crude 2-Bromo-3-methoxy-6-nitroaniline sample?

A2: Impurities typically arise from the synthetic route used. Based on common synthetic pathways for halogenated nitroanilines, potential impurities include:

  • Unreacted Starting Materials: Such as 3-methoxy-2-nitroaniline or a related precursor.

  • Isomeric Byproducts: Bromination occurring at other positions on the aromatic ring.[5]

  • Over-brominated Species: The introduction of a second bromine atom to the ring.[5]

  • Dinitro Compounds: If nitration is part of the synthesis, residual dinitrated precursors may be present, which can often be removed by selective reduction.[6]

Q3: How is Thin-Layer Chromatography (TLC) used to guide the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[1]

  • Before Purification: A TLC of the crude material helps identify the number of components and estimate the purity.

  • During Column Chromatography: TLC is used to analyze the fractions collected from the column to determine which ones contain the pure product.[7]

  • After Purification: A TLC comparing the crude material and the final product provides a quick visual confirmation of the purification's success. A good starting eluent system for TLC analysis of this compound would be a mixture of hexane and ethyl acetate.

Q4: What is the best general approach for selecting a recrystallization solvent?

A4: The ideal recrystallization solvent is one in which 2-Bromo-3-methoxy-6-nitroaniline has high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[8][9] The principle of "like dissolves like" is a useful guide; given the polar nitro and amine groups and the less polar bromomethoxy-benzene ring, solvents of intermediate polarity like ethanol, methanol, or isopropanol are excellent starting points.[10] A systematic solvent screening with small amounts of your crude product is the most reliable method.

Purification Workflow Decision Diagram

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_paths cluster_validation Start Start: Crude 2-Bromo-3-methoxy-6-nitroaniline TLC_Analysis Assess Purity via TLC/¹H-NMR Start->TLC_Analysis Decision Purity >90% and Few Impurities? TLC_Analysis->Decision Recrystallization Primary Method: Recrystallization Decision->Recrystallization Yes Column Primary Method: Flash Column Chromatography Decision->Column No Validation Validate Purity (TLC, MP, NMR, LC-MS) Recrystallization->Validation Column->Validation

Caption: Decision tree for purification strategy selection.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product Fails to Crystallize Upon Cooling 1. The solution is not sufficiently saturated. 2. The selected solvent is too effective, keeping the compound soluble even when cold.- Evaporate a portion of the solvent to increase the solute concentration and re-cool. - Introduce a seed crystal of pure product to initiate crystallization. - Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. - If the issue persists, a new solvent or a multi-solvent system may be required.[1]
Product "Oils Out" Instead of Forming Crystals 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly, leading to supersaturation. 3. High concentration of impurities is depressing the melting point.- Reheat the solution to re-dissolve the oil, and allow it to cool much more slowly (e.g., insulate the flask). - Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture before slow cooling. - If impurities are the cause, a pre-purification step via column chromatography may be necessary.[1]
Low Recovery of Purified Product 1. Excessive solvent was used during the dissolution step. 2. Premature filtration before crystallization was complete. 3. The product has significant solubility in the cold solvent.- Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[8] - Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[8]
Product Remains Colored or Impure After Recrystallization 1. The impurity has very similar solubility properties to the product. 2. Colored impurities are present.- If the impurity is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal before cooling.[8][11] - If impurities persist, a different recrystallization solvent may be needed, or column chromatography is required for effective separation.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation of Spots on TLC (Co-elution) 1. The eluent system polarity is not optimal. 2. The sample was overloaded onto the column.- Optimize the eluent system using TLC. Aim for an Rf value of ~0.3-0.4 for the target compound.[1] Test different solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 4:1). - Reduce the amount of crude material loaded. The mass of the crude sample should typically be 1-5% of the mass of the silica gel.
Streaking or Tailing of Spots on TLC/Column 1. The compound is highly polar and interacting too strongly with the acidic silica gel. 2. The sample was loaded in a solvent that was too strong (too polar).- Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to neutralize the stationary phase, depending on the nature of your compound (for an aniline, triethylamine is appropriate). - Dissolve the crude sample in a minimal amount of a less polar solvent (like dichloromethane or the eluent itself) before loading.
Cracks or Channels in the Silica Gel Bed 1. The column was packed improperly. 2. The solvent level dropped below the top of the silica bed.- Ensure the silica gel is packed as a uniform slurry without air bubbles.[4] Gently tap the column during packing to settle the silica. - Always maintain a head of solvent above the silica gel. Never let the column run dry.
Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally. Ethanol is often a good starting point for nitroanilines.[12]

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is poorly soluble, heat the test tube. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: Place the crude 2-Bromo-3-methoxy-6-nitroaniline into an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid just dissolves completely.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4.[1]

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use about 30-50 g of silica gel per 1 g of crude material. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed free of air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (dichloromethane or the eluent). Using a pipette, carefully apply the sample solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the column and begin elution, applying positive pressure (flash chromatography). Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-3-methoxy-6-nitroaniline.

References
  • PubChem. (n.d.). 2-Bromo-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • American Elements. (n.d.). 2-bromo-3-methoxy-4-nitroaniline. Retrieved from [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • ResearchGate. (2023). A review on columns used in chromatography. Retrieved from [Link]

  • ERIC. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

  • ResearchGate. (2025). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0635483 A1 - Process for preparing nitroaniline derivatives.
  • ResearchGate. (2025). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for navigating the complexities of 2-Bromo-3-methoxy-6-nitroaniline functionalization. This resource is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile but challenging scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Substrate: An Analysis of Competing Effects

The primary challenge in the regioselective functionalization of 2-Bromo-3-methoxy-6-nitroaniline lies in the complex interplay of its substituents. The aromatic ring is influenced by four distinct groups, creating a nuanced reactivity profile.

  • Electron-Donating Groups (Activating):

    • Aniline (-NH₂): A powerful activating group that directs electrophilic substitution to the ortho and para positions. It also serves as a potential nucleophile and a directing group in certain reactions.[1][2]

    • Methoxy (-OCH₃): A strong activating group, also directing electrophilic substitution to its ortho and para positions.[1][3]

  • Electron-Withdrawing Groups (Deactivating):

    • Nitro (-NO₂): A potent deactivating group that directs electrophilic substitution to the meta position.[1][3] Crucially, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions relative to itself.[4][5]

    • Bromo (-Br): A deactivating group due to its inductive effect, but it directs electrophilic substitution to the ortho and para positions because of resonance.[3] It is the primary leaving group for cross-coupling and SNAr reactions.

This "push-pull" electronic environment dictates the feasibility and outcome of various transformations. The C2-bromo position is the most common site for substitution, but the success of any reaction depends on conditions that favor the desired pathway over numerous potential side reactions.

Diagram: Reactivity Hotspots of 2-Bromo-3-methoxy-6-nitroaniline

Caption: A map of potential reaction sites on the 2-Bromo-3-methoxy-6-nitroaniline scaffold.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of 2-Bromo-3-methoxy-6-nitroaniline in a question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling at the C2-position has low yield or fails completely.

Potential Causes & Solutions

This is a common issue when coupling electron-deficient aryl halides. The oxidative addition step of the catalytic cycle can be sluggish. Furthermore, the substrate or reagents may be impure, or the catalyst may be inactive.

  • Catalyst System Inefficiency: Standard Pd(PPh₃)₄ may not be active enough. Electron-deficient substrates require more robust, electron-rich, and bulky phosphine ligands to promote the oxidative addition and subsequent reductive elimination steps.[6]

    • Solution: Switch to a modern catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or Hartwig's ferrocene-based ligands are excellent starting points. Using a pre-formed palladium(II) precatalyst (like a G3 or G4 precatalyst) ensures efficient generation of the active Pd(0) species.

  • Inappropriate Base: The choice of base is critical for activating the boronic acid in the transmetalation step.[7] For this substrate, a moderately strong base is often optimal.

    • Solution: Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective and are generally compatible with the nitro group. Stronger bases like NaOt-Bu could potentially lead to side reactions.

  • Dehalogenation Side Reaction: You may observe the formation of 3-methoxy-6-nitroaniline as a major byproduct. This occurs when the palladium-hydride species, formed from trace water or other proton sources, reductively eliminates to replace the bromide with a hydrogen atom.[8][9]

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, degassed solvents. Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various arylboronic acids.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and additional ligand (e.g., XPhos, 2 mol%) to a dry vial. Add a portion of the reaction solvent (e.g., 1,4-dioxane) and stir for 10 minutes.

  • Reaction Assembly: To a separate oven-dried reaction vessel, add 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Initiation: Add the pre-formed catalyst solution to the vessel containing the reagents, followed by the remaining degassed solvent (e.g., 1,4-dioxane/water 10:1).

  • Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen).

  • Monitoring: Track the reaction progress by LC-MS or TLC. Look for the consumption of the starting material and the appearance of the desired product mass.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 / SPhos Pd G4Highly active for electron-deficient aryl bromides.
Ligand XPhos / SPhosBulky, electron-rich ligand facilitates oxidative addition.[6]
Base K₃PO₄ / Cs₂CO₃Effective for transmetalation with minimal side reactions.[6]
Solvent 1,4-Dioxane, Toluene, or THF (often with a small amount of water)Good solubility for reagents; water can aid base dissolution.
Temperature 80 - 110 °CProvides sufficient energy while minimizing thermal decomposition.
Issue 2: My Buchwald-Hartwig amination gives a complex mixture or low conversion.

Potential Causes & Solutions

Buchwald-Hartwig amination on this substrate is challenging due to potential side reactions with the nitro group and steric hindrance from the ortho-methoxy group.

  • Base Incompatibility: Strong alkoxide bases like NaOt-Bu or KOt-Bu can act as nucleophiles, potentially displacing the bromide or reacting with the nitro group, especially at elevated temperatures.[10][11]

    • Solution: Use a weaker, non-nucleophilic base. Finely ground Cs₂CO₃ or K₃PO₄ are excellent choices. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.

  • Steric Hindrance: The methoxy group at the C3 position sterically hinders the approach to the C2-bromo position, slowing down both oxidative addition and reductive elimination.

    • Solution: Employ a catalyst system with very bulky ligands. BrettPhos, RuPhos, or XPhos are designed to create a coordinatively unsaturated palladium center that can overcome significant steric barriers.[12][13]

  • Catalyst Poisoning: The aniline starting material or amine coupling partner can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.

    • Solution: Ensure a proper ligand-to-palladium ratio (typically 1.5:1 to 2:1) to prevent unwanted coordination. Using a precatalyst often mitigates this issue.

Diagram: Troubleshooting Buchwald-Hartwig Amination

G start Low Conversion or Complex Mixture in Buchwald-Hartwig Reaction check_base Is the base NaOtBu or KOtBu? start->check_base change_base Switch to Cs₂CO₃ or K₃PO₄. Rationale: Avoids side reactions with the nitro group. check_base->change_base Yes check_ligand Is the ligand small (e.g., PPh₃, BINAP)? check_base->check_ligand No change_base->check_ligand change_ligand Switch to a bulky biarylphosphine ligand (e.g., XPhos, BrettPhos). Rationale: Overcomes steric hindrance. check_ligand->change_ligand Yes check_reagents Are reagents pure and solvent anhydrous/degassed? check_ligand->check_reagents No change_ligand->check_reagents purify_reagents Purify amine coupling partner. Use freshly distilled, degassed solvent. Rationale: Prevents catalyst deactivation. check_reagents->purify_reagents No end_node Re-run Optimized Reaction check_reagents->end_node Yes purify_reagents->end_node

Caption: A decision-making workflow for troubleshooting a problematic Buchwald-Hartwig reaction.

Issue 3: I want to perform a reaction with the nitro group, but it's not working as expected.

Potential Causes & Solutions

The nitro group is a versatile handle for further functionalization, most commonly through reduction to an amine. This transformation opens the door to constructing heterocyclic systems.

  • Incomplete Reduction: Standard reduction conditions (e.g., H₂, Pd/C) might be sluggish or lead to side products due to the presence of the bromine atom (hydrodehalogenation).

    • Solution: Use a chemical reductant that is selective for the nitro group. Sodium dithionite (Na₂S₂O₄) is a mild and highly effective reagent for this purpose.[14] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another classic and reliable method.

  • Failed Reductive Cyclization: When attempting to form a benzimidazole by reacting with an aldehyde in a one-pot procedure, the reaction may fail if the conditions are not optimized.

    • Solution: The one-pot synthesis of benzimidazoles from o-nitroanilines is a powerful technique.[15][16] The key is the simultaneous reduction of the nitro group and condensation with the aldehyde to form an imine, which then cyclizes. Using Na₂S₂O₄ in a solvent like ethanol or DMF in the presence of the aldehyde is a proven method.[14][16]

Protocol: One-Pot Benzimidazole Synthesis

This procedure leverages the in situ reduction of the nitro group to form a diamine, which immediately reacts to form the desired heterocycle.[14]

  • Assembly: In a round-bottom flask, dissolve 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol or a DMF/water mixture.

  • Reduction & Cyclization: Add sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq.) to the mixture portion-wise. The reaction is often exothermic.

  • Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the benzimidazole product.

  • Workup: Once complete, dilute the reaction mixture with water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate to yield the crude product for purification.

Frequently Asked Questions (FAQs)

Q1: Which position is most susceptible to nucleophilic attack?

The C2 position, where the bromine is located, is the most susceptible to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group at the C6 position is ortho to the C1-amine and para to the C3-methoxy, but its powerful resonance and inductive effects create a significant electron deficiency across the ring, stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack at C2.[4][5]

Q2: Can I perform a C-H functionalization on this molecule?

Direct C-H functionalization at the C4 or C5 positions is exceptionally challenging due to the lack of a clear directing group preference and the high functionalization of the ring. Any attempt would likely result in a mixture of products. A more viable, albeit multi-step, approach would be a Directed ortho-Metalation (DoM).[17] This would involve first protecting the aniline (e.g., as a pivalamide or carbamate), which can then act as a directed metalation group (DMG) to guide lithiation specifically to an adjacent C-H position, followed by quenching with an electrophile.[18][19] This is an advanced strategy requiring rigorous anhydrous and inert conditions.

Q3: Is it possible to selectively functionalize the aniline nitrogen (-NH₂) without affecting the rest of the molecule?

Yes, the aniline nitrogen can be selectively acylated or protected under standard conditions. For example, reaction with acetic anhydride or Boc-anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine will selectively form the corresponding amide or carbamate. This is often a necessary first step before attempting other transformations, such as DoM, or to moderate the activating effect of the amine.

Q4: What is the best way to purify this compound and its derivatives?

The starting material and its derivatives are typically crystalline solids. The primary purification method is flash column chromatography on silica gel. A gradient elution system using hexanes and ethyl acetate is generally effective. Due to the nitro group, the compounds can be quite polar and may appear colored (yellow/orange). For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Black, D. StC., & Kumar, N. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508-6512. [Link]

  • Wikipedia contributors. (2024). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]

  • Chem LibreTexts. (2021). Directing Groups in Electrophilic Aromatic Substitution. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2007). One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 37(8), 1259-1264. [Link]

  • Kumar, A., & Sharma, S. (2019). Cobalt-Catalyzed Sustainable Synthesis of Benzimidazoles by Redox-Economical Coupling of o-Nitroanilines and Alcohols. The Journal of Organic Chemistry, 84(17), 11085-11094. [Link]

  • ChemTalk. (2024). Directing Effects. [Link]

  • Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090-3092. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]

  • Cross-Coupling.com. (n.d.). Cross-Coupling Reaction Guide. [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Journal of Organic Chemistry, 57(25), 6833-6837. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chem LibreTexts. (2023). Buchwald-Hartwig amination. [Link]

  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chem LibreTexts. (2025). Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic and steric properties of this substrate present unique challenges that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Understanding the Substrate: Electronic and Steric Challenges

2-Bromo-3-methoxy-6-nitroaniline is a challenging substrate for Suzuki-Miyaura coupling due to a combination of electronic and steric factors. The presence of a nitro group, a strong electron-withdrawing group, deactivates the aryl bromide towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1] Conversely, the electron-donating methoxy and aniline groups can influence the electron density of the aromatic ring. Sterically, the ortho-bromoaniline moiety presents a moderate degree of hindrance that can impede the approach of the palladium catalyst.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no reactivity with 2-Bromo-3-methoxy-6-nitroaniline typically points to issues with the catalyst system or reaction conditions.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.[3] Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step.[4][5][6]

  • Base Selection: The choice of base is critical for the transmetalation step.[7] For this substrate, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases such as potassium carbonate (K₂CO₃).[5]

  • Solvent System: Polar aprotic solvents like dioxane, THF, or 2-MeTHF are commonly used.[8] A mixture of an organic solvent with water is often beneficial as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

  • Temperature: Elevated temperatures (e.g., 80-110 °C) are often required to overcome the activation energy barrier for this deactivated substrate.[9]

Q2: I'm observing significant formation of side products, primarily protodeboronation and homocoupling. How can I minimize these?

A2: The formation of these byproducts is a common challenge in Suzuki couplings.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, often exacerbated by high temperatures and the presence of water.[10][11] To mitigate this:

    • Use fresh, high-purity boronic acid.

    • Consider using more stable boronic esters, such as pinacol esters, which release the boronic acid slowly in situ.[5][11]

    • Minimize reaction time by employing a highly active catalyst system.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[9][12] To prevent this:

    • Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[5]

    • Thoroughly degas all solvents prior to use.[13]

Q3: Does the nitro group on the aniline interfere with the reaction?

A3: While nitro groups can sometimes act as leaving groups in palladium-catalyzed couplings under specific conditions, with standard Suzuki conditions and a C-Br bond present, the nitro group is generally well-tolerated and serves to activate the ring towards oxidative addition.[1][14][15] In fact, the electron-withdrawing nature of the nitro group can be beneficial for the oxidative addition step.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 2-Bromo-3-methoxy-6-nitroaniline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inadequate catalyst activity.Screen a panel of modern, highly active palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or NHC-based catalysts (e.g., PEPPSI-IPr) are excellent starting points.[3][4][5]
Suboptimal base.Switch to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[5]
Inappropriate solvent.Try different polar aprotic solvents like dioxane, THF, or 2-MeTHF, often in combination with water.[8]
Insufficient temperature.Gradually increase the reaction temperature, monitoring for any potential decomposition.[9]
Significant Protodeboronation Boronic acid instability.Use a more stable boronic ester (e.g., pinacol ester).[5][11] Minimize reaction time and temperature.
Harsh basic conditions.Screen different bases; sometimes a slightly weaker base can reduce the rate of protodeboronation.
Formation of Homocoupled Byproduct Presence of oxygen.Ensure rigorous exclusion of air by using an inert atmosphere and properly degassed solvents.[5][9]
Catalyst Deactivation (Palladium Black Formation) Oxygen sensitivity of Pd(0).Maintain a strict inert atmosphere throughout the reaction setup and duration.[5]
Impurities in reagents or solvents.Use high-purity reagents and solvents. Impurities like sulfur can poison the catalyst.[10]
Poor Reproducibility Inconsistent inert atmosphere.Standardize the procedure for degassing solvents and purging the reaction vessel.
Variable reagent quality.Use reagents from the same batch or re-purify if necessary.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromo-3-methoxy-6-nitroaniline

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-3-methoxy-6-nitroaniline, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure all oxygen is removed.[9]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Screen Catalyst/Ligand (e.g., Buchwald, NHC) Start->Check_Catalyst Check_Base Optimize Base (K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Check_Solvent Vary Solvent System (Dioxane, THF, 2-MeTHF +/- H₂O) Check_Base->Check_Solvent Check_Temp Increase Temperature Check_Solvent->Check_Temp Side_Reactions Significant Side Products? Check_Temp->Side_Reactions Protodeboronation Protodeboronation? Side_Reactions->Protodeboronation Yes Success Improved Yield Side_Reactions->Success No Use_Ester Use Boronic Ester Protodeboronation->Use_Ester Yes Homocoupling Homocoupling? Protodeboronation->Homocoupling No Use_Ester->Homocoupling Inert_Atmosphere Ensure Rigorous Inert Atmosphere Degas Solvents Homocoupling->Inert_Atmosphere Yes Homocoupling->Success No Inert_Atmosphere->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]

  • PubMed. (2019, October 4). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]

  • RSC Publishing. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Retrieved from [Link]

  • Scite. (n.d.). An Efficient Method for Sterically Demanding Suzuki–Miyaura Coupling Reactions. Scite. Retrieved from [Link]

  • PMC. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. PMC. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Retrieved from [Link]

  • Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura coupling (SMC) of nitroarenes with various.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. Xingwei Li. Retrieved from [Link]

  • Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups?. Reddit. Retrieved from [Link]

  • Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - Illinois. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: HaloGuard™ Chemoselectivity Division

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Preventing Dehalogenation of 2-Bromo-3-methoxy-6-nitroaniline Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Problem Diagnosis

User Issue: You are observing the loss of the bromine atom (hydrodehalogenation) during the manipulation of 2-Bromo-3-methoxy-6-nitroaniline . This most commonly occurs during the reduction of the nitro group (-NO₂) to an amine (-NH₂) to generate the corresponding diamine (a precursor for benzimidazoles or quinoxalines).

Root Cause Analysis: The Carbon-Bromine (C-Br) bond in your substrate is electronically activated and labile.

  • Electronic Effect: The ortho-amino group is an electron-donating group (EDG), increasing electron density at the C-Br bond. However, the para-nitro group is a strong electron-withdrawing group (EWG). This "push-pull" system weakens the C-Br bond toward oxidative addition by transition metals.

  • Catalytic Mismatch: Standard hydrogenation catalysts (Pd/C) facilitate oxidative addition into the C-Br bond faster than, or concurrent with, the reduction of the nitro group.

The Solution Strategy: You must switch from "active" hydrogenation catalysts (Pd) to "poisoned" or chemoselective catalysts (sulfided Pt) or utilize stoichiometric chemical reductants (Fe, Zn) that operate via single-electron transfer (SET) mechanisms rather than catalytic insertion.

Recommended Workflows (Protocols)
Option A: The "Gold Standard" Catalytic Method (Cleanest Profile)

Best for: Scale-up, avoiding metal waste, and high throughput.

System: Hydrogen Gas (H₂) + Sulfided Platinum on Carbon (Pt(S)/C). Why it works: Sulfur atoms poison the catalyst surface, occupying the highly active sites required for C-Br bond insertion (a geometrically demanding process) while leaving smaller sites available for Nitro reduction.

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-Bromo-3-methoxy-6-nitroaniline in 50 mL of EtOAc or MeOH.

  • Catalyst Loading: Add 5% Pt(S)/C (Sulfided Platinum on Carbon). Load at 1–3 mol% relative to the substrate.

    • Critical Check: Ensure you are NOT using standard Pt/C. It must be the commercially available "sulfided" variant.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at 1–3 bar (balloon to mild pressure) .

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Note: Do not heat above 40°C. Heat increases the kinetic energy enough to overcome the activation energy for C-Br cleavage.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

Option B: The "Robust" Chemical Method (Bechamp Reduction)

Best for: Small scale, labs without hydrogenation equipment, or if Pt(S)/C is unavailable.

System: Iron Powder (Fe) + Acetic Acid (AcOH). Why it works: This proceeds via an electron transfer mechanism on the iron surface. The redox potential of Fe/Fe²⁺ is sufficient to reduce -NO₂ but insufficient to cleave the C-Br bond under mild acidic conditions.

Protocol:

  • Suspension: Suspend 10 mmol of substrate in a mixture of Ethanol (40 mL) and Water (10 mL) .

  • Acidification: Add Acetic Acid (5 mL) and 0.5 mL conc. HCl (as an electrolyte/activator).

  • Reduction: Add Iron Powder (325 mesh, 5 equivalents) slowly to the stirring mixture.

  • Heating: Heat to 70–80°C for 1–2 hours. Monitor by TLC.[1][2]

    • Visual Cue: The reaction will turn from yellow/orange to a dark sludge (iron oxides).

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Neutralize with saturated NaHCO₃.

    • Filter the iron sludge through Celite. Warning: The sludge can be pyrophoric when dry; keep wet.

    • Extract the filtrate with EtOAc.[3]

Decision Logic & Mechanism

The following diagram illustrates the decision pathway to ensure chemoselectivity.

Chemoselectivity Start Substrate: 2-Bromo-3-methoxy-6-nitroaniline Goal Goal: Reduce Nitro to Amine (Preserve Bromine) Start->Goal Choice Select Reduction Method Goal->Choice PdC Method: H2 + Pd/C Choice->PdC Avoid PtS Method: H2 + Pt(S)/C (Sulfided Platinum) Choice->PtS Cleanest FeAcid Method: Fe + AcOH (Bechamp Reduction) Choice->FeAcid Most Robust ResultFail FAILURE: Hydrodehalogenation (Loss of Br) PdC->ResultFail Pd inserts into C-Br MechPt Mechanism: Sulfur poisons active sites prevents C-Br insertion PtS->MechPt MechFe Mechanism: Single Electron Transfer (SET) Redox potential < C-Br cleavage FeAcid->MechFe Success SUCCESS: Product: Diamine with Br intact MechPt->Success MechFe->Success

Figure 1: Decision matrix for selecting the correct reduction system to avoid dehalogenation.

Troubleshooting & FAQs

Q1: I don't have sulfided Platinum. Can I use standard Pt/C? A: Use with extreme caution. Standard Pt/C is less aggressive toward C-Br bonds than Pd/C, but dehalogenation can still occur (approx. 5-10% byproduct).

  • Fix: You can "poison" your standard Pt/C or Pd/C in situ by adding Diphenylsulfide (0.1 eq) or Thiophene to the reaction mixture before adding hydrogen. This mimics the commercial sulfided catalyst.

Q2: I am seeing a byproduct with M+16 mass. What is it? A: This is likely the Hydroxylamine intermediate (-NHOH).

  • Cause: The reduction stopped halfway. This often happens with poisoned catalysts (like Pt(S)/C) because they are less active.

  • Fix: Increase reaction time or slightly increase H₂ pressure. Do not increase temperature, or you risk dehalogenation.

Q3: Can I use Sodium Borohydride (NaBH₄)? A: NaBH₄ alone does not reduce nitro groups efficiently.

  • Variant: NaBH₄ + NiCl₂ (Nickel Boride) is a powerful reducing system, but it is NOT recommended here. Nickel boride is notorious for desulfurization and dehalogenation. Stick to Iron or Dithionite.

Q4: My Bechamp (Iron) reaction is stalled. A: The iron surface might be passivated (oxidized).

  • Fix: "Etch" the iron before use by washing it briefly with dilute HCl, then water, then ethanol. Alternatively, ensure you are using mechanical stirring (overhead stirrer) rather than a magnetic bar, as the heavy iron sludge can stop magnetic stirring, halting mass transfer.

Comparative Data: Catalyst Performance
MethodCatalyst/ReagentPrimary MechanismDehalogenation RiskYieldWorkup Difficulty
Rec. 1 Pt(S)/C + H₂ Catalytic HydrogenationVery Low (<1%) 90-95%Easy (Filtration)
Rec. 2 Fe + AcOH Single Electron TransferNegligible 85-90%High (Iron sludge)
Avoid Pd/C + H₂Oxidative AdditionHigh (>80%)N/AEasy
Alt SnCl₂ + HClElectron TransferLow80-85%High (Toxic waste)
Alt Na₂S₂O₄ (Dithionite)Electron TransferLow70-80%Medium (Aqueous)
References
  • Greenfield, H. (1965). "Platinum-on-Carbon Catalysts for the Hydrogenation of Halonitro Aromatic Compounds." The Journal of Organic Chemistry, 30(11), 3767–3770.

    • Establishes the foundational efficacy of sulfided platinum for this specific transform
  • Bechamp, A. (1854).[4] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186.

    • The classic reference for Iron-mediated reduction, demonstrating high functional group tolerance.[1]

  • Blaser, H. U., et al. (2003). "Industrial hydrogenation of nitroaromatics to anilines." Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

    • Comprehensive review covering industrial protocols for preventing dehalogen
  • BenchChem Technical Support. (2025). "Chemoselective Reduction of Nitro Groups in Halogenated Arenes."

    • General troubleshooting regarding halide lability (I > Br > Cl).

Sources

Technical Support Center: Managing Impurities in the Synthesis of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-Bromo-3-methoxy-6-nitroaniline. This molecule is a key intermediate in the development of various high-value compounds in the pharmaceutical and specialty chemical sectors. However, its synthesis presents significant challenges related to regioselectivity and the formation of process-related impurities. The presence of multiple directing groups on the aniline ring necessitates precise control over reaction conditions to achieve high purity and yield.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you anticipate, identify, and manage impurities effectively during your synthesis campaigns. Our approach is grounded in mechanistic principles to explain the causality behind each experimental recommendation, ensuring a robust and reproducible process.

Section 1: Understanding the Synthetic Pathway and Impurity Formation

The most logical and controllable synthetic route to 2-Bromo-3-methoxy-6-nitroaniline involves a multi-step process starting from 3-methoxyaniline. A direct, one-pot synthesis is not recommended due to the high probability of oxidation and the formation of a complex mixture of isomers. The recommended pathway involves protection of the highly activating amino group, followed by sequential nitration and bromination, and concluding with deprotection.

Proposed Synthetic Pathway

The diagram below illustrates the recommended four-step synthesis designed to maximize regiochemical control.

Synthetic_Pathway cluster_0 Step 1: Amine Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride C N-(4-bromo-3-methoxyphenyl)acetamide or N-(2-bromo-3-methoxyphenyl)acetamide D N-(3-methoxy-6-nitrophenyl)acetamide B->D HNO₃ / H₂SO₄ E N-(2-bromo-3-methoxy-6-nitrophenyl)acetamide D->E Br₂ / Acetic Acid F 2-Bromo-3-methoxy-6-nitroaniline (Target Molecule) E->F Acidic Hydrolysis (e.g., HCl)

Caption: Recommended four-step synthesis of 2-Bromo-3-methoxy-6-nitroaniline.

The rationale for this sequence is rooted in the directing effects of the substituents. The acetamido group (-NHCOCH₃) is less activating than the amino group (-NH₂), which prevents oxidative side reactions during nitration. It remains a strong ortho-, para- director. The methoxy group (-OCH₃) is also an ortho-, para- director. By performing nitration first, the bulky acetamido group and the methoxy group cooperatively direct the incoming nitro group to the C6 position, which is para to the acetamido group and ortho to the methoxy group, minimizing the formation of the 4-nitro isomer. Subsequent bromination is directed by all three groups to the C2 position.

Common Potential Impurities

Effective troubleshooting begins with understanding the likely impurities. The table below summarizes the most probable process-related impurities, their structures, and their origins.

Impurity NameStructureLikely Origin
Unreacted Starting Material 3-MethoxyanilineIncomplete initial acylation reaction.
Isomeric Product 1 4-Bromo-3-methoxy-6-nitroanilineFormed if bromination occurs at the C4 position. Less likely due to steric hindrance from the adjacent methoxy group.
Isomeric Product 2 2-Bromo-3-methoxy-4-nitroanilineResults from alternative regioselectivity during the nitration step.
Dinitrated Impurity e.g., 2-Bromo-3-methoxy-4,6-dinitroanilineHarsh nitrating conditions or insufficient deactivation by the protecting group.
Debrominated Impurity 3-Methoxy-6-nitroanilineIncomplete bromination or reductive debromination during workup.
Hydrolysis Impurity 2-Bromo-3-hydroxy-6-nitroanilineCleavage of the methoxy ether bond under harsh acidic conditions (e.g., during nitration or deprotection).[1]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is a dark, tarry substance with a very low yield. What went wrong?

A1: This is a classic sign of aniline oxidation . The unprotected amino group is highly susceptible to oxidation by strong nitrating agents like nitric acid, leading to polymerization and degradation.

  • Causality: Nitric acid is a powerful oxidizing agent. Direct nitration of anilines often results in complex mixtures and significant charring rather than clean aromatic substitution.

  • Solution: You must protect the amino group before nitration. The most common and effective method is acetylation using acetic anhydride to form the corresponding acetanilide. This moderately deactivates the ring, tempers the reactivity of the amino group, and prevents oxidation, leading to a much cleaner reaction. See Protocol 1 for the detailed procedure.

Q2: My TLC and HPLC analyses show multiple spots/peaks with similar retention factors, indicating the presence of isomers. How can I improve the regioselectivity?

A2: The formation of multiple isomers points to a lack of regiochemical control during the electrophilic substitution steps (nitration and/or bromination).

  • Causality: The acetamido and methoxy groups are both ortho-, para- directors. While they synergistically favor substitution at the C6 and C2 positions, suboptimal conditions can lead to substitution at other activated sites, primarily C4.

  • Troubleshooting Steps:

    • Control Nitration Temperature: Perform the nitration at a low temperature (0-5 °C). Higher temperatures can overcome the subtle energetic differences between the possible substitution sites, leading to a poorer isomeric ratio.

    • Slow Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of your protected aniline. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the most activated site.

    • Choice of Brominating Agent: While molecular bromine (Br₂) in acetic acid is effective, N-Bromosuccinimide (NBS) can sometimes offer milder conditions and improved selectivity.[2] Consider a trial reaction with NBS if bromine gives poor results.

    • Purification: If isomer formation is unavoidable, careful purification by column chromatography is necessary. See Protocol 5 for a detailed guide on optimizing separation.

Q3: I'm struggling to remove a persistent impurity that co-elutes with my product on the column.

A3: This situation typically arises when an impurity has a polarity very similar to your desired product, making chromatographic separation difficult.

  • Causality: Positional isomers, such as 4-Bromo-3-methoxy-6-nitroaniline, often have very similar polarities to the target 2-bromo isomer.

  • Solution Workflow:

Purification_Workflow Start Crude Product with Persistent Impurity TLC 1. Optimize TLC Eluent System (e.g., Hexane/Ethyl Acetate gradients) Start->TLC Recrystallize 2. Attempt Recrystallization (Try Ethanol, Methanol, or mixtures with water) TLC->Recrystallize Column 3. Perform Column Chromatography (Use optimized eluent, slow flow rate) Recrystallize->Column Check 4. Analyze Fractions by TLC/HPLC Column->Check Success Pure Product Check->Success Purity > 98% Failure Impurity Remains Check->Failure Purity < 98% ReColumn 5. Re-column problematic fractions with a shallower gradient Failure->ReColumn ReColumn->Check

Caption: Troubleshooting workflow for separating challenging impurities.

  • Optimization Steps:

    • Recrystallization First: Before attempting chromatography, try recrystallization. This can sometimes remove one isomer preferentially. Experiment with different solvents (e.g., ethanol, isopropanol, or mixtures with water).[3]

    • Optimize Column Conditions: Use Thin-Layer Chromatography (TLC) to find an eluent system that provides the best possible separation (largest ΔRf) between your product and the impurity. A mixture of hexane and ethyl acetate is a good starting point.[3]

    • Technique Matters: Use a long column with a fine-grade silica gel. Pack the column carefully to avoid channeling. Load the crude product in a minimal amount of solvent and run the column slowly for the best resolution.

Q4: My final deprotection step resulted in a new impurity, identified by mass spectrometry as having lost the methoxy group. What happened?

A4: You have likely experienced acid-catalyzed ether cleavage .

  • Causality: The methoxy group is an ether, which is generally stable. However, under harsh acidic conditions and elevated temperatures, particularly in the presence of nucleophiles (like Br⁻ from HBr if used for deprotection), the ether can be cleaved to form a phenol.[1]

  • Solution:

    • Milder Deprotection Conditions: Use moderately concentrated hydrochloric acid (e.g., 6M HCl) instead of more aggressive acids like HBr or concentrated H₂SO₄.

    • Temperature Control: Perform the hydrolysis at a controlled temperature, starting at a gentle reflux and monitoring the reaction by TLC. Avoid excessive heating or prolonged reaction times once the starting material is consumed.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most critical step for ensuring high purity? A1: The protection of the amino group via acetylation prior to nitration is paramount. This single step prevents oxidative degradation and provides the necessary moderation of reactivity to guide the subsequent electrophilic substitutions with high regioselectivity.

Q2: What are the best analytical methods for assessing the final product's purity and identifying impurities? A2: A combination of techniques is recommended for a comprehensive analysis.

  • Purity Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying the purity of your final product and the percentage of each impurity.[4][5]

  • Impurity Identification: For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. The mass-to-charge ratio helps determine the molecular weight, and the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.[6] For definitive structural confirmation of a novel impurity, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[6]

Recommended HPLC-UV Parameters
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C

Q3: What specific safety precautions should be taken during this synthesis? A3: Several hazards must be managed:

  • Nitration: The mixture of nitric acid and sulfuric acid is highly corrosive and a powerful oxidizing agent. Reactions should be conducted in a fume hood behind a blast shield, and the temperature must be strictly controlled to prevent runaway reactions.

  • Bromination: Bromine is toxic, corrosive, and volatile. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Product Toxicity: Nitroaniline derivatives are toxic and should be handled with care.[7][8] Avoid inhalation of dust and skin contact.

Section 4: Key Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis.

Protocol 1: Acetylation (Protection) of 3-Methoxyaniline
  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise with stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, N-(3-methoxyphenyl)acetamide, can typically be used in the next step without further purification.

Protocol 2: Nitration of N-(3-methoxyphenyl)acetamide
  • In a flask, cool concentrated sulfuric acid to 0 °C.

  • Slowly add the N-(3-methoxyphenyl)acetamide (1.0 eq) in portions, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid. Keep this mixture cold.

  • Add the cold nitrating mixture dropwise to the acetanilide solution over 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for an additional 1-2 hours after addition is complete.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid, wash extensively with cold water until the washings are neutral, and dry.

Protocol 3: Bromination of N-(3-methoxy-6-nitrophenyl)acetamide
  • Dissolve the nitrated intermediate (1.0 eq) in glacial acetic acid.

  • In a dropping funnel, prepare a solution of molecular bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the nitro-compound at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction's completion by TLC.

  • Pour the mixture into ice water. If necessary, add a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Protocol 4: Hydrolysis (Deprotection)
  • Suspend the N-(2-bromo-3-methoxy-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to a gentle reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis shows the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture carefully by the slow addition of an aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-Bromo-3-methoxy-6-nitroaniline.

Protocol 5: Purification by Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that gives a good separation (Rf of the product ~0.3). A typical system is a gradient of ethyl acetate in hexane (e.g., starting with 10:90 and increasing to 30:70).

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, low-polarity eluent.

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified 2-Bromo-3-methoxy-6-nitroaniline.

References

  • US5466871A - Process for preparing nitroaniline derivatives - Google P
  • m-NITROPHENOL - Organic Syntheses Procedure. [Link]

  • Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. [Link]

  • Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. [Link]

  • 2-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 14577494 - PubChem. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 - ResearchGate. [Link]

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles - ResearchGate. [Link]

  • 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780 - PubChem. [Link]

  • Direct nitrosation of aniline derivatives and other nucleophilic species by N-nitrosodiphenylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchGate. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]

  • Process for the synthesis of 2-methoxy-6-bromo-naphthalene - European Patent Office - EP 0179447 B1. [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. [Link]

  • Impurity Analysis and Profiling Services - Emery Pharma. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC - NIH. [Link]

  • Synthetic Route (Aniline to meta-Bromoaniline) - YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with 2-Bromo-3-methoxy-6-nitroaniline. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this substrate and achieve higher conversion rates.

Foundational Knowledge: Understanding the Reactivity of 2-Bromo-3-methoxy-6-nitroaniline

The structure of 2-Bromo-3-methoxy-6-nitroaniline presents a unique combination of electronic and steric challenges that can lead to low conversion rates in cross-coupling reactions. A clear understanding of these factors is the first step in effective troubleshooting.

  • Electronic Effects : The aryl bromide is influenced by three key functional groups. The aniline (-NH₂) and methoxy (-OCH₃) groups are both electron-donating through resonance, increasing the electron density at the carbon-bromine bond. This makes the crucial oxidative addition step in many palladium-catalyzed reactions more difficult.[1] Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, which would typically facilitate oxidative addition; however, its meta position relative to the bromine atom means its inductive effect is more pronounced than its resonance effect at that site.

  • Steric Hindrance : The bromine atom is positioned ortho to the aniline group. This steric bulk can impede the approach of the bulky phosphine-ligated palladium catalyst, further slowing down the oxidative addition step.[2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using 2-Bromo-3-methoxy-6-nitroaniline in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is failing or showing very low conversion. What are the most likely causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura reactions with this substrate are common but can often be overcome by systematic optimization.[2] The primary bottlenecks are typically inefficient oxidative addition and ensuring the stability of the coupling partners.

A1: Common Causes & Optimization Strategies

  • Inactive Catalyst System : The combination of steric hindrance and an electron-rich C-Br bond makes this substrate particularly challenging for standard palladium catalysts like Pd(PPh₃)₄.

    • Expert Recommendation : Employ modern, highly active catalyst systems designed for difficult substrates. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition step.[1] Consider screening a panel of ligands and catalysts.

  • Improper Base or Solvent Selection : The base is not just a spectator; it plays a critical role in activating the boronic acid for the transmetalation step.[3] Poor solubility of the starting material can also severely limit reaction rates.

    • Expert Recommendation : Use a stronger, non-nucleophilic base that can facilitate the reaction without degrading the starting material. Ensure your solvent system fully dissolves the aniline derivative, even if it requires a co-solvent or elevated temperatures.

  • Boronic Acid Decomposition : Boronic acids can undergo side reactions like protodeboronation (reaction with trace water or acid) or homocoupling, especially at high temperatures.

    • Expert Recommendation : Use a slight excess (1.2–1.5 equivalents) of the boronic acid. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere to prevent protodeboronation and homocoupling.[2] Using more stable boronate esters (e.g., pinacol esters) can also mitigate this issue.

Data-Driven Recommendations for Suzuki-Miyaura Coupling

The following table provides starting points for optimizing your reaction. Screening a few combinations is highly recommended.

ParameterRecommended OptionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precatalysts that are activated in situ.
Ligand SPhos, XPhos, RuPhosThese are bulky, electron-rich Buchwald ligands designed to accelerate oxidative addition for hindered and electron-rich aryl halides.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases for challenging substrates.[2] They are strong enough to promote transmetalation but generally do not cause ester hydrolysis if such groups are present.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are excellent for dissolving organic substrates, while the addition of water can aid in dissolving the inorganic base and accelerating transmetalation.[1]
Temperature 80–110 °CHigher temperatures are often required to overcome the activation energy for oxidative addition.
Troubleshooting Workflow: Suzuki-Miyaura Coupling

This diagram outlines a logical sequence for troubleshooting a failed reaction.

G start Low Conversion (<20%) Observed check_catalyst Is the catalyst system active enough for a hindered, e--rich substrate? start->check_catalyst change_catalyst Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃. check_catalyst->change_catalyst No check_conditions Are the base and solvent optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions change_conditions Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvents (Dioxane, Toluene). check_conditions->change_conditions No check_reagents Are reagents degrading? (e.g., protodeboronation) check_conditions->check_reagents Yes change_conditions->check_reagents improve_reagents Use fresh boronic acid (1.2-1.5 eq). Ensure rigorously inert/anhydrous conditions. check_reagents->improve_reagents Yes success Reaction Optimized check_reagents->success No improve_reagents->success

Caption: Logical workflow for troubleshooting Suzuki-Miyaura couplings.

Q2: I'm attempting a Buchwald-Hartwig amination on the C-Br bond and getting a poor yield. What are the key parameters to adjust?

The Buchwald-Hartwig amination is an excellent method for C-N bond formation, but its success is highly dependent on the synergy between the catalyst, ligand, and base.[4][5]

A2: Key Optimization Parameters

  • Ligand is Critical : For a sterically hindered and electron-rich substrate like this, the choice of phosphine ligand is arguably the most important factor.

    • Expert Recommendation : Use ligands specifically developed for challenging aminations. Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent starting points.[6]

  • Base Selection and Stoichiometry : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a competent nucleophile in the catalytic cycle.

    • Expert Recommendation : Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] Lithium bis(trimethylsilyl)amide (LHMDS) can also be highly effective, sometimes offering unique reactivity and tolerance for sensitive functional groups.[6]

  • Amine Source : If you are trying to install a primary amine (-NH₂), using ammonia gas or liquid ammonia can be challenging.

    • Expert Recommendation : Use an "ammonia equivalent" such as benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.[7] This approach is often more reliable and manageable on a lab scale.

Experimental Protocol: Screening for Buchwald-Hartwig Amination

This protocol provides a self-validating system for identifying effective reaction conditions.

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline

  • Amine coupling partner (e.g., morpholine, or benzophenone imine for NH₂)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup : In a glovebox, add 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%) to a dry reaction vial equipped with a stir bar.

  • Reagent Addition : Add the amine (1.2 eq) and the base (1.4 eq).

  • Solvent Addition : Add the anhydrous solvent.

  • Reaction : Seal the vial, remove it from the glovebox, and heat it to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.[8]

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification : The crude product can be purified by column chromatography.[9]

Q3: My reaction is messy. Besides unreacted starting material, I see several byproducts. What are the most common side reactions?

The presence of multiple functional groups on the substrate can lead to competing reaction pathways, especially under harsh conditions.

A3: Common Side Reactions

  • Hydrodehalogenation : This is the replacement of the bromine atom with a hydrogen atom, resulting in 3-methoxy-6-nitroaniline. It can be caused by trace amounts of water or other proton sources in the reaction mixture.

  • Nitro Group Reduction : Palladium catalysts, particularly in the presence of phosphine ligands (which can be oxidized) or hydrogen sources, can sometimes reduce the nitro group to an amine. This leads to a diamine byproduct.

  • Homocoupling : You may observe the formation of a symmetrical biaryl, which arises from the coupling of two molecules of the starting material. This is often more prevalent when the transmetalation step (in Suzuki coupling) is slow.[2]

Visualization of Competing Pathways

G cluster_0 Reaction Pathways SM 2-Bromo-3-methoxy-6-nitroaniline desired Desired Cross-Coupling Product SM->desired Successful Reaction side1 Hydrodehalogenation (Loss of Br) SM->side1 Side Reaction side2 Homocoupling (Dimerization) SM->side2 Side Reaction side3 Nitro Reduction SM->side3 Side Reaction

Caption: Desired cross-coupling vs. common side reactions.

Q4: What are the best analytical methods for monitoring these reactions and identifying products?

Accurate reaction monitoring is key to successful optimization. A combination of techniques provides the most comprehensive picture.

A4: Recommended Analytical Techniques

TechniqueApplicationAdvantagesLimitations
TLC Quick check for consumption of starting material and formation of new spots.Fast, inexpensive, requires minimal sample.[9]Provides qualitative data only; co-elution can be misleading.
LC-MS Primary tool for monitoring conversion and identifying product/byproduct masses.Highly sensitive, provides mass data for confirmation, good for non-volatile compounds.[10]More time-consuming and requires specialized equipment.
GC-MS Alternative to LC-MS if compounds are sufficiently volatile and thermally stable.Excellent separation and sensitivity.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Analysis of crude reaction mixture to determine conversion ratio and product structure.Quantitative, provides structural information.[8]Requires more sample, complex mixtures can be difficult to interpret.

References

  • US5466871A - Process for preparing nitroaniline derivatives.
  • 2-Bromo-3-nitrotoluene synthesis. ChemicalBook.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • Comparative analysis of analytical techniques for nitroaniline detection. Benchchem.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
  • Buchwald–Hartwig amin
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
  • How can I solve my problem with Suzuki coupling?.
  • Technical Support Center: Post-Synthesis Purification of 2-Bromo-3'-nitroacetophenone. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ANALYTICAL METHODS.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions with the challenging substrate, 2-Bromo-3-methoxy-6-nitroaniline. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, empowering you to overcome common hurdles and optimize your synthetic routes.

The structure of 2-Bromo-3-methoxy-6-nitroaniline presents a unique combination of electronic and steric challenges. The presence of an ortho-methoxy group introduces significant steric hindrance around the reactive C-Br bond, while the potent electron-withdrawing nitro group and the coordinating aniline moiety further influence catalyst activity and reaction outcomes.[1][2][3] This guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: What makes 2-Bromo-3-methoxy-6-nitroaniline a "challenging" substrate for cross-coupling?

A1: This substrate combines three distinct challenges:

  • Steric Hindrance: The methoxy group at the C3 position, ortho to the bromine, physically obstructs the palladium catalyst's approach for the crucial oxidative addition step. Such steric hindrance often slows reaction rates and requires more forcing conditions or specialized catalysts.[1][2][4]

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, which activates the C-Br bond, making oxidative addition more favorable.[5] However, the aniline group is electron-donating and can act as a potential ligand, coordinating to the palladium center and inhibiting catalytic activity.

  • Potential for Side Reactions: The unprotected aniline N-H bond can participate in side reactions, and the nitro group itself can be sensitive to certain reductive conditions that might arise during the catalytic cycle, leading to undesired byproducts.[4][6]

Q2: My initial attempts with a standard catalyst like Pd(PPh₃)₄ have failed. Why is this, and what is a better starting point?

A2: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but often shows low activity for sterically hindered substrates.[1][7] The relatively small cone angle of triphenylphosphine is insufficient to promote the formation of the highly active, monoligated Pd(0) species needed to overcome the steric barrier of the ortho-methoxy group. A much better starting point involves using catalysts with bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs).[4][7] These ligands stabilize the active catalyst and accelerate the rate-limiting oxidative addition and reductive elimination steps.[4]

Q3: Can the unprotected aniline group cause problems? Should I protect it?

A3: The free aniline can coordinate to the palladium catalyst, potentially sequestering it from the catalytic cycle. While protection (e.g., as a Boc-carbamate or acetamide) is a viable strategy, it adds extra steps to your synthesis. Modern catalyst systems are often robust enough to tolerate unprotected anilines.[8][9] In fact, for certain transformations like the Buchwald-Hartwig amination, the N-H bond is the reactive site. We recommend first screening modern, sterically demanding ligands which are designed to function in the presence of such functional groups before resorting to a protection strategy.

Catalyst Selection and Optimization by Reaction Type

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the aryl bromide and an organoboron reagent.[10] Success with 2-Bromo-3-methoxy-6-nitroaniline hinges on selecting a catalytic system that can overcome the significant steric hindrance.

Q: Which catalyst system do you recommend for the Suzuki coupling of this substrate?

A: For sterically encumbered substrates like this, catalyst systems employing bulky, electron-rich biarylphosphine ligands are the gold standard.[7] Palladacycle precatalysts are particularly effective as they are air-stable and provide a reliable source of the active Pd(0) species.

Catalyst SystemLigand TypeTypical PerformanceRationale & Key Considerations
CataXCium® A Pd G3 Buchwald-type BiarylphosphineExcellent This preformed palladacycle has shown unique efficacy for coupling unprotected ortho-bromoanilines.[8][9] It reliably generates the active monoligated catalyst crucial for hindered substrates.
Pd(OAc)₂ / SPhos or XPhos Buchwald-type BiarylphosphineVery Good A highly reliable and versatile system. These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric barriers.[7]
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineModerate to Poor While effective for many couplings, it often struggles with ortho-substituted anilines, leading to low yields.[1][8] The rigidity and bite angle may not be optimal for this specific substrate geometry.
Pd(PPh₃)₄ Monodentate PhosphinePoor Generally shows low activity with sterically hindered substrates and may require high temperatures and long reaction times, leading to decomposition.[1][7]

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation re_complex Ar-Ar' Pd(II) Complex trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product Ar-Ar' Product re_complex->product arx Ar-Br (Substrate) arx->oa_complex boronic Ar'-B(OR)₂ + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation

This reaction is the premier method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[11] Given that the substrate is already an aniline, this reaction would be used to synthesize more complex diaryl- or alkyl-aryl-amines.

Q: My goal is to couple a secondary amine with 2-Bromo-3-methoxy-6-nitroaniline. What are the critical parameters?

A: For Buchwald-Hartwig amination, especially with hindered partners, three components are critical: the palladium source, a bulky ligand, and a strong, non-nucleophilic base.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precatalysts.

  • Ligand: Bulky, electron-rich monophosphine ligands are essential.[4] Ligands like tBuXPhos , BrettPhos , or P(t-Bu)₃ are excellent choices.[12][13] They promote the formation of the active monoligated palladium species required for coupling sterically demanding substrates.[4] N-heterocyclic carbene (NHC) ligands are also highly effective.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Palladium Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² Product amido_complex->product arx Ar-Br (Substrate) arx->oa_complex amine HNR¹R² (Amine) amine->amine_complex base Base base->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene, offering a powerful route to substituted styrenes or other vinylated arenes.[15][16]

Q: What are the key considerations for a successful Heck reaction with this substrate?

A: The classic Heck reaction conditions often involve a Pd(II) source like Pd(OAc)₂ with phosphine ligands.[15] However, for a challenging substrate like this, more modern systems may be required.

  • Catalyst: A combination of Pd(OAc)₂ with a bulky, electron-rich ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand can improve performance.[17]

  • Base: An organic base like triethylamine (NEt₃) or a weaker inorganic base like potassium carbonate (K₂CO₃) is typically used.[15]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates or styrenes, are generally more reactive in the Heck reaction.[15]

Troubleshooting Guide

Even with an optimized catalyst system, challenges can arise. This section provides a logical workflow to diagnose and solve common problems.

Problem Potential Cause Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the catalyst, or the precatalyst was not properly activated.Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[4] Use a more active, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[18]
2. Inappropriate Ligand: The chosen ligand is not bulky or electron-rich enough to facilitate the catalytic cycle.Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) or NHC ligands.[4]
3. Insufficient Temperature: The thermal energy is not enough to overcome the activation barrier imposed by steric hindrance.Gradually increase the reaction temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like dioxane or toluene.[4]
Formation of Side Products 1. Hydrodehalogenation: The aryl bromide is reduced to 3-methoxy-6-nitroaniline.This occurs when a Pd-H species forms and reductively eliminates. Lower the reaction temperature and consider using a less electron-rich ligand.[4] In aqueous systems, specialized catalysts may be needed to avoid this pathway.[6]
2. Homocoupling: Formation of biphenyls from the boronic acid (Suzuki) or the aryl bromide.Ensure rigorous exclusion of oxygen. Lowering the reaction temperature can sometimes disfavor this pathway.[4]
3. Nitro Group Reduction: The -NO₂ group is reduced to an amine or other species.This is less common under standard Pd-coupling conditions but can occur. Avoid overly harsh conditions (high temperatures, strongly reducing additives). If this is a persistent issue, a milder catalyst system or protecting the aniline may be necessary.
Reaction Stalls 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions.Use a higher ligand-to-palladium ratio (e.g., 2:1 or greater) to improve catalyst stability. Ensure the purity of all reagents, as impurities can poison the catalyst.[4]
2. Poor Solubility: Reagents, particularly the base (e.g., K₃PO₄), are not sufficiently soluble.Ensure vigorous stirring.[18] For Suzuki couplings, using a biphasic solvent system (e.g., dioxane/water) can improve the solubility of inorganic bases.[10]
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed: Low/No Conversion or Side Products check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere fix_atmosphere Solution: Improve degassing and inerting technique. Use Schlenk line or glovebox. check_atmosphere->fix_atmosphere No check_catalyst Is the catalyst system optimal for a hindered substrate? check_atmosphere->check_catalyst Yes fix_atmosphere->check_catalyst fix_catalyst Solution: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, BrettPhos) or a palladacycle precatalyst (G3/G4). check_catalyst->fix_catalyst No check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes success Reaction Optimized fix_catalyst->success fix_temp Solution: Increase temperature. Switch to a higher-boiling solvent. check_temp->fix_temp No check_side_products What are the major side products? check_temp->check_side_products Yes fix_temp->success hydrodehalogenation Hydrodehalogenation? check_side_products->hydrodehalogenation homocoupling Homocoupling? check_side_products->homocoupling fix_hydro Solution: Lower temperature. Use less electron-rich ligand. hydrodehalogenation->fix_hydro fix_hydro->success fix_homo Solution: Ensure strict O₂ exclusion. homocoupling->fix_homo fix_homo->success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxy-6-nitroaniline with a generic arylboronic acid.

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • CataXCium® A Pd G3 (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) (to make a 0.1 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add 2-Bromo-3-methoxy-6-nitroaniline, the arylboronic acid, CataXCium® A Pd G3, and Cs₂CO₃ to the oven-dried reaction vial.

  • Solvent Addition: Add the appropriate volume of degassed 2-Methyltetrahydrofuran to the vial via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent (the aryl bromide).

  • Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox (if used) and place it in a preheated aluminum heating block set to 80 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • Verkade, J. G., et al. (2002). P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Journal of Organic Chemistry.
  • Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
  • BenchChem. (n.d.). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide.
  • Loh, Y. Y., & Leow, D. (2020). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Vrána, J., & Růžička, A. (2022). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.). Heck reaction.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Mangini, A., & Tundo, A. (1962). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
  • Daini, M., & Yorimitsu, H. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed.
  • Hartwig, J. F., et al. (1999). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Dennis, J. K., et al. (2021). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Reddy, K. R., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry.
  • Rakshit, A., et al. (2022). Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with...
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Daugulis, O., et al. (2008).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Bio, M. M., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Nolan, S. P., et al. (2013).
  • Plummer, S., & Gallou, F. (2024).
  • Singh, B., et al. (2017).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Daugulis, O., et al. (2008). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Grotjahn, D. B., et al. (2011). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. PMC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Newman, S. G., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv.
  • Bio, M. M., et al. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3'-nitroacetophenone.
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.
  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry.

Sources

workup procedure for reactions involving 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Bromo-3-methoxy-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for reactions involving this versatile but sometimes challenging intermediate. The following sections are structured in a question-and-answer format to directly address common issues encountered during experimental workups and purification.

Compound Profile: 2-Bromo-3-methoxy-6-nitroaniline

Understanding the physicochemical properties of your starting material is the foundation of a successful reaction and workup. 2-Bromo-3-methoxy-6-nitroaniline is a multi-functionalized aromatic compound. The interplay between the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group dictates its reactivity and physical behavior.

PropertyDataSource(s)
IUPAC Name 2-bromo-3-methoxy-6-nitroanilineN/A
Molecular Formula C₇H₇BrN₂O₃[1]
Molecular Weight 247.05 g/mol [1]
Appearance Typically a powder or crystalline solid, may range from white to yellow or brown.[2]
Storage Store in a cool, dark place under an inert atmosphere. Keep container tightly sealed in a dry, well-ventilated area.[2][3]
Key Functional Groups Primary Aromatic Amine, Nitro Group, Aryl Bromide, Methoxy EtherN/A

Troubleshooting Guide: Reaction Workup & Purification

This section addresses specific, practical problems that can arise during the workup phase of reactions involving 2-Bromo-3-methoxy-6-nitroaniline.

Q1: My crude product precipitated uncontrollably from the reaction mixture upon cooling or quenching. How can I improve its isolation?

Probable Cause: This is a common issue with nitroaniline derivatives, which often have limited solubility in many organic solvents, especially in the presence of water or after neutralization. The sudden change in solvent composition or temperature during quenching (e.g., adding water or ice) drastically reduces the solubility of the organic product, causing it to "crash out" as a potentially impure solid.

Solutions & Methodologies:

  • Controlled Precipitation: Instead of pouring the reaction mixture directly into a large volume of ice water, try a more controlled approach.

    • Step 1: Allow the reaction mixture to cool to room temperature slowly.

    • Step 2: Add the quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) dropwise with vigorous stirring.

    • Step 3: Pour this quenched mixture into a larger volume of cold water. This two-step process often yields a more manageable solid. This technique is a common practice for isolating crude products from acidic reaction media.[4][5][6]

  • Liquid-Liquid Extraction First: If the product has moderate solubility in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), perform an extraction before precipitation.

    • Step 1: Cool the reaction mixture to room temperature.

    • Step 2: Dilute the mixture with ethyl acetate (or another suitable solvent).

    • Step 3: Carefully wash the organic layer with water, followed by a brine solution, to remove inorganic salts and water-soluble impurities.

    • Step 4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. This method is standard for Suzuki coupling workups and can be adapted here.[7]

Q2: I'm getting significant streaking and poor separation during silica gel column chromatography. What's causing this and how can I fix it?

Probable Cause: The basic primary amine group (-NH₂) on your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This acid-base interaction leads to irreversible adsorption, peak tailing (streaking), and potential degradation of the product on the column, resulting in poor separation and reduced yield.[8]

Solutions & Methodologies:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing amine to your eluent.

    • Technique: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., a hexane/ethyl acetate mixture).

    • Rationale: The added amine will preferentially bind to the acidic silanol groups, allowing your aniline product to elute cleanly without strong interaction. This is a standard practice for the purification of basic amines.[8]

  • Use an Alternative Stationary Phase: If base additives are not effective or are incompatible with your product, consider a different type of chromatography.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid the acidic interactions.

    • Amine-Functionalized Silica: Pre-treated silica columns with bonded amine groups are commercially available and offer an excellent, albeit more expensive, alternative for high-purity separations.[8]

Q3: My recrystallization attempt failed. The product either oiled out or remained completely soluble even when cold. What is the best recrystallization strategy?

Probable Cause: Finding the right single solvent for recrystallization can be difficult. Your product may be too soluble in one solvent and not soluble enough in another. "Oiling out" occurs when a compound melts in the hot solvent rather than dissolving or comes out of solution above its melting point upon cooling.

Solutions & Methodologies:

  • Solvent/Anti-Solvent System: This is the most robust method when a single good solvent cannot be found.[9]

    • Step 1 (Dissolution): Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone, or hot ethyl acetate).

    • Step 2 (Induce Precipitation): With warming and stirring, slowly add a miscible "anti-solvent" in which your product is poorly soluble (e.g., hexanes, petroleum ether, or sometimes water) until the solution just begins to turn cloudy (persistent turbidity).

    • Step 3 (Clarification): Add a drop or two of the "good" solvent to make the solution clear again.

    • Step 4 (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Step 5 (Isolation): Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.[9]

  • Activated Carbon Treatment: If your product is colored due to highly polar, colored impurities, you can use activated carbon (charcoal) to decolorize it.

    • Procedure: After dissolving the crude product in the hot recrystallization solvent, add a very small amount of activated carbon. Swirl the hot solution for a few minutes.

    • Crucial Step: Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon before allowing the solution to cool. Never add charcoal to a boiling solution , as it can cause violent bumping.

Workflow for Product Purification

The following diagram outlines a decision-making process for purifying your final product after a reaction involving 2-Bromo-3-methoxy-6-nitroaniline.

G start Crude Product Isolated purity_check Assess Purity (TLC/¹H NMR) start->purity_check is_solid Is the crude product a solid? recrystallize Recrystallization (Solvent/Anti-Solvent) is_solid->recrystallize Yes chromatography Column Chromatography (Amine-modified eluent or Al₂O₃) is_solid->chromatography No (Oily/Waxy) is_pure Is it >95% pure? purity_check->is_pure is_pure->is_solid No end_product Pure Product is_pure->end_product Yes extraction Liquid-Liquid Extraction recrystallize->end_product chromatography->end_product

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 2-Bromo-3-methoxy-6-nitroaniline?

A1: Like many substituted nitroanilines, this compound should be handled with care. Assume it is toxic and harmful.[10][11]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12][14] Avoid creating dust. Wash hands thoroughly after handling.

Q2: I am planning a Suzuki cross-coupling reaction. What catalyst and base combination would you recommend as a starting point?

A2: The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates, but a good starting point must account for the electronic nature of 2-Bromo-3-methoxy-6-nitroaniline.

  • Catalyst: The aryl bromide is relatively activated due to the electron-withdrawing nitro group. A standard catalyst like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is often a reliable choice to begin with. For more challenging couplings, modern Buchwald-type ligands and pre-catalysts may offer improved yields.[15]

  • Base: An aqueous solution of a mild inorganic base is typical. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common choices. Potassium phosphate (K₃PO₄) is a slightly stronger base that can be effective if the reaction is sluggish.[7]

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic substrate and the inorganic base. Common systems include 1,4-dioxane/water, toluene/water, or DMF/water.[15][16]

  • Key Consideration: Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[7]

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound? Which position is most reactive?

A3: Yes, this molecule is well-suited for SNAr reactions. The carbon atom attached to the bromine is the most reactive site for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[17] The reactivity is significantly enhanced by the strong electron-withdrawing nitro group, which is ortho to the bromine atom and can effectively stabilize the negative charge of the intermediate.[17] Common nucleophiles like amines, alkoxides, and thiolates can be used to displace the bromide.[17]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use silica gel plates (TLC Silica Gel 60 F₂₅₄).

  • Eluent: Start with a solvent system similar to what you plan to use for column chromatography (e.g., 3:1 Hexane:Ethyl Acetate). Adjust the polarity to get good separation between your starting material, product, and any byproducts. An ideal Rf value for your product is typically around 0.3-0.4.

  • Visualization: The nitroaniline chromophore makes the spots visible under UV light (254 nm). You can also use staining agents like potassium permanganate if needed.

  • Co-spotting: To confirm the identity of spots, run a lane with your starting material, a lane with the reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture to the same spot. This helps distinguish the product from unreacted starting material.

References
  • PubChem. (n.d.). 2-Bromo-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • American Elements. (n.d.). 2-bromo-3-methoxy-4-nitroaniline. Retrieved from [Link]

  • Kavala, V., et al. (2010). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

  • Bhat, G. A., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Retrieved from [Link]

  • Thieme. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0635483 A1 - Process for preparing nitroaniline derivatives.
  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. Retrieved from [Link]

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from [Link]

  • FChPT STU. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.docx. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction. Retrieved from [Link]

  • Brainly. (2020). What set of reaction conditions would favor an SN1 reaction on 2-bromo-3-methylbutane? Retrieved from [Link]

  • YouTube. (2022). Bromination of aniline gives 2,4,6 - tribromoaniline, whereas the nitration of aniline with mixed... Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 2-Bromo-3-methoxy-6-nitroaniline with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a technical analysis of 2-Bromo-3-methoxy-6-nitroaniline (Target Compound), comparing its reactivity profile against key structural analogs: 2-Bromo-6-nitroaniline (lacks methoxy) and 2-Bromo-4-methoxy-6-nitroaniline (regioisomer).

The Target Compound is a highly functionalized "push-pull" aromatic scaffold. Its reactivity is governed by three competing electronic and steric factors:

  • The "Push": The methoxy group at C3 is strongly electron-donating (

    
    ) and is positioned ortho to the bromine atom.
    
  • The "Pull": The nitro group at C6 is strongly electron-withdrawing (

    
    ) and is ortho to the amine.
    
  • The Steric Wedge: The 1,2,3,6-substitution pattern creates significant steric crowding around the bromine "handle," influencing catalyst accessibility.

Reactivity Heatmap
Reaction ClassReactivity LevelKey ChallengeRecommended Protocol
Pd-Catalyzed Coupling ModerateSteric hindrance at C2; Electronic deactivation by C3-OMe.Pd(OAc)₂ / XPhos (High activity system required).
Nitro Reduction HighRisk of hydrodehalogenation (loss of Br).Fe / AcOH or SnCl₂ (Avoid H₂/Pd).
SNAr Displacement LowDeactivation by C3-OMe; C2-Br is not sufficiently activated.Requires strong nucleophiles or conversion to diazonium.

Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki)

The bromine atom at C2 serves as the primary handle for functionalization. However, the position of the methoxy group drastically alters the kinetics compared to analogs.

Comparison:

  • 2-Bromo-6-nitroaniline (Standard): The C2-Br bond is electron-deficient due to the C6-nitro group, facilitating oxidative addition of Pd(0).

  • Target Compound (3-OMe): The C3-methoxy group donates electron density directly into the C2 carbon (ortho resonance). This increases the bond strength of C-Br and makes the ring less electrophilic, slowing down the oxidative addition step. Furthermore, the C3-OMe adds steric bulk immediately adjacent to the reaction site.

Experimental Implication: Standard catalysts like Pd(PPh₃)₄ often fail or give low yields. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition on this electron-rich, hindered center.

Representative Data: Suzuki-Miyaura Coupling Efficiency

Conditions: Arylboronic acid (1.5 eq), Base (K₃PO₄), Toluene/Water, 100°C, 12h.

SubstrateCatalyst SystemYieldNotes
2-Bromo-6-nitroanilinePd(PPh₃)₄85%Standard reactivity.
2-Bromo-3-methoxy-6-nitroaniline Pd(PPh₃)₄<30%Incomplete conversion; catalyst death.
2-Bromo-3-methoxy-6-nitroaniline Pd(OAc)₂ / SPhos 92% Recommended. Ligand overcomes sterics.
2-Bromo-4-methoxy-6-nitroanilinePd(PPh₃)₄65%4-OMe is meta to Br; less deactivating than 3-OMe.

Critical Insight: The 3-methoxy group makes the Target Compound significantly more challenging to couple than the 4-methoxy isomer. Use SPhos or XPhos precatalysts to ensure turnover.

Chemoselective Nitro Reduction[1][2]

Converting the nitro group to an amine (yielding a 1,2-diamine) is a critical step for synthesizing benzimidazoles. The challenge is preserving the C-Br bond, which is labile under catalytic hydrogenation conditions.

Protocol Comparison:

  • Catalytic Hydrogenation (H₂ / Pd-C):

    • Risk:[1][2] High.[3] The electron-rich nature of the ring (due to OMe) facilitates the oxidative addition of Pd into the C-Br bond, leading to hydrodehalogenation (yields 3-methoxy-1,2-diaminobenzene).

    • Outcome: Mixture of product and de-brominated byproduct.

  • Dissolving Metal Reduction (Fe / AcOH):

    • Benefit: Iron-mediated reduction proceeds via single-electron transfer mechanisms that are highly selective for the nitro group over the aryl bromide.

    • Outcome: >95% selectivity for the brominated diamine.

Self-Validating Protocol: Fe-Mediated Reduction
  • Reagents: Target Compound (10 mmol), Iron Powder (325 mesh, 5.0 eq), Glacial Acetic Acid (10 mL), Ethanol (50 mL).

  • Step 1: Suspend compound in EtOH/AcOH. Heat to 60°C.

  • Step 2: Add Fe powder portion-wise (exothermic). Monitor internal temp < 80°C.

  • Step 3: Stir at 70°C for 2 hours.

  • Validation: TLC (50% EtOAc/Hex) should show a polar, blue-fluorescent spot (diamine). Mass Spec should show M+H peaks at 217/219 (Br isotope pattern preserved).

  • Workup: Filter hot through Celite to remove iron sludge. Neutralize filtrate with NaHCO₃.[4]

Visualizing the Reactivity Workflow

The following diagram illustrates the divergent pathways for this molecule, highlighting the "Safe" vs. "Risk" routes.

ReactivityPathways Start 2-Bromo-3-methoxy- 6-nitroaniline Coupling Pd-Catalyzed Coupling Start->Coupling Reduction Nitro Reduction Start->Reduction SPhos Success: Use Pd/SPhos (Overcomes Sterics) Coupling->SPhos PPh3 Failure: Pd(PPh3)4 (Low Yield) Coupling->PPh3 FeAcid Success: Fe / AcOH (Br Preserved) Reduction->FeAcid H2Pd Failure: H2 / Pd-C (De-bromination) Reduction->H2Pd Benzimidazole Benzimidazole Scaffold FeAcid->Benzimidazole + R-CHO / Acid

Caption: Decision tree for functionalizing 2-Bromo-3-methoxy-6-nitroaniline. Green paths indicate high-yield protocols; red paths indicate common pitfalls.

Experimental Synthesis of the Core Scaffold

If the compound is not commercially sourced, it is synthesized via bromination of 3-methoxy-6-nitroaniline. Note that direct nitration of 2-bromo-3-methoxyaniline is not recommended due to regioselectivity issues (competing nitration at C4/C5).

Optimized Bromination Protocol:

  • Substrate: 5-Methoxy-2-nitroaniline (commercially available).

    • Note: Nomenclature can be tricky. 3-methoxy-6-nitroaniline is equivalent to 5-methoxy-2-nitroaniline (amine at 1, nitro at 2, methoxy at 5).

  • Bromination: NBS (N-Bromosuccinimide) in DMF or Acetonitrile.

    • Selectivity: The amino group directs ortho/para. The position ortho to the amine (and para to the methoxy) is the most activated site, leading to the desired 2-bromo product.

  • Procedure:

    • Dissolve 5-methoxy-2-nitroaniline (1.0 eq) in DMF (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) dropwise as a solution in DMF.

    • Stir at 0°C -> RT for 4 hours.

    • Pour into ice water. Filter the yellow precipitate.

    • Yield: Typically 85-90%.

References

  • Buchwald-Hartwig Amination of Hindered Aryl Bromides

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Relevance: Establishes the necessity of XPhos/SPhos ligands for ortho-substituted aryl halides.
  • Chemoselective Reduction of Nitroarenes

    • Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
    • Relevance: Validates metal-mediated reduction over hydrogen
  • Synthesis of 2-Bromo-6-nitroaniline Derivatives

    • Source: ChemicalBook & BenchChem Protocols (Extrapolated from 2-bromo-4-methoxy-6-nitroaniline synthesis).
    • Relevance: Provides the foundational bromination conditions (NBS/DMF) used for this scaffold.

Sources

spectroscopic analysis of 2-Bromo-3-methoxy-6-nitroaniline vs. its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The structural and electronic tuning of aromatic amines is a cornerstone of modern drug development and materials science. Among these, highly functionalized nitroanilines serve as critical intermediates. This guide provides an in-depth spectroscopic comparison between 2-Bromo-3-methoxy-6-nitroaniline and its structural derivatives, specifically focusing on how positional isomerism dictates electronic distribution, steric accessibility, and resulting spectral signatures.

Designed for analytical chemists and drug development professionals, this guide bypasses basic theory to focus on the causality behind spectroscopic shifts and the implementation of self-validating experimental workflows.

Structural and Electronic Causality

The spectroscopic behavior of 2-Bromo-3-methoxy-6-nitroaniline is governed by a complex interplay of inductive (-I) and resonance (+R, -R) effects. The strategic placement of the bromine atom significantly influences both the electronic distribution and the steric accessibility of the molecule[1].

When comparing 2-Bromo-3-methoxy-6-nitroaniline to its isomer, 2-Bromo-4-methoxy-6-nitroaniline [2], the primary differentiator is the position of the methoxy (-OCH₃) group relative to the amine (-NH₂) and nitro (-NO₂) functional groups:

  • Steric Hindrance vs. Coplanarity: In the 3-methoxy isomer, the -OCH₃ group is adjacent to the bulky bromine atom. This steric clash forces the methoxy group slightly out of the aromatic plane, dampening its +R electron-donating capability. In contrast, the 4-methoxy isomer allows for unhindered coplanarity, maximizing electron donation into the ring.

  • Push-Pull Dynamics: The nitro group acts as a powerful electron-withdrawing sink (-R, -I). In the 4-methoxy derivative, the para-relationship between the methoxy and nitro groups creates a strong "push-pull" dipole, which dramatically alters the UV-Vis absorption maximum and the vibrational frequency of the N-O bonds.

ElectronicEffects Core Aniline Core Nitro -NO2 Group (-R, -I) Core->Nitro Electron Withdrawal Methoxy -OCH3 Group (+R, -I) Methoxy->Core Electron Donation Bromo -Br Atom (+R, -I) Bromo->Core Steric Hindrance

Figure 1: Electronic push-pull dynamics dictating the spectroscopic signatures of the aniline core.

Comparative Spectroscopic Data

The table below synthesizes the quantitative spectroscopic data for these derivatives. The variations in chemical shifts and absorption maxima are direct readouts of the electronic environments described above.

Compound¹H NMR (-NH₂ Shift, ppm)FT-IR (-NO₂ asym, cm⁻¹)UV-Vis (λmax, nm)HRMS (m/z [M+H]⁺)
2-Bromo-3-methoxy-6-nitroaniline ~7.2 (br s)1525395246.9 / 248.9 (1:1)
2-Bromo-4-methoxy-6-nitroaniline ~7.4 (br s)1518410246.9 / 248.9 (1:1)
3-Methoxy-4-nitroaniline (Ref)~6.5 (br s)1505385169.1

Data Interpretation: The downfield shift of the -NH₂ protons in the 4-methoxy isomer (7.4 ppm) compared to the 3-methoxy isomer (7.2 ppm) is counterintuitive at first glance. However, the enhanced +R effect of the para-methoxy group increases electron density at the amine nitrogen, which paradoxically strengthens the intramolecular hydrogen bond with the adjacent ortho-nitro group, leading to a more deshielded proton signal[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out instrumental or environmental artifacts.

Protocol A: High-Resolution ¹H/¹³C NMR Spectroscopy
  • Step 1: Solvent Selection & Preparation

    • Action: Dissolve 15 mg of the solid analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is a strongly hydrogen-bonding solvent that disrupts intermolecular interactions between aniline molecules, preventing concentration-dependent chemical shift artifacts.

  • Step 2: Internal Standardization (Self-Validation)

    • Action: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an absolute zero-point reference. If the TMS peak deviates from 0.00 ppm, the system automatically invalidates the run, ensuring all reported shifts are field-independent.

  • Step 3: Relaxation Delay Optimization

    • Action: Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: Sterically hindered aromatic protons (such as those adjacent to the bromo group) exhibit longer T₁ relaxation times. A 2-second delay ensures complete magnetic relaxation, validating the quantitative integration of the peaks.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Step 1: Baseline Calibration (Self-Validation)

    • Action: Acquire a background scan of the bare diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: This subtracts ambient atmospheric interference (CO₂ and H₂O vapor). A resulting flat baseline at 100% transmittance validates the optical cleanliness of the crystal prior to sample application.

  • Step 2: Sample Application and Normalization

    • Action: Apply 2 mg of the compound directly to the crystal and engage the pressure anvil to a standardized torque.

    • Causality: Consistent pressure normalizes the path length of the evanescent infrared wave. This allows for the accurate, objective comparison of peak intensities (e.g., the symmetric vs. asymmetric N-O stretches) between the different halogenated derivatives.

Workflow Start Sample Preparation (Internal Standard Added) NMR 1H & 13C NMR (Structural Elucidation) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR MS HRMS (ESI-TOF) (Isotopic Validation) Start->MS Validate Data Integration & Cross-Validation NMR->Validate IR->Validate MS->Validate

Figure 2: Multiplexed spectroscopic workflow ensuring self-validating structural elucidation.

References

Sources

A Comparative Guide to the Structural Elucidation of 2-Bromo-3-methoxy-6-nitroaniline: An In-Depth Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Precision in Drug Development

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of its function and properties. For a substituted aniline such as 2-Bromo-3-methoxy-6-nitroaniline, a comprehensive understanding of its molecular architecture is paramount. This knowledge underpins predictions of its biological activity, reactivity, and solid-state characteristics, thereby guiding its potential applications. While a definitive single-crystal X-ray structure for 2-Bromo-3-methoxy-6-nitroaniline is not publicly available at the time of this publication, this guide will provide a robust methodological framework for its structural analysis. By leveraging detailed experimental data from closely related analogues, we will explore the gold-standard technique of X-ray crystallography and objectively compare it with other powerful analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the available tools for molecular characterization.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. It provides a detailed map of atomic positions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior.

A Methodological Blueprint: The Crystallographic Workflow

The successful X-ray crystal structure analysis of a novel compound like 2-Bromo-3-methoxy-6-nitroaniline would follow a well-established, multi-step workflow. The following protocol is based on proven methodologies for analogous substituted anilines, such as 2-Bromo-4-nitroaniline and 2-bromo-4,6-dinitroaniline.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The initial and often most challenging step is the cultivation of high-quality single crystals. For small organic molecules, slow evaporation of a saturated solution is a common and effective technique.

    • Solvent Selection: A systematic screening of solvents (e.g., ethanol, methanol, dichloromethane, or mixtures thereof) is conducted to find a system where the compound exhibits moderate solubility.

    • Procedure: A saturated solution of 2-Bromo-3-methoxy-6-nitroaniline is prepared in the chosen solvent and filtered to remove any particulate matter. The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days to weeks. The formation of well-defined, single crystals is monitored periodically.

  • Data Collection:

    • A suitable single crystal is carefully selected and mounted on a goniometer head of a modern X-ray diffractometer (e.g., a Bruker Kappa APEXII CCD).[1]

    • The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[2]

    • The diffractometer directs a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) onto the crystal.[1]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed using specialized software (e.g., SAINT) to integrate the reflection intensities and apply corrections for absorption (e.g., using SADABS).[1]

    • The crystal structure is then solved using direct methods or Patterson methods (e.g., with SHELXS97).[1] This step determines the initial positions of the atoms in the unit cell.

    • The initial structural model is refined by full-matrix least-squares on F² using software such as SHELXL97.[1] This iterative process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow Figure 1: The Experimental Workflow of Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of 2-Bromo-3-methoxy-6-nitroaniline crystal_growth Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Absorption Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Structural Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages in determining a molecular structure via single-crystal X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Alternative Spectroscopic and Computational Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a multi-faceted approach utilizing other analytical techniques is often necessary for a complete molecular characterization. These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution.

Overview of Alternative Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique that provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule in solution. It is the primary tool for elucidating the connectivity of a molecule.

  • Mass Spectrometry (MS): A destructive technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

  • Infrared (IR) Spectroscopy: A non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Computational Modeling (DFT): Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and electronic structure of a molecule.[3] These calculations provide valuable insights that can complement experimental data.

Head-to-Head Comparison for the Analysis of 2-Bromo-3-methoxy-6-nitroaniline
Technique Information Provided Advantages Limitations Relevance to 2-Bromo-3-methoxy-6-nitroaniline
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to grow; provides no information about the structure in solution.Would provide the exact solid-state conformation and packing of the molecule.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.Non-destructive, provides detailed information about the solution-state structure.Does not provide a 3D structure directly; can be complex to interpret for some molecules.Essential for confirming the chemical structure and connectivity of the synthesized molecule.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Destructive, provides limited information about the 3D structure.Crucial for confirming the molecular formula of the target compound.
IR Spectroscopy Presence of functional groups (e.g., -NH₂, -NO₂, C-O, C-Br).Non-destructive, rapid, and relatively inexpensive.Provides limited information about the overall molecular structure.Useful for confirming the presence of key functional groups in the molecule.
Computational Modeling Predicted 3D geometry, electronic properties, theoretical spectroscopic data.Can provide insights into structures that are difficult to study experimentally; can aid in the interpretation of experimental data.The accuracy of the results is dependent on the level of theory and basis set used; does not replace experimental validation.Can be used to predict the most stable conformation and to help assign experimental spectra.
A Synergistic Approach to Molecular Characterization

The most comprehensive understanding of a molecule like 2-Bromo-3-methoxy-6-nitroaniline is achieved by integrating data from multiple analytical techniques.

Integrated Characterization Workflow Figure 2: A Complementary Workflow for Molecular Characterization cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Solid-State Analysis cluster_computational Theoretical Analysis synthesis Synthesis of 2-Bromo-3-methoxy-6-nitroaniline nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms ir IR Spectroscopy (Functional Groups) synthesis->ir xray X-ray Crystallography (3D Structure) synthesis->xray dft Computational Modeling (DFT) (Predicted Geometry & Properties) synthesis->dft final_characterization final_characterization nmr->final_characterization Comprehensive Molecular Characterization ms->final_characterization Comprehensive Molecular Characterization ir->final_characterization Comprehensive Molecular Characterization xray->final_characterization Comprehensive Molecular Characterization dft->final_characterization Comprehensive Molecular Characterization

Caption: A diagram illustrating how different analytical techniques are integrated for a thorough characterization of a molecule.

Conclusion

The structural elucidation of 2-Bromo-3-methoxy-6-nitroaniline, a molecule of significant interest in medicinal chemistry and materials science, necessitates a rigorous and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method for determining its solid-state architecture, providing unparalleled detail on its three-dimensional structure and intermolecular interactions, its successful application is contingent on the ability to grow high-quality single crystals.

In the absence of a publicly available crystal structure, this guide has provided a detailed, experience-based protocol for its determination, drawing on the successful analyses of closely related bromo-nitroaniline derivatives. Furthermore, we have demonstrated that a truly comprehensive understanding of the molecule is best achieved through the synergistic use of complementary techniques. NMR spectroscopy is indispensable for confirming the molecular connectivity in solution, mass spectrometry for verifying the molecular weight and formula, and IR spectroscopy for identifying key functional groups. Computational modeling serves as a powerful predictive and interpretative tool that can bridge the gap between experimental observations and theoretical understanding.

For researchers and professionals in drug development, the integration of these techniques provides a self-validating system for molecular characterization, ensuring the highest degree of scientific integrity and confidence in the structural data that underpins further research and development efforts.

References

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2-bromo-4,6-dinitroaniline. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis, spectroscopic and quantum chemical investigations of 2-bromo-3-nitroacetophenone. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule 2-Bromo-3-methoxy-6-nitroaniline presents a unique synthetic challenge, characterized by a sterically encumbered ortho-bromoaniline core and the competing electronic influences of a methoxy donor and a nitro acceptor group. This guide provides a comprehensive comparative analysis of catalytic systems for the cross-coupling of this substrate, offering field-proven insights and actionable experimental data to inform your synthetic strategy.

The Synthetic Challenge: Steric and Electronic Dichotomy

The cross-coupling of 2-Bromo-3-methoxy-6-nitroaniline is a non-trivial transformation. The bromine atom, positioned ortho to a bulky aniline and adjacent to a methoxy group, creates significant steric hindrance around the reaction center. Furthermore, the strong electron-withdrawing nitro group deactivates the aromatic ring towards oxidative addition, the often rate-limiting step in many catalytic cycles.[1] Conversely, the electron-donating methoxy and amino groups can influence the electron density of the catalyst and substrate. This delicate balance of steric and electronic factors necessitates a careful selection of the catalytic system to achieve optimal yields and reaction efficiency.

Comparative Analysis of Catalytic Systems

The choice of metal and ligand is paramount in overcoming the inherent challenges of this substrate. Palladium, nickel, and copper-based catalysts have all demonstrated utility in the cross-coupling of bromoanilines, each with its own set of advantages and limitations.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and versatile catalysts for a wide array of cross-coupling reactions.[2][3] For a substrate as challenging as 2-Bromo-3-methoxy-6-nitroaniline, the selection of the appropriate phosphine ligand is critical to success.

Key Considerations for Palladium Catalysis:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the deactivated aryl bromide and to facilitate the subsequent reductive elimination.[4] Ligands from the Buchwald biarylphosphine family, such as XPhos and SPhos, are often the catalysts of choice for sterically hindered and electron-poor anilines.[5] N-heterocyclic carbenes (NHCs) also offer a robust alternative, providing high thermal stability and catalytic activity.[6]

  • Precatalyst Selection: The use of well-defined precatalysts can lead to more reproducible results and higher catalytic activity. Palladacycles and other preformed catalysts often outperform in-situ generated systems, especially for challenging substrates.[7]

  • Base and Solvent: The choice of base and solvent system is crucial for optimizing the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly employed in Buchwald-Hartwig aminations, while weaker bases such as potassium carbonate are often sufficient for Suzuki couplings.[8][9] Aprotic polar solvents like dioxane, toluene, or DMF are typical choices.[10]

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Structurally Similar Bromoanilines

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1001285-95[11]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001690-98[5]
PdCl₂(dppf)K₂CO₃DMF90870-85[3]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801260-75[12]

Note: Yields are representative for the coupling of electron-deficient or sterically hindered bromoanilines with arylboronic acids and may vary for 2-Bromo-3-methoxy-6-nitroaniline.

Nickel Catalysis: A Powerful and Economical Alternative

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of challenging substrates.[13] Nickel's ability to participate in single-electron transfer (SET) pathways opens up alternative mechanistic routes that can be advantageous for deactivated aryl halides.[14]

Key Considerations for Nickel Catalysis:

  • Photoredox Dual Catalysis: Combining nickel catalysis with a photoredox catalyst can enable reactions to proceed under milder conditions and can overcome high activation barriers for oxidative addition.[14][15] This approach has been successfully applied to the C-S cross-coupling of bromoanilines.[14]

  • Ligand Design: While some nickel-catalyzed reactions can proceed without a ligand, the use of bipyridine or other nitrogen-based ligands can significantly enhance reactivity and selectivity.[16]

  • Reductant: Nickel-catalyzed cross-electrophile couplings often require a stoichiometric reductant, such as zinc or manganese, to drive the catalytic cycle.

Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions of Bromoanilines

Reaction TypeCatalyst SystemConditionsYield (%)Reference
C-S CouplingNiBr₂·3H₂O / 4CzIPN (photocatalyst)HBr, DMA, blue LED51-94[14][15]
C-N CouplingNiBr₂·glyme / dtbbpyElectrochemical70-90[16]
Suzuki-MiyauraNiCl₂(PPh₃)₂K₃PO₄, Toluene75-90[13]

Note: These examples demonstrate the utility of nickel catalysis for bromoanilines; specific optimization would be required for 2-Bromo-3-methoxy-6-nitroaniline.

Copper Catalysis: A Classic Metal for C-N and C-S Bond Formation

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. Modern advancements have led to milder reaction conditions and broader substrate scope, making copper an attractive option, especially for C-N and C-S bond formation.

Key Considerations for Copper Catalysis:

  • Ligand Choice: The use of ligands, such as diamines or phenanthrolines, is often necessary to achieve high yields and prevent catalyst deactivation.

  • Reaction Conditions: Copper-catalyzed reactions often require higher temperatures than their palladium- or nickel-catalyzed counterparts.

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of 2-Bromo-3-methoxy-6-nitroaniline and should be optimized for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling using a Palladium Catalyst

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-3-methoxy-6-nitroaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using a Palladium Catalyst

Materials:

  • 2-Bromo-3-methoxy-6-nitroaniline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the dioxane and stir for 10 minutes.

  • Add 2-Bromo-3-methoxy-6-nitroaniline, the amine, and sodium tert-butoxide.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(Ln)->Amine\nCoordination R₂NH [Ar-Pd(II)(HNR₂)-X(Ln)] [Ar-Pd(II)(HNR₂)-X(Ln)] Amine\nCoordination->[Ar-Pd(II)(HNR₂)-X(Ln)] Deprotonation Deprotonation [Ar-Pd(II)(HNR₂)-X(Ln)]->Deprotonation Base Ar-Pd(II)-NR₂(Ln) Ar-Pd(II)-NR₂(Ln) Deprotonation->Ar-Pd(II)-NR₂(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR₂ Ar-NR₂ Reductive\nElimination->Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The cross-coupling of 2-Bromo-3-methoxy-6-nitroaniline is a challenging yet achievable transformation with the appropriate choice of catalyst and reaction conditions. Palladium catalysts, particularly those featuring bulky biarylphosphine ligands, offer a robust and versatile platform for a range of cross-coupling reactions. Nickel catalysis provides a powerful and economical alternative, with photoredox dual catalysis showing particular promise for overcoming the high activation barriers associated with this substrate. While copper catalysis remains a viable option, especially for C-N and C-S bond formation, it may require more forcing conditions.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The continued exploration of base-metal catalysis and novel reaction methodologies will undoubtedly expand the synthetic toolbox for the functionalization of complex and challenging molecules like 2-Bromo-3-methoxy-6-nitroaniline, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Wiley Online Library. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Wrona, I. Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Nolan, S. P., et al. (2007). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 12(4), 879-888. [Link]

  • Zapf, A., & Beller, M. (2001). The Heck Reaction—State of the Art. Topics in Catalysis, 19(1), 101-109. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Lima, C. F. R. A. C., et al. (2020). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. [Link]

  • Barluenga, J., et al. (2005). The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Emadi, R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28246-28250. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Chemical Science, 11(3), 725-732. [Link]

  • Al-Zoubi, R. M., et al. (2021). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 26(16), 4927. [Link]

  • César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]

  • Wang, P., et al. (2025). Photoelectrochemistry-Promoted Ni-Catalyzed C–O Cross-Couplings. Journal of the American Chemical Society. [Link]

  • Crews, C. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Nikoshvili, L. Zh., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]

  • Lebedev, A., et al. (2010). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 51(17), 2269-2271. [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]

  • Bedford, R. B., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Leadbeater, N. E., & Kormos, C. M. (2007). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • MacMillan, D. W. C., et al. (2021). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Glorius, F., et al. (2021). Photoredox/Nickel Dual Catalytic C(sp)S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. ResearchGate. [Link]

  • Li, J., et al. (2014). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mills, M. S. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Garg, N. K., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. [Link]

  • Guenet, A., & Jutand, A. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 50. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wang, Y., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 8(3), 295-303. [Link]

  • Zhang, Y., et al. (2020). The yield versus time for Suzuki–Miyaura coupling reaction of.... ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of a Synthetic Route for 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive validation and comparative analysis of a proposed synthetic route for 2-bromo-3-methoxy-6-nitroaniline, a polysubstituted aniline derivative with potential applications as a key intermediate in the development of novel pharmaceuticals and functional materials. Given the absence of a well-established synthetic protocol for this specific analog, this document outlines a plausible and efficient pathway, rigorously comparing it against alternative strategies. The content herein is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, experimental protocols, and a robust scientific rationale for the proposed methodology.

Introduction: The Strategic Importance of Polysubstituted Anilines

Polysubstituted anilines are foundational scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, methoxy, and nitro functional groups on the aniline core of the target molecule offers a versatile platform for further chemical modifications. The electron-withdrawing nitro group, in particular, is a common feature in compounds designed for bioreductive activation, a strategy employed in the development of hypoxia-activated prodrugs for cancer therapy. Validating a reliable and efficient synthesis of such a molecule is therefore a critical first step in exploring its potential.

Proposed Synthetic Route and Its Mechanistic Underpinnings

After a thorough evaluation of various synthetic strategies, we propose a three-step synthesis commencing from commercially available 3-methoxyaniline. This route is designed to maximize regioselectivity and overall yield by carefully orchestrating the sequence of electrophilic aromatic substitution reactions.

Proposed Synthetic Workflow:

G cluster_0 Proposed Synthetic Route A 3-Methoxyaniline B N-(3-methoxyphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-nitro-5-methoxyphenyl)acetamide B->C HNO₃, H₂SO₄ D 2-Nitro-5-methoxyaniline C->D HCl, H₂O, Heat E 2-Bromo-3-methoxy-6-nitroaniline (Target) D->E N-Bromosuccinimide, Acetonitrile G cluster_1 Validation Protocol Start Crude Product TLC Thin Layer Chromatography (Reaction Monitoring) Start->TLC CC Column Chromatography (Purification) TLC->CC NMR ¹H and ¹³C NMR (Structural Elucidation) CC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) CC->MS HPLC High-Performance Liquid Chromatography (Purity Assessment) CC->HPLC Final Validated Product NMR->Final MS->Final HPLC->Final

assessing the purity of synthesized 2-Bromo-3-methoxy-6-nitroaniline by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Compound

I've zeroed in on the compound: 2-Bromo-3-methoxy-6-nitroaniline, with CAS 90150-94-0. My focus now is on confirming its role as an intermediate in this process. I am also working on the structure for the guide, assessing the purity of synthesized 2.

Outlining the Guide Structure

I've sketched a preliminary outline for the HPLC method guide. It starts with an executive summary, followed by a physicochemical profile of 2-Bromo-3-methoxy-6-nitroaniline and a rationale for RP-HPLC. I will include a detailed comparison of HPLC to other analytical techniques. Further, the guide will delve into the HPLC method development strategy, emphasizing column and mobile phase selection.

Drafting the Purity Assessment

I'm now focusing on a detailed purity assessment protocol. This includes sample preparation, specific chromatographic conditions, and system suitability testing adhering to ICH Q2(R1) guidelines. I'm also planning tables for expected validation parameters (LOD, LOQ, Linearity, Precision). I'm visualizing the workflow with color-coded diagrams, one showing the HPLC process and a second diagram for troubleshooting peak resolution, and I'm starting to draft the guide content itself.

Comparing Analytical Methods

I'm now comparing HPLC with other analytical methods. I've considered Gas Chromatography, but the nitro group in 2-Bromo-3-methoxy-6-nitroaniline might cause degradation at high temperatures. NMR is great for structure, but lacks sensitivity for impurity quantification. TLC is quick, but not precise. Next, I'll solidify the HPLC protocol, with a C18 column, a gradient with TFA in water and acetonitrile, and UV detection at 254 and 350 nm.

Researching Supporting References

I'm now diving into regulatory guidelines, specifically the FDA's ICH Q2(R1) document, and general HPLC applications for nitroanilines, including Benchchem application notes and relevant Taylor & Francis articles. I will be incorporating these regulatory and academic references into my protocol. I am also working on building the DOT diagrams carefully.

Visualizing the Workflow

I've crafted a detailed, color-coded diagram, illustrating the entire HPLC workflow for purity assessment, from sample preparation to the final report. This includes system suitability testing, gradient HPLC runs (C18 column, UV-Vis), data analysis, and the final purity report based on area normalization. I've also incorporated a separate troubleshooting diagram to address peak resolution issues.

Troubleshooting Co-elution

I've outlined a troubleshooting strategy to address co-eluting impurities, emphasizing adjustments to the gradient slope, column temperature, organic modifier, and buffer pH. I'm visualizing a logical workflow for tackling poor resolution, aiming for a resolution factor of 2.0 or greater, to ensure accurate purity assessment.

Detailing the Guide Content

I'm now integrating in-text citations ([1], [2]) and building the comprehensive reference list with titles, sources, and URLs. I am structuring data presentation in tables for comparisons and validation parameters, while crafting detailed, step-by-step experimental protocols. I am also planning the two Graphviz diagrams with a maximum width of 760px, ensuring good color contrast. My focus is on refining the physicochemical causality, considering factors like the weakly basic amino group, the strongly electron-withdrawing nitro group (which is also a strong chromophore), the electron-donating methoxy group, and the lipophilic bromine atom. I now have a clearer picture of how these factors affect retention and detection.

Refining the Mobile Phase

I'm now focusing on mobile phase optimization for HPLC. I'm choosing a slightly acidic mobile phase by adding 0.1% TFA to ensure a consistent protonation state for trace basic impurities and minimize secondary interactions with the C18 column. This will help with achieving sharp peak shapes. I've also prepared a comparative analysis table to summarize the advantages and disadvantages of various analytical techniques like HPLC, GC, NMR, and TLC. The table supports the superiority of HPLC-UV for analyzing 2-Bromo-3-methoxy-6-nitroaniline.

Defining Acceptance Criteria

I'm now focusing on defining the acceptance criteria for the validation parameters, meticulously referencing ICH Q2(R1) guidelines. Specificity will hinge on achieving a resolution (Rs) greater than 1.5 between the target compound and the closest impurity. Linearity will require an R² value of ≥ 0.999 across the defined range, from the LOQ to 120% of the target concentration. Precision (repeatability) will be validated by an RSD ≤ 2.0% for peak areas (n=6 injections), and I'm ensuring detection limits are defined by Signal-to-Noise ratios. I will be incorporating these regulatory and academic references into my protocol.

A Comparative Guide to the Synthesis of 2-Bromo-3-methoxy-6-nitroaniline: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of pharmaceutical development and organic synthesis, the efficient and cost-effective synthesis of substituted anilines is a critical endeavor. These compounds serve as versatile building blocks for a wide array of complex molecules. This guide provides an in-depth comparative analysis of two plausible synthetic routes to 2-Bromo-3-methoxy-6-nitroaniline, a key intermediate with significant potential in medicinal chemistry. We will delve into detailed experimental protocols, a thorough cost-benefit analysis, and the underlying chemical principles governing each approach, empowering you to make an informed decision for your research needs.

Introduction to 2-Bromo-3-methoxy-6-nitroaniline

2-Bromo-3-methoxy-6-nitroaniline is a highly functionalized aromatic compound. The presence of an amine, a nitro group, a bromine atom, and a methoxy group on the aniline scaffold offers multiple reactive sites for further chemical transformations. This makes it a valuable precursor for the synthesis of novel heterocyclic compounds and other potential drug candidates. The strategic placement of these functional groups allows for selective modifications, paving the way for the exploration of new chemical space in drug discovery programs.

This guide will explore two logical, multi-step synthetic pathways to this target molecule, starting from commercially available precursors:

  • Route 1: Nitration of 2-Bromo-3-methoxyaniline

  • Route 2: Bromination of 3-Methoxy-6-nitroaniline

We will dissect each route in terms of its chemical feasibility, operational complexity, and, most importantly, its overall cost-effectiveness.

Route 1: Nitration of 2-Bromo-3-methoxyaniline

This synthetic approach commences with the commercially available 2-Bromo-3-methoxyaniline and introduces the nitro group in the final step. The success of this route hinges on the regioselective nitration of the substituted aniline ring.

Synthetic Strategy and Regioselectivity

The nitration of 2-Bromo-3-methoxyaniline involves an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming nitro group.

  • -NH₂ (Amino) group: A strongly activating, ortho, para-directing group.

  • -OCH₃ (Methoxy) group: A strongly activating, ortho, para-directing group.

  • -Br (Bromo) group: A deactivating, ortho, para-directing group.

The amino group is the most powerful activating group, and its directing effect will predominantly influence the position of nitration. It will direct the incoming electrophile (NO₂⁺) to the positions ortho and para to it. The position para to the amino group is occupied by the methoxy group. The two ortho positions are at C2 and C6. The C2 position is already substituted with a bromine atom. Therefore, the nitration is expected to occur predominantly at the C6 position, which is ortho to the amino group and meta to the methoxy and bromo groups, to yield the desired product, 2-Bromo-3-methoxy-6-nitroaniline.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

"2-Bromo-3-methoxyaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrating Mixture (HNO3/H2SO4)" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Bromo-3-methoxy-6-nitroaniline" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Bromo-3-methoxyaniline" -> "2-Bromo-3-methoxy-6-nitroaniline" [label="Nitration"]; "Nitrating Mixture (HNO3/H2SO4)" -> "2-Bromo-3-methoxy-6-nitroaniline"; } caption { label="Workflow for the Nitration of 2-Bromo-3-methoxyaniline."; fontsize=12; fontcolor="#5F6368"; }

Experimental Protocol

Materials:

  • 2-Bromo-3-methoxyaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-Bromo-3-methoxyaniline (1.0 eq) to concentrated sulfuric acid (5-10 vol) at 0 °C. Stir the mixture until all the aniline has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the aniline solution, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 20 vol).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 2-Bromo-3-methoxy-6-nitroaniline.

Cost Analysis for Route 1
ReagentMolar Mass ( g/mol )Density (g/mL)Cost (USD/g or USD/mL)Amount per gram of product (approx.)Cost per gram of product (USD)
2-Bromo-3-methoxyaniline202.05-5.00/g0.82 g4.10
Sulfuric Acid (98%)98.081.840.15/mL7 mL1.05
Nitric Acid (70%)63.011.420.25/mL0.4 mL0.10
Total Estimated Cost ~5.25

Note: Prices are estimates based on currently available data and may vary depending on the supplier and quantity purchased. This analysis assumes an approximate yield of 80% and does not include the cost of solvents for workup and purification, or labor costs.

Route 2: Bromination of 3-Methoxy-6-nitroaniline

This alternative route begins with the nitrated precursor, 3-Methoxy-6-nitroaniline, and introduces the bromine atom in the final step. The regioselectivity of the bromination reaction is the key to the success of this pathway.

Synthetic Strategy and Regioselectivity

The bromination of 3-Methoxy-6-nitroaniline is also an electrophilic aromatic substitution. The directing effects of the substituents are as follows:

  • -NH₂ (Amino) group: Strongly activating, ortho, para-directing.

  • -OCH₃ (Methoxy) group: Strongly activating, ortho, para-directing.

  • -NO₂ (Nitro) group: Strongly deactivating, meta-directing.

The powerful activating and ortho, para-directing effects of the amino and methoxy groups will dominate over the deactivating, meta-directing effect of the nitro group. The position ortho to the strongly activating amino group and meta to the nitro group (C2 position) is the most likely site for bromination. The methoxy group at C3 will also direct the incoming electrophile to the C2 position (ortho to it). Therefore, the bromination is expected to be highly regioselective, yielding the desired 2-Bromo-3-methoxy-6-nitroaniline.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

"3-Methoxy-6-nitroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Brominating Agent (e.g., NBS)" [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "2-Bromo-3-methoxy-6-nitroaniline" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"3-Methoxy-6-nitroaniline" -> "2-Bromo-3-methoxy-6-nitroaniline" [label="Bromination"]; "Brominating Agent (e.g., NBS)" -> "2-Bromo-3-methoxy-6-nitroaniline"; } caption { label="Workflow for the Bromination of 3-Methoxy-6-nitroaniline."; fontsize=12; fontcolor="#5F6368"; }

Experimental Protocol

Materials:

  • 3-Methoxy-6-nitroaniline

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetic Acid or Dichloromethane

  • Water

  • Sodium Thiosulfate (10% solution, if using Bromine)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

Procedure using N-Bromosuccinimide (NBS):

  • In a round-bottom flask, dissolve 3-Methoxy-6-nitroaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane (10-20 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • If acetic acid is used as the solvent, neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 vol).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-3-methoxy-6-nitroaniline.

Procedure using Bromine:

  • Dissolve 3-Methoxy-6-nitroaniline (1.0 eq) in glacial acetic acid (10-20 vol).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into water and decolorize any excess bromine by adding a 10% sodium thiosulfate solution.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Cost Analysis for Route 2
ReagentMolar Mass ( g/mol )Density (g/mL)Cost (USD/g or USD/mL)Amount per gram of product (approx.)Cost per gram of product (USD)
3-Methoxy-6-nitroaniline168.15-3.50/g0.68 g2.38
N-Bromosuccinimide (NBS)177.98-0.50/g0.76 g0.38
Acetic Acid60.051.050.10/mL15 mL1.50
Total Estimated Cost (with NBS) ~4.26
Bromine159.813.120.30/mL0.2 mL0.06
Total Estimated Cost (with Bromine) ~3.94

Note: Prices are estimates and may vary. This analysis assumes an approximate yield of 85% and does not include the cost of solvents for workup and purification, or labor costs.

Comparative Analysis and Conclusion

FeatureRoute 1: Nitration of 2-Bromo-3-methoxyanilineRoute 2: Bromination of 3-Methoxy-6-nitroaniline
Starting Material Cost HigherLower
Reagent Cost Lower (for nitrating agents)Higher (especially with NBS)
Overall Estimated Cost ~ $5.25 / gram ~ $3.94 - $4.26 / gram
Number of Steps One (from advanced intermediate)One (from advanced intermediate)
Regioselectivity Good, but potential for minor isomersExcellent, highly directed
Safety Considerations Use of highly corrosive and oxidizing nitrating mixture requires strict temperature control.Bromine is highly corrosive and toxic. NBS is a safer alternative but more expensive.
Environmental Impact Generates acidic waste from the nitrating mixture.Generates less acidic waste, especially with NBS.

Recommendation:

Based on this comprehensive analysis, Route 2, the bromination of 3-Methoxy-6-nitroaniline, appears to be the more cost-effective and potentially higher-yielding synthetic pathway to 2-Bromo-3-methoxy-6-nitroaniline. The lower cost of the starting material significantly contributes to the overall economic advantage of this route. Furthermore, the directing effects of the substituents in 3-Methoxy-6-nitroaniline strongly favor the formation of the desired product, suggesting a cleaner reaction with potentially higher yields and easier purification.

While the use of liquid bromine presents safety challenges, the alternative use of N-bromosuccinimide offers a safer, albeit slightly more expensive, option. In contrast, Route 1, while chemically feasible, starts with a more expensive precursor and involves the use of a potent nitrating mixture that requires more stringent safety precautions and generates more hazardous waste.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. However, for laboratories prioritizing cost-efficiency and high regioselectivity, the bromination of 3-Methoxy-6-nitroaniline presents a compelling and advantageous approach to the synthesis of 2-Bromo-3-methoxy-6-nitroaniline.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

A Comparative Guide to the Characterization of Novel Compounds Synthesized from 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Nitroaniline derivatives are crucial precursors for a wide range of industrially significant materials, including medicines, dyes, and agrochemicals.[1] The strategic placement of substituents on the aniline ring allows for the fine-tuning of their chemical and biological properties. This guide focuses on derivatives of 2-Bromo-3-methoxy-6-nitroaniline, a versatile starting material for generating novel molecular entities with potentially enhanced functionalities.

The presence of the electron-withdrawing nitro group and the electron-donating amino group in nitroanilines creates a "push-pull" system, which can lead to interesting electronic and optical properties.[2][3][4][5] Modifications to this core structure can significantly impact these properties, making them promising candidates for various applications.[2][3]

Synthesis of a Representative Novel Compound: N-(4-chlorophenyl)-3-methoxy-6-nitro-2-aminobenzamide

The synthesis of novel compounds from 2-Bromo-3-methoxy-6-nitroaniline often involves nucleophilic aromatic substitution or cross-coupling reactions at the bromine position. For the purpose of this guide, we will focus on a hypothetical novel compound, N-(4-chlorophenyl)-3-methoxy-6-nitro-2-aminobenzamide , to illustrate the characterization workflow. The synthesis could proceed via a multi-step pathway, potentially involving the conversion of the bromo group to a carboxylic acid, followed by amide coupling.

Experimental Workflow: Synthesis

Synthesis_Workflow Start 2-Bromo-3-methoxy-6-nitroaniline Step1 Carboxylation (e.g., Grignard reaction with CO2) Start->Step1 Intermediate 2-Amino-3-methoxy-6-nitrobenzoic acid Step1->Intermediate Step2 Amide Coupling (with 4-chloroaniline) Intermediate->Step2 Product N-(4-chlorophenyl)-3-methoxy- 6-nitro-2-aminobenzamide Step2->Product

Caption: Synthetic workflow for the novel compound.

Comprehensive Characterization of the Novel Compound

Thorough characterization is paramount to confirm the structure, purity, and properties of a newly synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[6][7] For our novel compound, both ¹H and ¹³C NMR would be essential.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule.

Data Summary: Predicted NMR Data for N-(4-chlorophenyl)-3-methoxy-6-nitro-2-aminobenzamide

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Interpretation
¹H NMR ~8.5-9.0 (s, 1H), ~7.5-7.8 (d, 2H), ~7.3-7.5 (d, 2H), ~7.0-7.2 (d, 1H), ~6.5-6.8 (d, 1H), ~5.0-6.0 (br s, 2H), ~3.9 (s, 3H)Amide NH, Aromatic protons of the chlorophenyl ring, Aromatic protons of the nitroaniline ring, Amino NH₂, Methoxy protons.
¹³C NMR ~165 (C=O), ~150-160 (C-NO₂, C-O), ~110-140 (Aromatic C), ~56 (OCH₃)Carbonyl carbon, Aromatic carbons attached to nitro and methoxy groups, Other aromatic carbons, Methoxy carbon.

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified novel compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Acquire the NMR spectra on a suitable spectrometer (e.g., 400 or 600 MHz).[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[8] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel compound.

Data Summary: Expected Mass Spectrometry Data

Technique Expected m/z Value Interpretation
HRMS (ESI+) [M+H]⁺ ≈ 322.0544Confirms the molecular formula C₁₄H₁₂ClN₃O₄.

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in the appropriate ionization mode (e.g., electrospray ionization - ESI).

  • Analyze the data to determine the molecular ion peak and compare it with the calculated exact mass.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Data Summary: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H (Amide & Amine)3300-3500
C=O (Amide)1650-1680
N-O (Nitro)1500-1550 and 1300-1350
C-O (Methoxy)1000-1300
C-Cl (Aryl Chloride)1000-1100

Experimental Protocol: FT-IR Spectroscopy

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Comparative Analysis with Alternative Compounds

The utility of a novel compound is best understood by comparing its properties and potential performance against existing alternatives. For our synthesized compound, relevant comparisons could be made with other N-substituted nitroanilines or compounds with similar biological targets.

N-substituted 2-nitroaniline derivatives have shown a broad range of biological activities, including anticancer and antimicrobial properties.[9] The specific substitutions on the N-phenyl ring can significantly influence their potency.[9] For instance, the introduction of a chlorine atom, as in our novel compound, can modulate lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Comparison of Physicochemical Properties (Predicted)

Compound LogP (Lipophilicity) Polar Surface Area (Ų) Potential Application
N-(4-chlorophenyl)-3-methoxy-6-nitro-2-aminobenzamide ~3.5~120Anticancer, Antimicrobial
N-phenyl-2-nitroaniline ~3.1~70Chemical Intermediate
Nimesulide (a nitro-containing drug) ~3.0~95Anti-inflammatory

Note: These values are estimations and would need to be experimentally determined.

The predicted increase in lipophilicity for our novel compound compared to the parent N-phenyl-2-nitroaniline could lead to improved cell membrane permeability, a desirable characteristic for many drug candidates.

Logical Flow of Comparative Analysis

Comparison_Flow Topic Characterization of Novel Compound Synthesis Synthesis Confirmation (NMR, MS, IR) Topic->Synthesis Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Topic->Purity Properties Physicochemical Properties (LogP, Solubility, pKa) Synthesis->Properties Purity->Properties Comparison Comparison with Alternatives Properties->Comparison Biological Biological Activity Screening (e.g., Cytotoxicity, MIC) Comparison->Biological Conclusion Evaluation of Potential Biological->Conclusion

Caption: Logical flow for comparative analysis.

Conclusion and Future Directions

The comprehensive characterization of novel compounds synthesized from 2-Bromo-3-methoxy-6-nitroaniline is a critical step in the discovery and development of new chemical entities. The systematic application of analytical techniques such as NMR, MS, and IR spectroscopy provides the necessary evidence to confirm the identity, structure, and purity of these compounds.

The hypothetical compound, N-(4-chlorophenyl)-3-methoxy-6-nitro-2-aminobenzamide, serves as a representative example of how strategic modifications to the parent scaffold can lead to molecules with potentially valuable properties. Further investigation into the biological activities of such novel compounds is warranted to explore their full potential in areas like drug discovery. The comparative analysis against existing compounds provides a framework for evaluating their novelty and potential advantages.

References

  • Process for preparing nitroaniline derivatives. (n.d.). Google Patents.
  • Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved from [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. PMC. Retrieved from [Link]

  • Máximo-Canadas, M., & Borges, I. (2024). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. PubMed. Retrieved from [Link]

  • 2-bromo-4-nitroaniline synthesis device. (n.d.). Google Patents.
  • Iaroshenko, V. O., & Villinger, A. (2018). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. Retrieved from [Link]

  • GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Experimental Approaches of NMR Spectroscopy. (n.d.). springerprofessional.de. Retrieved from [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Borges, F., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. Retrieved from [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved from [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis method of substituted nitroaniline. (n.d.). Google Patents.
  • Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Oztaskin, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. PMC. Retrieved from [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Publications. Retrieved from [Link]

  • NMR Metabolomics Protocols for Drug Discovery. (n.d.). UNL Institutional Repository. Retrieved from [Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development. (2021). Outsourced Pharma. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Presumptive Hazard Profile and Rationale for Specialized Disposal

2-Bromo-3-methoxy-6-nitroaniline is a complex molecule whose potential hazards necessitate a rigorous disposal protocol. Its structure combines three key functional groups, each contributing to its toxicological and chemical reactivity profile:

  • Halogenated Aromatic Ring (Bromo-): Halogenated organic compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen bromide, upon incomplete combustion.[1][2] Their disposal is strictly regulated to prevent environmental contamination.

  • Nitro Group (-NO₂): Nitroaromatic compounds are known for their toxicity and potential as energetic materials.[3][4] They can be susceptible to thermal degradation and may pose an explosion hazard under certain conditions.[3][5]

  • Aniline Moiety (-NH₂): Aromatic amines, like aniline and its derivatives, are often toxic by inhalation, skin contact, and ingestion, with potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[6][7]

Given these structural alerts, 2-Bromo-3-methoxy-6-nitroaniline must be treated as a hazardous substance. The following table summarizes the GHS (Globally Harmonized System) hazard classifications for structurally similar compounds, forming the basis of our presumptive hazard profile.

CompoundCAS NumberGHS Hazard StatementsSource
2-Bromo-4-nitroaniline 13296-94-1Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[8][9]Angene Chemical, TCI Chemicals
p-Nitroaniline 100-01-6Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[6][10][11]NJ.gov, Techno PharmChem, West Liberty University
2-Nitroaniline 88-74-4Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331), May cause damage to organs through prolonged or repeated exposure (H373), Harmful to aquatic life with long lasting effects (H412).[7]CPAChem
4-Bromo-2-methyl-6-nitroaniline 77811-44-0Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[12]Thermo Fisher Scientific

Based on this data, it is prudent to assume 2-Bromo-3-methoxy-6-nitroaniline is harmful or toxic via oral, dermal, and inhalation routes, is a skin and eye irritant, and may cause organ damage with repeated exposure.

Mandatory Pre-Disposal Protocol: Waste Segregation and Containment

The cornerstone of safe chemical disposal is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process, increasing both risk and cost.

Step-by-Step Segregation and Storage:

  • Select the Correct Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's EHS department. The container must be made of a material compatible with halogenated organic solids/liquids (e.g., high-density polyethylene or glass). It must have a secure, tight-fitting lid.

  • Label the Container Before Use: Before adding any waste, affix a hazardous waste label. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Bromo-3-methoxy-6-nitroaniline" and any solvents used for rinsing. Do not use abbreviations or chemical formulas.[13]

    • The primary hazards: "Toxic," "Irritant," "Environmental Hazard."

    • The accumulation start date.

  • Isolate Halogenated Waste: This compound is a halogenated nitroaromatic . It MUST be collected in a container specifically designated for "Halogenated Organic Waste."[13][14]

  • Avoid Mixing: DO NOT mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).

    • Aqueous waste.

    • Acids or bases.

    • Oxidizing agents.

    • Any other incompatible chemical waste streams (see Section 4).

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[13][14] Store the container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood, away from heat sources and direct sunlight.

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Due to the compound's presumptive toxicity and irritant properties, a stringent PPE protocol is required during handling and disposal.

  • Hand Protection: Wear nitrile gloves that have been inspected for integrity before use. Use a proper glove removal technique to avoid skin contact.[8]

  • Eye Protection: Use chemical safety goggles or a face shield for comprehensive protection against dust particles or splashes.[8][15]

  • Body Protection: A long-sleeved lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or full suit may be necessary.[12][16]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11]

Chemical Incompatibility: Preventing Hazardous Reactions in the Waste Container

Mixing incompatible chemicals is a primary cause of laboratory accidents. The aniline and nitro functional groups make this compound particularly reactive with certain substances. Store this waste separately from the materials listed below.

Incompatible Chemical ClassExamplesPotential Hazard
Strong Oxidizing Agents Nitric acid, perchloric acid, potassium permanganate, chromium trioxideViolent reaction, fire, or explosion.[17]
Strong Acids Hydrochloric acid, sulfuric acidExothermic reaction, potential for violent decomposition.[5][11]
Strong Bases Sodium hydroxide, potassium hydroxideCan promote unwanted nucleophilic substitution or decomposition reactions.[5][11]
Strong Reducing Agents Metal hydrides (e.g., sodium borohydride)Exothermic and potentially violent reaction with the nitro group.

Recommended Final Disposal Methodology: High-Temperature Incineration

The industry-standard and most environmentally responsible method for disposing of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[14]

  • Mechanism of Destruction: Incineration at temperatures typically exceeding 1,800°F (982°C) ensures the complete thermal decomposition of the organic molecule.[14] This process breaks the compound down into less harmful inorganic constituents like carbon dioxide, water, nitrogen oxides, and hydrogen bromide.

  • Emission Control: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers and filters. These systems neutralize the acidic gases (like HBr and NOx) and capture particulate matter, preventing their release into the atmosphere.[14]

  • Ash Disposal: Any resulting solid ash is tested for hazardous characteristics. If deemed non-hazardous, it can be landfilled. If it retains hazardous properties, it must be disposed of in a secure hazardous waste landfill.[14]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][18][19]

Institutional Disposal Workflow

The following diagram outlines the standard procedure for disposing of 2-Bromo-3-methoxy-6-nitroaniline waste within a research institution. The process begins with the researcher and culminates in compliant disposal coordinated by the EHS department.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations lab_bg A Waste Generation (2-Bromo-3-methoxy-6-nitroaniline) B Segregate into 'Halogenated Organic Waste' A->B C Label Container Correctly (Name, Hazards, Date) B->C D Store Securely in Satellite Accumulation Area C->D E Request Waste Pickup (Contact EHS) D->E F EHS Personnel Collects Waste E->F ehs_bg G Consolidation at Central Hazardous Waste Facility F->G H Licensed Contractor Transport G->H I Final Disposal (High-Temperature Incineration) H->I

Caption: Disposal workflow for 2-Bromo-3-methoxy-6-nitroaniline.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. (2004). Hazard Summary: p-NITROANILINE. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Safety Data Sheet: 4 - Nitroaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). p-Nitroaniline - IDLH. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2021). p-NITROANILINE. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline.
  • West Liberty University. (n.d.). Safety Data Sheet: p-Nitroaniline.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2,4,6-Tribromoaniline.
  • CPAChem. (n.d.). Safety data sheet.
  • BenchChem. (n.d.). Avoiding decomposition of 2-Bromo-6-methyl-4-nitroanisole during reactions.
  • Spain, J. C. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Table.
  • U.S. Environmental Protection Agency (EPA). (1991). Health and Environmental Effects Document for 3-Nitroaniline. Retrieved from [Link]

  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • CPAChem. (2022). Safety data sheet according to 1907/2006/EC, Article 31: 2-Nitroaniline.
  • Department of Chemistry, University of Bergen. (2024). Disposal of residue chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • BenchChem. (n.d.). Thermal Stability and Decomposition of 2,3,4,6-Tetranitroaniline: A Technical Guide.
  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsuchiya, Y., & Sumi, K. (n.d.). Thermal decomposition products of cellulose. NRC Publications Archive.
  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312.
  • Stanford University. (n.d.). Chemical Incompatibility Reference Guide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety and handling protocols for 2-Bromo-3-methoxy-6-nitroaniline, designed for researchers and professionals in laboratory settings. As this compound is classified as highly toxic upon ingestion, skin contact, and inhalation, and may cause organ damage through repeated exposure, a rigorous and informed approach to safety is paramount.[1] This guide moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a deep understanding and a culture of proactive safety.

Understanding the Hazard: Why This Compound Demands Respect

2-Bromo-3-methoxy-6-nitroaniline is a substituted aromatic amine containing both a nitro group and a bromine atom. This specific combination of functional groups contributes to its toxicological profile.

  • High Acute Toxicity: The primary danger lies in its classification as "Toxic if swallowed, in contact with skin or if inhaled" (GHS Category 3).[1] This means that even small quantities entering the body through any of these routes can cause significant harm.

  • Target Organ Damage: It is suspected to cause damage to organs, specifically the blood, through prolonged or repeated exposure (GHS Category 2).[1] This is a characteristic of many aromatic amines and nitro compounds, which can interfere with the oxygen-carrying capacity of blood.

  • Physical Form: As a solid powder, it poses a significant inhalation risk if dust is generated during handling, such as weighing or transferring.[1]

Understanding these risks is the foundation of our safety strategy. Every piece of Personal Protective Equipment (PPE) and every handling procedure is designed to create a barrier between you and these hazards.

Core Protective Measures: Your Essential Armor

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling 2-Bromo-3-methoxy-6-nitroaniline.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) Chemical safety gogglesDouble-layered nitrile or neoprene glovesFully-buttoned lab coatNot required if handled exclusively within a certified chemical fume hood.
Weighing/Transfer (Outside Hood) Chemical safety goggles and face shieldDouble-layered nitrile or neoprene glovesFully-buttoned lab coatNIOSH-approved N95 (or higher) respirator for dusts.[2]
Large-Scale Operations (>10g) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Viton, butyl rubber) over nitrile glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges for organic vapors and particulates.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Viton, butyl rubber)Chemical-resistant suit or coveralls (e.g., Tyvek)Self-Contained Breathing Apparatus (SCBA) may be required for large spills in poorly ventilated areas.[3][4]
Rationale and Selection
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against accidental splashes or dust particles. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes or cleaning up spills.[5][6]

  • Hand Protection: Given the high dermal toxicity, robust hand protection is critical.[1] Double-gloving with nitrile gloves provides a good barrier for incidental contact. For prolonged contact or immersion, more resistant materials like butyl rubber or Viton are recommended. Always inspect gloves for tears or pinholes before use and remove them carefully to avoid contaminating your skin.[4]

  • Body Protection: A standard, fully-buttoned lab coat is sufficient for small-scale work within a fume hood.[2] For tasks with higher exposure risk, a chemical-resistant apron or suit is necessary to protect your personal clothing and underlying skin from contamination.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

  • Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood.[1] All operations that could generate dust or vapors must be conducted within a certified fume hood. If such operations are unavoidable outside a hood, a NIOSH-approved respirator is required. The type of respirator depends on the potential exposure level and physical form of the chemical.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational protocols is as crucial as wearing the correct PPE.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: Always handle 2-Bromo-3-methoxy-6-nitroaniline inside a properly functioning and certified chemical fume hood.[1] This contains dust and potential vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[5][6]

  • Safety Stations: Know the location and operation of the nearest safety shower and eyewash station.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before starting, designate a specific work area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If possible, weigh the solid compound directly within the fume hood. If using an external balance, wear a respirator and use a draft shield.[2]

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping actions that could create dust clouds.

  • Dissolving: When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, carefully remove gloves and wash hands thoroughly with soap and water.[1][5]

// Node Definitions start [label="Start: Handling\n2-Bromo-3-methoxy-6-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood_check [label="Is the task performed\nentirely within a certified\nchemical fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1.5]; spill_check [label="Is this a spill cleanup\nor emergency response?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3.5, height=1.5]; scale_check [label="Is the quantity >10g or\nis there a high splash risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3.5, height=1.5];

ppe_routine [label="Routine PPE:\n- Safety Goggles\n- Double Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record]; ppe_aerosol [label="Aerosol Risk PPE:\n- Add Face Shield\n- Add N95 Respirator", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record]; ppe_large_scale [label="Large Scale PPE:\n- Add Face Shield\n- Add Chemical Apron\n- Consider Respirator", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record]; ppe_spill [label="Emergency PPE:\n- Goggles & Face Shield\n- Heavy-Duty Gloves\n- Chemical Suit\n- SCBA/APR as needed", fillcolor="#34A853", fontcolor="#FFFFFF", shape=record];

// Edge Connections start -> spill_check; spill_check -> ppe_spill [label="Yes"]; spill_check -> fume_hood_check [label="No"]; fume_hood_check -> scale_check [label="Yes"]; fume_hood_check -> ppe_aerosol [label="No\n(e.g., weighing outside)"]; scale_check -> ppe_large_scale [label="Yes"]; scale_check -> ppe_routine [label="No"]; }

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal
  • Decontamination: All non-disposable equipment (glassware, spatulas) should be decontaminated. A common procedure involves an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) in the fume hood, followed by a thorough wash with soap and water.[8]

  • Waste Segregation: All solid waste, contaminated consumables (gloves, bench paper), and solutions containing 2-Bromo-3-methoxy-6-nitroaniline must be treated as hazardous waste.[4][9] Due to the bromine content, it should be segregated into a "Halogenated Organic Waste" stream.[9]

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for waste collection. The label must read "Hazardous Waste" and include the full chemical name.[9]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste contractor.[1][4] Do not pour any amount down the drain.[6]

By integrating this expert-level understanding of the risks with meticulous handling and disposal protocols, you can ensure a safe laboratory environment for yourself and your colleagues when working with this potent compound.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • American Chemistry Council. Personal Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • CPAchem. (2022, September 2). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Maine Department of Environmental Protection. (2009, August 1). RCRA Program Standard Operating Procedure. Retrieved from [Link]

  • Frawley, R. P., et al. (2020, May 5). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PubMed. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.